Yttrium trifluoroacetate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C6H3F9O6Y |
|---|---|
Peso molecular |
430.98 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetic acid;yttrium |
InChI |
InChI=1S/3C2HF3O2.Y/c3*3-2(4,5)1(6)7;/h3*(H,6,7); |
Clave InChI |
RXUSTVIGZPRAQZ-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y] |
SMILES canónico |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of Yttrium Trifluoroacetate from Yttrium Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of yttrium trifluoroacetate (B77799) from yttrium oxide, a critical process for producing a versatile precursor used in advanced materials science and pharmaceutical research. This document details the underlying chemistry, experimental protocols, and key data points for the successful preparation of both hydrated and anhydrous yttrium trifluoroacetate.
Introduction
This compound, Y(CF₃COO)₃, is a metal-organic compound that serves as a vital precursor in various applications, including the synthesis of high-performance superconducting thin films, specialized ceramics, and advanced optical materials. Its utility stems from its ability to decompose cleanly at elevated temperatures, yielding high-purity yttrium-containing materials. The synthesis of this compound typically involves the reaction of yttrium oxide (Y₂O₃) with trifluoroacetic acid (TFAH), a straightforward acid-base reaction that yields the yttrium salt and water. The resulting product is often a hydrate (B1144303), which may require further processing to obtain the anhydrous form essential for specific applications.
Core Synthesis: Yttrium Oxide to this compound Hydrate
The fundamental reaction for the synthesis of this compound is the reaction of yttrium oxide with trifluoroacetic acid:
Y₂O₃ + 6 CF₃COOH → 2 Y(CF₃COO)₃ + 3 H₂O
This process is typically carried out in a suitable solvent to facilitate the reaction and control the temperature.
Experimental Protocol: Synthesis of this compound Hydrate
This protocol outlines a general procedure for the synthesis of this compound hydrate.
Materials:
-
Yttrium Oxide (Y₂O₃), high purity (99.9% or higher)
-
Trifluoroacetic Acid (CF₃COOH), reagent grade
-
Anhydrous solvent (e.g., ethanol, acetone)[1]
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend yttrium oxide in an anhydrous solvent.
-
Reagent Addition: While stirring, slowly add a stoichiometric excess of trifluoroacetic acid to the suspension. A 1:3 molar ratio of Y³⁺ to trifluoroacetic acid is recommended to ensure complete coordination.[1]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain it under reflux with continuous stirring.[1] The reaction time will vary depending on the scale and the reactivity of the yttrium oxide, but it is typically several hours. The reaction is complete when the solid yttrium oxide has fully dissolved, resulting in a clear solution.
-
Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid product in a vacuum oven at a moderate temperature (e.g., 80°C) to remove any residual solvent and water. The final product is this compound hydrate (Y(CF₃COO)₃ · xH₂O).
Characterization of this compound Hydrate
The synthesized this compound hydrate should be characterized to confirm its identity and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the trifluoroacetate ligand and water molecules.
-
Thermogravimetric Analysis (TGA): To determine the water content and the decomposition temperature.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the product.[1]
Preparation of Anhydrous this compound
For many applications, particularly in moisture-sensitive environments, the anhydrous form of this compound is required. This can be achieved through thermal dehydration or chemical methods.
Experimental Protocol: Thermal Dehydration
-
Heating: Place the hydrated this compound in a furnace.
-
Temperature Program: Gradually heat the sample to a temperature sufficient to drive off the water of hydration. A temperature of around 200°C has been shown to be effective for more efficient dehydration.[2]
-
Atmosphere: The dehydration can be performed under a vacuum or in an inert atmosphere to prevent any unwanted side reactions.
Experimental Protocol: Chemical Dehydration using Trifluoroacetic Anhydride (B1165640) (TFAA)
A more rigorous method for ensuring an anhydrous product involves the use of trifluoroacetic anhydride.
-
Initial Synthesis: Prepare the this compound as described in section 2.1, but before the final drying step, remove the bulk of the water and excess trifluoroacetic acid under vacuum.
-
TFAA Addition: Add trifluoroacetic anhydride to the crude product. TFAA will react with any remaining water to form trifluoroacetic acid, which can then be removed under vacuum.
-
Final Drying: Dry the product under high vacuum to remove all volatile components, yielding anhydrous this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Yttrium Oxide (Y₂O₃) Purity | ≥ 99.9% | High purity is crucial for the quality of the final product. |
| Trifluoroacetic Acid (CF₃COOH) | Reagent Grade | |
| Molar Ratio (Y³⁺:CF₃COOH) | 1:3 | Ensures complete reaction and formation of the tris-trifluoroacetate salt.[1] |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol or Acetone | Minimizes hydrolysis of the product.[1] |
| Temperature | 60 - 80 °C | Promotes complete ligand exchange.[1] |
| Reaction Time | Several hours | Dependent on reaction scale and precursor reactivity. |
| Product Characteristics | ||
| Chemical Formula (Hydrate) | Y(CF₃CO₂)₃ · xH₂O | [3] |
| Molecular Weight (Anhydrous) | 427.95 g/mol | [3] |
| Appearance | White powder or crystals | [3] |
| Purity (Assay) | 99% | [3] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows described in this guide.
Figure 1. Synthesis of this compound Hydrate.
Figure 2. Dehydration of this compound.
Conclusion
The synthesis of this compound from yttrium oxide is a robust and scalable process. By carefully controlling the reaction conditions and purification steps, high-purity hydrated or anhydrous this compound can be reliably produced. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in the successful synthesis of this important precursor for a wide range of advanced applications. Further optimization of reaction parameters may be necessary depending on the specific requirements of the final application.
References
An In-depth Technical Guide to the Chemical Properties of Yttrium (III) Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium (III) trifluoroacetate (B77799), with the chemical formula Y(CF₃COO)₃, is a significant compound in the fields of materials science and catalysis. Its utility as a precursor for the synthesis of yttrium-containing materials, such as fluorides, oxides, and superconductors, makes a thorough understanding of its chemical properties essential for the development of advanced materials and for applications in organic synthesis that can be relevant to drug development. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of yttrium (III) trifluoroacetate.
Physicochemical Properties
Yttrium (III) trifluoroacetate is typically a white crystalline solid and is often found in a hydrated form, Y(CF₃COO)₃·xH₂O. It is known to be hygroscopic.[1]
Data Presentation
| Property | Value | References |
| Molecular Formula | C₆F₉O₆Y | [2] |
| Molecular Weight (anhydrous) | 427.95 g/mol | [3] |
| Appearance | White crystalline powder or crystals | [3] |
| Solubility | Insoluble in water.[4] Soluble in polar organic solvents like THF.[5] | [4][5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Synthesis of Yttrium (III) Trifluoroacetate
Yttrium (III) trifluoroacetate is commonly synthesized through the reaction of yttrium (III) oxide (Y₂O₃) or yttrium (III) acetate (B1210297) with trifluoroacetic acid (CF₃COOH).[6] The resulting product is often a hydrate (B1144303).
Experimental Protocols
Synthesis of Yttrium (III) Trifluoroacetate Hydrate
Objective: To synthesize yttrium (III) trifluoroacetate hydrate from yttrium (III) oxide and trifluoroacetic acid.
Materials:
-
Yttrium (III) oxide (Y₂O₃)
-
Trifluoroacetic acid (CF₃COOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend a stoichiometric amount of yttrium (III) oxide in deionized water.
-
Slowly add a slight excess of trifluoroacetic acid to the suspension while stirring continuously.
-
Attach a condenser to the flask and heat the mixture to reflux with stirring until the yttrium (III) oxide has completely dissolved.
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid yttrium (III) trifluoroacetate hydrate.
-
The resulting white solid can be further dried under vacuum.
Thermal Stability and Decomposition
The thermal decomposition of yttrium (III) trifluoroacetate is a critical property, particularly for its use as a precursor in chemical solution deposition techniques.[7][8] The decomposition process is exothermic and typically proceeds in stages, leading to the formation of yttrium fluoride (B91410) (YF₃) and subsequently yttrium oxide (Y₂O₃) at higher temperatures.[8]
Thermal Decomposition Data
| Decomposition Stage | Temperature Range (°C) | Products | Atmosphere | References |
| Dehydration | Up to 254°C | Anhydrous Y(CF₃COO)₃ | Dry Ar, O₂, wet O₂ | [7] |
| Decomposition to YF₃ | Starts around 267-310°C | Yttrium Fluoride (YF₃) | Dry Ar, O₂, wet O₂ | [7][8] |
| Conversion to YOF | Broad range up to 1000°C | Yttrium Oxyfluoride (YOF) | - | [7] |
| Conversion to Y₂O₃ | Up to 1200°C | Yttrium Oxide (Y₂O₃) | - | [8] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of yttrium (III) trifluoroacetate.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of yttrium (III) trifluoroacetate into an alumina (B75360) or platinum crucible.[7][9]
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 1200°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 100 mL/min).[9][10]
-
Record the mass loss of the sample as a function of temperature.
-
The resulting TGA curve will show the temperatures at which decomposition events occur.
Spectroscopic Properties
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for characterizing the coordination of the trifluoroacetate ligand to the yttrium ion.
Characteristic IR Peaks for Yttrium (III) Trifluoroacetate
| Wavenumber (cm⁻¹) | Assignment | References |
| 3000 - 3500 | O-H stretching (from hydrate water) | [8] |
| ~1660 | C=O stretching | [8] |
| ~1462, 1482 | - | [1] |
| ~1100, 1290 | - | [1] |
| ~800, 520, 455 | Related to Y(CF₃COO)₃ | [8] |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method
Objective: To obtain the infrared spectrum of solid yttrium (III) trifluoroacetate.
Materials:
-
Yttrium (III) trifluoroacetate
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Thoroughly dry the KBr to remove any moisture.
-
Grind 1-2 mg of the yttrium (III) trifluoroacetate sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While yttrium itself has an NMR active nucleus (⁸⁹Y), its low sensitivity and long relaxation times make it challenging to observe routinely.[11] However, ¹⁹F NMR can be used to characterize the trifluoroacetate ligand. The chemical shift of the ¹⁹F nucleus in the trifluoroacetyl group is sensitive to its chemical environment.[12]
Expected ¹⁹F NMR Chemical Shift Range
| Nucleus | Chemical Shift Range (ppm) vs. CFCl₃ | References |
| ¹⁹F (in TFA group) | -67 to -85 | [11][12] |
Applications in Research and Development
Precursor for Advanced Materials
Yttrium (III) trifluoroacetate is a key precursor in the synthesis of various advanced materials.[6] Its controlled thermal decomposition allows for the formation of yttrium fluoride (YF₃) and yttrium oxide (Y₂O₃) nanoparticles and thin films.[6][8] These materials have applications in:
-
Superconductors: Yttrium is a component of high-temperature superconductors like YBCO (Yttrium Barium Copper Oxide).[7]
-
Phosphors: Yttrium compounds are used as host lattices for dopants in phosphors for LEDs and displays.[6]
-
Ceramics and Glass: It is used in the manufacturing of specialized ceramics and glasses.[13]
-
Laser Materials: Yttrium-containing materials are important in laser technology.[6]
Catalysis
Yttrium compounds, including yttrium triflate which is a related salt, act as Lewis acids and can catalyze a variety of organic reactions.[14][15] While specific catalytic applications of yttrium (III) trifluoroacetate are less commonly reported than the triflate, its Lewis acidic nature suggests potential in promoting reactions such as:
-
Michael additions[15]
-
Aldol reactions[15]
-
Friedel-Crafts reactions[15]
-
Diels-Alder cycloadditions[15]
-
Ring-opening copolymerization of epoxides and cyclic anhydrides to form polyesters.[16]
Drug Development and Biomedical Applications
The role of yttrium (III) trifluoroacetate in drug development is primarily indirect, serving as a starting material for nanomaterials with biomedical applications.[6] Yttrium oxide and yttrium fluoride nanoparticles synthesized from this precursor are being investigated for:
-
Drug Delivery: As carriers for targeted drug delivery.[17][18]
-
Bioimaging: Yttrium-based nanoparticles can be doped with luminescent ions for use in bioimaging.[17]
-
Anticancer Therapies: Yttrium oxide nanoparticles have shown potential in anticancer applications.[18][19] The radioisotope ⁹⁰Y is used in radiotherapy for cancer treatment.[20][21]
Visualizations
Caption: Synthesis and thermal decomposition pathway of yttrium (III) trifluoroacetate.
Caption: General experimental workflow for yttrium (III) trifluoroacetate.
References
- 1. Antibacterial and antibiofilm properties of yttrium fluoride nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YTTRIUM TRIFLUOROACETATE | 304851-95-4 [chemicalbook.com]
- 3. Yttrium(III) trifluoroacetate 99 304851-95-4 [sigmaaldrich.com]
- 4. 304851-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Yttrium triflate as an efficient and useful catalyst for chemoselective protection of carbonyl compounds [organic-chemistry.org]
- 15. air.unimi.it [air.unimi.it]
- 16. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is Yttrium 90 used for? [synapse.patsnap.com]
- 21. The use of yttrium in medical imaging and therapy: historical background and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Yttrium Trifluoroacetate: A Technical Comparison of the Hydrate and Anhydrous Forms for Researchers and Drug Development Professionals
Introduction:
Yttrium trifluoroacetate (B77799), Y(CF₃COO)₃, is a key organometallic compound utilized primarily as a high-purity precursor for the synthesis of yttrium-containing advanced materials, such as fluorides, oxides, and oxyfluorides. These materials are integral to the manufacturing of ceramics, specialty glass, lasers, and phosphors. For researchers, scientists, and professionals in drug development, understanding the distinct properties of its hydrate (B1144303) and anhydrous forms is critical for ensuring reproducibility, controlling stoichiometry, and preventing experimental artifacts. The presence or absence of water of hydration significantly alters the compound's thermal stability, molecular weight, and reactivity.
This technical guide provides an in-depth comparison of yttrium trifluoroacetate hydrate and its anhydrous counterpart, offering detailed experimental protocols, quantitative data, and process diagrams to support advanced research and development activities.
Physicochemical Properties: Hydrate vs. Anhydrous Form
The fundamental difference between the two forms lies in the presence of coordinated water molecules in the hydrate's crystal lattice. The most commonly cited hydrate is the trihydrate, Y(CF₃COO)₃·3H₂O. The anhydrous form, by contrast, is devoid of this water, a state typically achieved through thermal dehydration. This structural difference has direct implications for the material's handling, storage, and application.
Table 1: Comparison of Physicochemical Properties
| Property | This compound Hydrate (Y(CF₃COO)₃·xH₂O) | This compound Anhydrous (Y(CF₃COO)₃) |
| Molecular Formula | C₆F₉O₆Y·xH₂O | C₆F₉O₆Y |
| Molecular Weight | 427.95 g/mol (anhydrous basis) + (18.02 g/mol * x) | 427.95 g/mol |
| CAS Number | 304851-95-4 | 304851-95-4 (anhydrous) |
| Appearance | White crystalline powder or crystals[1][2][3] | White crystalline powder |
| Water Solubility | Generally reported as insoluble in water[1][2][4] | Insoluble in water[1][2][4] |
| Organic Solubility | Expected to have low solubility in non-polar solvents but may show some solubility in polar aprotic solvents like THF or DMF. | Expected to have low solubility in non-polar solvents but may show some solubility in polar aprotic solvents like THF or DMF. |
| Hygroscopicity | Stable form in ambient conditions | Hygroscopic; will absorb atmospheric moisture to form the hydrate. |
| Storage | Standard laboratory conditions | Under inert gas (Nitrogen or Argon) at 2-8°C to prevent hydration.[1][2][4] |
Thermal Analysis and Decomposition
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the two forms. The hydrate exhibits a distinct multi-stage decomposition profile, beginning with the loss of water, whereas the anhydrous form shows a single primary decomposition step under an inert atmosphere.
Table 2: Thermal Decomposition Data
| Parameter | This compound Hydrate | This compound Anhydrous |
| Dehydration Onset Temperature | ~110 - 170°C[5] | N/A |
| Decomposition Onset Temperature | Decomposition of anhydrous residue begins at ~267 - 310°C.[6] | Rapid, sharp decomposition starting at ~267 - 310°C.[6] |
| Primary Decomposition Product | Yttrium Fluoride (YF₃) | Yttrium Fluoride (YF₃)[6] |
| Secondary Decomposition Product | Yttrium Oxyfluorides (e.g., YOF) and Yttrium Oxide (Y₂O₃) at temperatures >650°C, approaching 1200°C for complete conversion.[6] | Yttrium Oxyfluorides and Yttrium Oxide (Y₂O₃) at temperatures >650°C.[6] |
| Gaseous Byproducts | H₂O, (CF₃CO)₂O, CF₃COF, COF₂, CO₂, CO[7] | (CF₃CO)₂O, CF₃COF, COF₂, CO₂, CO[7] |
The thermal decomposition pathway is a critical consideration for applications in materials synthesis, as the temperature profile directly controls the final product phase (fluoride, oxyfluoride, or oxide).
Experimental Protocols
Detailed and consistent experimental procedures are vital for obtaining reliable data. The following sections provide protocols for synthesis, conversion, and characterization.
Synthesis of this compound Hydrate
This protocol describes a common aqueous synthesis route from yttrium oxide.
Materials:
-
Yttrium(III) Oxide (Y₂O₃)
-
Trifluoroacetic Acid (TFA, CF₃COOH)
-
Deionized Water
-
Magnetic stirrer and hotplate
-
Beaker and condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a beaker, suspend Yttrium(III) Oxide in deionized water.
-
Acid Addition: Slowly add a stoichiometric excess of trifluoroacetic acid to the suspension while stirring. The reaction is exothermic.
-
Digestion: Attach a condenser to the beaker and heat the mixture to 80-90°C with continuous stirring for several hours until the solution becomes clear, indicating the complete reaction of the oxide.
-
Filtration: If any unreacted solid remains, cool the solution and filter it.
-
Crystallization: Reduce the volume of the filtrate using a rotary evaporator until crystals begin to form.
-
Isolation: Cool the concentrated solution in an ice bath to maximize crystal yield. Collect the white crystalline product by vacuum filtration and wash with a small amount of cold deionized water.
-
Drying: Dry the product to a constant weight at room temperature in a desiccator. The resulting product is this compound hydrate.
Conversion of Hydrate to Anhydrous Form
This protocol details the thermal dehydration of the hydrate.
Materials:
-
This compound Hydrate
-
Schlenk flask or similar vacuum-rated vessel
-
Vacuum pump
-
Tube furnace or heating mantle with temperature control
Procedure:
-
Sample Preparation: Place a known quantity of this compound hydrate into a Schlenk flask.
-
Dehydration: Heat the sample under dynamic vacuum (e.g., 10⁻² torr). A study has shown that heating to 200°C is effective for achieving complete dehydration.[8]
-
Temperature Ramp: Gradually increase the temperature from ambient to 200°C over 1-2 hours to prevent rapid water evolution that could cause the fine powder to be lost to the vacuum line.
-
Hold Time: Maintain the sample at 200°C under vacuum for 3-4 hours to ensure all water of hydration is removed.
-
Cooling and Storage: Cool the flask to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. The resulting anhydrous powder must be stored in a glovebox or a tightly sealed container under an inert atmosphere to prevent rehydration.
Characterization Workflow: TGA and FTIR
The following workflow confirms the successful conversion of the hydrate to the anhydrous form.
Thermogravimetric Analysis (TGA) Protocol:
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Pan: Platinum or alumina.
-
Sample Mass: 5-10 mg.
-
Atmosphere: Nitrogen or Argon, flow rate of 20-50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 30°C to 500°C.
-
Analysis: For the hydrate, observe the initial mass loss corresponding to dehydration. For the anhydrous sample, confirm the absence of this initial mass loss step.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:
-
Instrument: FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation: Prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. Ensure the sample is thoroughly mixed with KBr powder if making a pellet. For the anhydrous sample, preparation should be done in a dry environment (e.g., glovebox).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Analysis: For the hydrate, identify the broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations of water. Also, note the C=O stretching band of the trifluoroacetate group around 1660 cm⁻¹.[6] For the anhydrous sample, confirm the absence of the broad O-H band.
Implications for Researchers and Drug Development
While this compound is not used directly as a therapeutic agent, its components and derivatives have significant relevance for the target audience.
Material Science and Precursor Chemistry: For researchers developing novel materials, the choice between the hydrate and anhydrous form is critical.
-
Stoichiometry: Using the hydrate without accounting for its water content will lead to significant errors in molar calculations, affecting the stoichiometry of the final product.
-
Reaction Conditions: The anhydrous form is necessary for non-aqueous, oxygen- and water-sensitive reactions, such as in certain sol-gel or chemical vapor deposition (CVD) processes. Using the hydrate would introduce water, potentially leading to unintended hydrolysis reactions and the formation of oxides or hydroxides.
Drug Development and Proteomics: The trifluoroacetate (TFA) anion is ubiquitous in drug development, particularly in peptide and protein chemistry.[9] Synthetic peptides are commonly purified using reverse-phase HPLC with TFA as an ion-pairing agent and are often supplied as TFA salts.[7][10] Residual TFA can significantly interfere with biological assays.[4][11]
-
Cytotoxicity: TFA has been shown to be cytotoxic to various cell lines, potentially masking the true activity of a peptide drug candidate or leading to false positives in toxicity screens.[11]
-
Assay Interference: TFA can alter the pH of assay buffers and interfere with spectroscopic measurements used for structural analysis.[10] It is also a known ion-suppressing agent in mass spectrometry, reducing sensitivity.[12][13]
This context is crucial for professionals who may be using yttrium-based nanoparticles or other materials synthesized from a trifluoroacetate precursor in a biological setting. It is essential to confirm the complete removal of all trifluoroacetate-containing species to ensure that observed biological effects are not artifacts of residual precursor material.
References
- 1. 304851-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 304851-95-4 [chemicalbook.com]
- 3. Yttrium(III) trifluoroacetate 99 304851-95-4 [sigmaaldrich.com]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
solubility of yttrium trifluoroacetate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of yttrium trifluoroacetate (B77799) (Y(CF₃COO)₃). Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, outlines a detailed experimental protocol for its determination, presents a common synthesis method, and includes visualizations to aid in understanding these processes.
Core Concepts: An Overview
Yttrium trifluoroacetate is a white, crystalline solid that serves as a key precursor in the synthesis of various advanced materials, including metal-organic frameworks (MOFs), fluoride-based phosphors, and ceramics. Its solubility is a critical parameter for researchers in materials science and drug development, influencing reaction kinetics, purification methods, and the formulation of yttrium-containing compounds.
Solubility Profile of this compound
While specific quantitative solubility data ( g/100 mL or mol/L) for this compound in a wide range of solvents is not extensively documented, a qualitative understanding can be derived from various sources. The following table summarizes the known and inferred solubility of this compound in different solvents.
| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility | Source/Rationale |
| Water | H₂O | Polar Protic | Insoluble | Multiple chemical supplier safety data sheets consistently report insolubility in water. |
| Trifluoroacetic Acid | CF₃COOH | Polar Protic | Soluble | Trifluoroacetate salts are generally soluble in their parent acid. |
| N,N-Dimethylformamide (DMF) / Trifluoroacetic Acid (TFA) Mixture | C₃H₇NO / CF₃COOH | Polar Aprotic / Polar Protic | Readily Soluble | Mentioned as a solvent system for reactions involving this compound as a precursor. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | Often used in syntheses involving this compound, suggesting at least moderate solubility. |
Note: The solubility in organic solvents is often a prerequisite for its use in various synthetic applications. Further experimental validation is recommended for specific concentrations and temperatures.
Experimental Protocol: Determination of this compound Solubility
The following is a detailed methodology for the gravimetric determination of this compound solubility in a given solvent. This method is adapted from standard laboratory procedures for solubility assessment.
Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound, anhydrous powder
-
Solvent of interest (e.g., N,N-Dimethylformamide)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Glass vials with screw caps
-
Syringe (e.g., 5 mL or 10 mL)
-
Syringe filters (0.2 µm pore size, compatible with the solvent)
-
Pre-weighed, dry collection vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, being cautious not to disturb the solid at the bottom.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried this compound on the analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved Y(CF₃COO)₃ (g) / Volume of filtered solution (mL)) * 100
-
Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.
Synthesis of this compound
A common method for the laboratory-scale synthesis of this compound involves the reaction of yttrium(III) oxide with trifluoroacetic acid.
Reaction: Y₂O₃ + 6 CF₃COOH → 2 Y(CF₃COO)₃ + 3 H₂O
Experimental Protocol:
-
Reactant Preparation:
-
Weigh a stoichiometric amount of yttrium(III) oxide (Y₂O₃) powder.
-
Measure a corresponding molar excess of trifluoroacetic acid (CF₃COOH). The excess acid helps to ensure complete reaction of the oxide.
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the yttrium(III) oxide and trifluoroacetic acid.
-
Heat the mixture gently with stirring. The reaction progress can be monitored by the dissolution of the solid yttrium(III) oxide.
-
Once the solid has completely dissolved, continue heating for a short period to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess trifluoroacetic acid and water formed during the reaction under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. For higher purity, the product can be recrystallized from an appropriate solvent or washed with a non-solvent and dried under vacuum.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the synthesis pathway for this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Synthesis pathway for this compound from yttrium(III) oxide.
An In-depth Technical Guide to the Properties and Uses of Yttrium(III) Trifluoroacetate Hydrate (CAS Number: 304851-95-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yttrium(III) trifluoroacetate (B77799) hydrate (B1144303) (CAS No. 304851-95-4), an organometallic compound, is a versatile material with applications spanning materials science and biotechnology. This technical guide provides a comprehensive overview of its chemical and physical properties, with a particular focus on its emerging uses in proteomics, nanoparticle synthesis for drug delivery, and its potential biological effects. This document synthesizes available data on the cytotoxic and pro-apoptotic activities of related yttrium compounds and the biological impact of the trifluoroacetate anion. Detailed experimental protocols for relevant applications are provided, alongside visualizations of key signaling pathways implicated in the biological activity of yttrium ions.
Chemical and Physical Properties
Yttrium(III) trifluoroacetate hydrate is a white, crystalline solid. Its chemical formula is C₆F₉O₆Y·xH₂O, with an anhydrous molecular weight of 427.95 g/mol .[1] It is characterized by its high purity (typically ≥99.9% REO) and is known to be soluble in some organic solvents while being insoluble in water.[1]
Table 1: Physicochemical Properties of Yttrium(III) Trifluoroacetate Hydrate
| Property | Value | Reference |
| CAS Number | 304851-95-4 | [1] |
| Molecular Formula | C₆F₉O₆Y·xH₂O | [1] |
| Molecular Weight (Anhydrous) | 427.95 g/mol | [1] |
| Appearance | White crystalline solid or powder | [2] |
| Purity | ≥99.9% REO | [3] |
| Solubility | Soluble in some organic solvents, insoluble in water | [1] |
Applications in Research and Development
While traditionally used in materials science for the synthesis of ceramics, glass, and laser materials, Yttrium(III) trifluoroacetate hydrate is gaining traction in the biomedical field.[3]
Proteomics
Yttrium(III) trifluoroacetate hydrate is utilized in proteomics research as a fluorinated yttrium compound. Its properties are reported to enhance the stability of proteins during analytical procedures such as mass spectrometry.[2] The trifluoroacetic acid (TFA) component is a key reagent in proteomics for protein extraction and sample preparation.
Nanoparticle Synthesis for Drug Delivery
This compound serves as a precursor in the synthesis of yttrium-based nanoparticles, such as yttrium fluoride (B91410) and yttrium oxide nanoparticles.[4] These nanoparticles are being explored for their potential in drug delivery systems due to their biocompatibility.[4]
Biological Activity and Toxicology
Direct toxicological data for Yttrium(III) trifluoroacetate hydrate is limited. Therefore, the biological effects are inferred from studies on its constituent ions (yttrium, Y³⁺) and the trifluoroacetate anion, as well as related yttrium compounds.
Cytotoxicity and Apoptosis Induction by Yttrium Compounds
Studies on other yttrium compounds, such as yttrium chloride (YCl₃) and yttrium oxide (Y₂O₃) nanoparticles, have demonstrated cytotoxic and pro-apoptotic effects.
-
Yttrium Oxide Nanoparticles (Y₂O₃-NPs): In a study on human triple-negative breast cancer cells (MDA-MB-231), Y₂O₃-NPs exhibited a potent cytotoxic effect with an IC₅₀ value of 74.4 µg/mL, while showing low toxicity to normal cell lines.[5][6] The mechanism was attributed to increased reactive oxygen species (ROS) generation, subsequent DNA damage, and the induction of apoptosis and ferroptosis.[5][6]
-
Yttrium Chloride (YCl₃): Long-term exposure to YCl₃ has been shown to induce apoptosis in rat testes.[1] The study indicated that YCl₃ treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein caspase-3.[1]
Table 2: Cytotoxicity of Yttrium Compounds
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Yttrium Oxide Nanoparticles (Y₂O₃-NPs) | MDA-MB-231 (human breast cancer) | SRB assay | 74.4 µg/mL | [5][6] |
| Yttrium Oxide Nanoparticles (Y₂O₃-NPs) | RPE1 (normal retina) | SRB assay | > 100 µg/mL | [5] |
| Yttrium Oxide Nanoparticles (Y₂O₃-NPs) | HDF (normal human dermal fibroblast) | SRB assay | > 100 µg/mL | [5] |
Biological Effects of Trifluoroacetate
Trifluoroacetate (TFA) is generally considered to have low to moderate toxicity and does not tend to bioaccumulate.[3] However, some studies have indicated specific biological effects:
-
In murine glioma cells, TFA was found to slightly enhance cell growth and protein synthesis.[7]
-
TFA has been shown to act as an allosteric modulator at the glycine (B1666218) receptor, enhancing currents elicited by low concentrations of glycine.[8]
Signaling Pathways
The precise signaling pathways affected by Yttrium(III) trifluoroacetate hydrate have not been elucidated. However, research on other yttrium compounds provides insights into potential mechanisms of action.
Yttrium-Induced Calcium Signaling and Apoptosis
A study on the effects of yttrium chloride on rat testis cells revealed that yttrium exposure could induce apoptosis through the activation of the Ca²⁺/IP3R1/CaMKII signaling pathway.[1] Increased cytosolic Ca²⁺ concentrations and upregulation of inositol (B14025) 1,4,5-trisphosphate receptor 1 (IP3R1) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) were observed.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Yttrium(III) 2,2,2-trifluoroacetate|Research Chemical [benchchem.com]
- 5. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Evaluation of a Micro- and Nano-Scale Proteomic Sample Preparation Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Yttrium Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure of yttrium trifluoroacetate (B77799), a compound of interest in various research and development sectors. This document summarizes key structural data, details experimental methodologies for its characterization, and presents visualizations of its molecular arrangement to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Molecular Structure and Coordination Chemistry
Yttrium trifluoroacetate, with the chemical formula Y(CF₃COO)₃, is an yttrium salt of trifluoroacetic acid. While the simple anhydrous or hydrated forms are commercially available, detailed structural elucidation has been achieved on more complex coordination polymers derived from the hydrated precursor, Y(CF₃COO)₃(H₂O)₃.
Recent studies involving the thermal dehydration of this compound trihydrate have led to the isolation and characterization of novel coordination complexes. These studies reveal a propensity for the trifluoroacetate (TFA) ligand to exhibit diverse bonding modes, including terminal (η¹ and η²) and bridging (μ,η¹:η¹) coordination. This versatility in coordination allows for the formation of intricate one-dimensional polymeric chains and tetranuclear clusters.
Two such structurally characterized complexes are:
-
[Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF (1) : A one-dimensional coordination polymer where yttrium atoms are bridged by trifluoroacetate ligands.
-
[Y₄(μ₃-OH)₄(μ,η¹:η¹-TFA)₆(η¹-TFA)(η²-TFA)(THF)₃(DMSO)(H₂O)] · 6THF (2) : A tetranuclear complex containing bridging hydroxide (B78521) ligands.[1]
The structural parameters for the polymeric complex 1 provide valuable insight into the bonding environment of the yttrium ion.
Crystallographic Data and Molecular Geometry
The single-crystal X-ray diffraction analysis of [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF reveals a polymeric chain structure. The yttrium ion is coordinated to oxygen atoms from the trifluoroacetate ligands, a water molecule, and a tetrahydrofuran (B95107) (THF) molecule.
Below is a summary of selected bond lengths and angles for this complex, offering a quantitative description of the yttrium coordination sphere.
| Bond | Length (Å) | Angle | Degree (°) |
| Y1-O1 | 2.396(2) | O1-Y1-O2 | 71.9(2) |
| Y1-O2 | 2.314(5) | O1-Y1-O4 | 72.3(2) |
| Y1-O6 | 2.296(5) | O1-Y1-O8 | 125.8(7) |
| Y1-O8 | 2.551(2) | O2-Y1-O4 | 79.0(2) |
| O2-Y1-O6 | 146.4(2) | ||
| O2-Y1-O7 | 82.7(2) | ||
| O5-Y1-O6 | 140.4(2) | ||
| O6-Y1-O7 | 95.9(2) |
Table 1: Selected interatomic distances and angles for [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF.[1]
Experimental Protocols
The characterization of this compound and its complexes involves a suite of analytical techniques. The following sections outline the typical experimental methodologies employed.
Synthesis and Crystallization
The synthesis of the structurally characterized complexes initiates with the thermal treatment of this compound trihydrate (Y(TFA)₃(H₂O)₃).[1]
Protocol for Thermal Dehydration and Crystallization:
-
Dehydration: Y(TFA)₃(H₂O)₃ is subjected to thermal treatment to induce partial or complete dehydration. More efficient dehydration can be achieved by heating at 200 °C in a furnace.[1]
-
Crystallization: The resulting partially or fully dehydrated this compound is dissolved in an appropriate solvent system, such as tetrahydrofuran (THF) or a mixture of THF and dimethyl sulfoxide (B87167) (DMSO).
-
Crystal Growth: Single crystals suitable for X-ray diffraction are obtained by allowing the solution to stand at room temperature, leading to slow evaporation and crystallization.[1]
Structural Characterization
Single-Crystal X-ray Diffraction:
This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure and refine the atomic positions and thermal parameters.
Spectroscopic and Thermal Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The C=O stretching frequency of the trifluoroacetate group typically appears around 1660 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is used to characterize the organic ligands, such as THF and DMSO, coordinated to the yttrium ion.
Thermogravimetric Analysis (TGA):
TGA is employed to study the thermal stability of the compounds and to monitor the dehydration and decomposition processes. The thermal decomposition of this compound typically begins with the loss of water molecules, followed by the decomposition of the trifluoroacetate ligands at higher temperatures, leading to the formation of yttrium fluoride.[2]
Visualizations
The following diagrams illustrate the molecular structure and a general experimental workflow for the characterization of this compound complexes.
References
Thermal Decomposition of Yttrium Trifluoroacetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of yttrium trifluoroacetate (B77799), focusing on its onset temperature, experimental protocols for its determination, and the associated decomposition pathways. The information presented is collated from scientific literature to aid researchers and professionals in understanding the thermal behavior of this compound.
Onset of Thermal Decomposition
The thermal decomposition of yttrium trifluoroacetate is a critical parameter for its application in various fields, including materials science and as a precursor for the synthesis of yttrium-containing compounds. The onset of decomposition for the anhydrous form of this compound has been reported to occur in the range of 267 °C to 310 °C. This variation can be attributed to different experimental conditions.
A detailed study utilizing high-resolution thermogravimetry (HR-TG) and differential scanning calorimetry (DSC) determined the onset of the exothermic, single-stage decomposition of anhydrous this compound to be approximately 267 °C.[1] This decomposition leads to the formation of yttrium fluoride (B91410) (YF3).[1] Another investigation reported the first decomposition stage, also resulting in the formation of yttrium fluoride, to be at 310 °C.[2] It is crucial to note that the starting material is often a hydrate (B1144303) (Y(CF3COO)3·nH2O), which undergoes dehydration at lower temperatures (up to 254 °C) before the decomposition of the anhydrous salt begins.[1]
For ease of comparison, the quantitative data regarding the thermal decomposition onset of this compound is summarized in the table below.
| Onset Temperature (°C) | Final Product | Experimental Conditions | Analytical Technique(s) | Reference |
| ~267 | YF3 | Dry Ar, pure O2, or O2 saturated with water vapor | High-Resolution Thermogravimetry (HR-TG), Differential Scanning Calorimetry (DSC) | [1] |
| 310 | YF3 | Not specified | Thermogravimetry (TG), Differential Thermal Analysis (DTA) | [2] |
Experimental Protocols
The determination of the thermal decomposition onset of this compound is primarily accomplished through thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Instrumentation: A common instrument used is a TA Instruments TGA Q500.[1]
-
Sample Preparation: The yttrium(III) trifluoroacetate hydrate is used as supplied.[1]
-
Crucible: An open platinum crucible is typically used to hold the sample.[1]
-
Heating Rate:
-
Atmosphere: The analysis is conducted under a flowing purge gas. Common atmospheres include dry Argon (Ar), pure Oxygen (O2), and O2 saturated with water vapor.[1]
-
Temperature Range: A typical temperature range for analysis is from room temperature up to 1000 °C.[1]
-
Coupled Techniques: TGA can be coupled with other analytical techniques, such as Fourier Transform Infrared Spectroscopy (FT-IR), to identify the gaseous products evolved during decomposition.[1]
Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is particularly useful for identifying exothermic or endothermic transitions, such as decomposition. The DSC analysis confirms that the decomposition of anhydrous this compound is a highly exothermic process.[1]
Visualizing the Process
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.
The thermal decomposition of this compound hydrate is a multi-step process. The following diagram outlines the key stages of this decomposition.
The initial step involves the loss of water molecules to form the anhydrous salt.[1] The subsequent decomposition of the anhydrous this compound is an exothermic process that yields solid yttrium fluoride (YF3) and a mixture of volatile fluorocarbon and carbon oxide species.[1] At significantly higher temperatures, typically between 630 and 655 °C, a slow hydrolysis or oxidation of the yttrium fluoride can occur, leading to the formation of yttrium oxyfluoride phases (e.g., YOF, Y7O6F9) and eventually yttrium oxide (Y2O3) at even higher temperatures.[1][2]
References
A Historical and Technical Guide to Rare-Earth Trifluoroacetates: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rare-earth trifluoroacetates (RE(TFA)₃) are a class of compounds that have evolved from a chemical curiosity to vital precursors in advanced materials science. Their unique thermal decomposition properties and the inherent luminescent characteristics of the lanthanide ions make them indispensable in the synthesis of fluoride (B91410) nanomaterials, upconverting phosphors, and potentially in biomedical applications. This in-depth guide explores the discovery and history of these compounds, detailing the evolution of their synthesis and characterization, and providing insights into their contemporary applications.
The Genesis: The Pioneering Work of J.E. Roberts
The journey into the world of rare-earth trifluoroacetates began in the early 1960s. Prior to this, the focus of rare-earth chemistry was largely on their oxides and halides. The introduction of the trifluoroacetate (B77799) anion (CF₃COO⁻) opened a new chapter in the coordination chemistry of these elements.
A seminal publication in 1961 by J. E. Roberts in the Journal of the American Chemical Society is widely recognized as the first report on the synthesis and characterization of hydrated lanthanide trifluoroacetates, specifically of lanthanum and neodymium.[1][2] This foundational work laid the groundwork for all subsequent research in this area.
Original Synthesis Protocol of Hydrated Lanthanide Trifluoroacetates (Roberts, 1961)
The initial synthesis of these compounds was achieved through a straightforward aqueous reaction. The general methodology employed by Roberts is outlined below.
Experimental Protocol:
-
Reactant Preparation: A stoichiometric amount of the respective rare-earth oxide (e.g., La₂O₃ or Nd₂O₃) was dissolved in a slight excess of aqueous trifluoroacetic acid (CF₃COOH).
-
Reaction Conditions: The dissolution was typically carried out with gentle heating and stirring to ensure complete reaction.
-
Crystallization: The resulting solution was then carefully evaporated, often under reduced pressure or by slow evaporation at room temperature, to induce crystallization of the hydrated trifluoroacetate salt.
-
Isolation and Purification: The crystalline product was isolated by filtration, washed with a small amount of cold water or a suitable organic solvent to remove any excess acid, and subsequently dried.
This method yielded compounds with the general formula Ln(CF₃COO)₃·xH₂O, where 'x' represents the number of water molecules of hydration.
Evolution of Synthetic Methodologies
Since Roberts' initial discovery, the synthesis of rare-earth trifluoroacetates has been refined and adapted for various applications, leading to the development of anhydrous forms and their use as precursors for nanomaterials.
Anhydrous Rare-Earth Trifluoroacetates
For many applications, particularly in non-aqueous systems and for the synthesis of high-purity materials, anhydrous forms of rare-earth trifluoroacetates are required. The preparation of these anhydrous salts involves more stringent conditions to exclude water.
Typical Anhydrous Synthesis Protocol:
-
Starting Materials: Hydrated rare-earth trifluoroacetates or rare-earth oxides/chlorides are used as starting materials.
-
Dehydration/Reaction:
-
Thermal Dehydration: The hydrated salts are heated under a high vacuum. However, this method can sometimes lead to the formation of oxyfluoride impurities.
-
Reaction with Trifluoroacetic Anhydride (B1165640): A more effective method involves the reaction of the rare-earth oxide with trifluoroacetic anhydride ((CF₃CO)₂O). This reaction directly yields the anhydrous trifluoroacetate and volatile byproducts.
-
-
Product Isolation: The anhydrous product is isolated in an inert atmosphere (e.g., in a glovebox) to prevent rehydration.
Modern Synthesis for Nanomaterial Precursors
In recent decades, rare-earth trifluoroacetates have gained prominence as single-source precursors for the synthesis of rare-earth fluoride and oxyfluoride nanocrystals.[3] These methods often involve the thermal decomposition of the trifluoroacetate salt in a high-boiling point organic solvent.
Experimental Workflow for Nanocrystal Synthesis:
Caption: Workflow for the synthesis of rare-earth fluoride nanocrystals from trifluoroacetate precursors.
Historical and Modern Characterization Data
The characterization of rare-earth trifluoroacetates has evolved significantly. Early studies focused on fundamental properties such as elemental analysis, solubility, and thermal stability. Modern techniques provide a much deeper understanding of their structural and electronic properties.
| Property | Early Studies (c. 1960s-1970s) | Modern Studies (Post-2000) |
| Composition | Elemental Analysis, Gravimetric Analysis | Mass Spectrometry, X-ray Photoelectron Spectroscopy (XPS) |
| Structure | Powder X-ray Diffraction (basic lattice parameters) | Single-Crystal X-ray Diffraction (detailed coordination environments), Extended X-ray Absorption Fine Structure (EXAFS) |
| Thermal Stability | Thermogravimetric Analysis (TGA) in air or inert atmosphere | TGA coupled with Mass Spectrometry or FTIR (TGA-MS/FTIR) to identify decomposition products in real-time |
| Spectroscopic Data | Infrared (IR) Spectroscopy (identification of functional groups) | Fourier-Transform Infrared (FTIR) and Raman Spectroscopy, UV-Vis-NIR Spectroscopy, Luminescence Spectroscopy (excitation/emission) |
| Solubility | Qualitative and quantitative determination in various solvents | Detailed solubility studies in complex solvent systems for specific applications |
Key Applications and Future Outlook
The primary modern application of rare-earth trifluoroacetates is as precursors for the synthesis of high-quality, monodisperse rare-earth fluoride and oxyfluoride nanocrystals. These nanomaterials are of significant interest for a wide range of applications, including:
-
Upconversion and Downconversion Phosphors: For use in bio-imaging, solar cells, and anti-counterfeiting technologies.
-
Solid-State Lighting: As efficient emitters in LEDs.[4]
-
Catalysis: The fluoride nanoparticles produced can act as catalysts in various organic reactions.
The future of rare-earth trifluoroacetates is likely to see their continued use as versatile precursors. Research is ongoing to fine-tune the synthesis of nanomaterials with controlled size, shape, and composition by carefully controlling the decomposition of these compounds. Furthermore, their potential in drug delivery systems, where the controlled release of fluoride or rare-earth ions could be beneficial, is an emerging area of investigation.
Logical Relationship in Precursor Decomposition
The thermal decomposition of rare-earth trifluoroacetates to form fluoride nanocrystals is a complex process. The following diagram illustrates the key relationships in this transformation.
Caption: Logical flow of the thermal decomposition of rare-earth trifluoroacetate precursors to form fluoride nanocrystals.
Conclusion
From their initial synthesis in the early 1960s, rare-earth trifluoroacetates have become a cornerstone in the field of rare-earth materials chemistry. The pioneering work of early researchers has paved the way for the development of sophisticated synthetic methodologies that enable the production of advanced materials with tailored properties. As research continues to uncover the full potential of these compounds, their importance in various high-tech and biomedical applications is set to grow, underscoring the enduring legacy of fundamental chemical discovery.
References
- 1. Lanthanum and Neodymium Salts of Trifluoroacetic Acid | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of Yttrium Trifluoroacetate Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for yttrium trifluoroacetate (B77799) powder, a compound increasingly utilized in chemical synthesis and materials science. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on related yttrium compounds and trifluoroacetate salts to provide a broader understanding of potential hazards. All personnel handling this substance must be adequately trained in laboratory safety and chemical handling procedures.
Chemical and Physical Properties
Yttrium trifluoroacetate is a white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Chemical Name | Yttrium(III) trifluoroacetate |
| CAS Number | 304851-95-4[1] |
| Molecular Formula | Y(CF₃CO₂)₃ |
| Molecular Weight | 427.95 g/mol (anhydrous basis)[1] |
| Appearance | White to off-white powder or crystals[1] |
| Solubility | Insoluble in water[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |
| Warning | H335: May cause respiratory irritation[1] |
Toxicological Information
| Compound/Ion | Route | Species | Value | Reference |
| Yttrium Compounds (as Y) | - | - | NIOSH REL: 1 mg/m³ TWA | [4] |
| Yttrium Compounds (as Y) | - | - | OSHA PEL: 1 mg/m³ TWA | [4] |
| Yttrium Oxide (Y₂O₃) | Oral | Rat | LDLo: >10,000 mg/kg | [4] |
| Yttrium Oxide (Y₂O₃) | Oral | Mouse | LDLo: >6,000 mg/kg | [4] |
| Trifluoroacetate (TFA) salts | - | Aquatic Organisms | Low to moderate toxicity | [2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific handling procedures. The following diagram illustrates a general PPE selection process.
Caption: PPE Selection Workflow for this compound Powder.
Engineering Controls
-
Work with this compound powder in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling larger quantities or when dust generation is likely.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.
-
The recommended storage temperature is under an inert gas (nitrogen or argon) at 2-8°C.[2]
Emergency Procedures
First-Aid Measures
| Exposure | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Accidental Release Measures
The following diagram outlines the general procedure for responding to a spill of this compound powder.
Caption: Emergency Spill Response for this compound Powder.
Fire and Explosion Hazard Data
| Property | Value |
| Flammability | Not expected to be a significant fire hazard. It is a combustible solid. |
| Flash Point | Not applicable. |
| Autoignition Temperature | Not available. |
| Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | May produce carbon oxides, hydrogen fluoride, and yttrium oxides under fire conditions. |
Experimental Protocols for Toxicity Assessment
While specific experimental data for this compound is lacking, the following are generalized protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance. These are provided for informational purposes to illustrate the methodologies used in toxicological assessments.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)
-
Principle: A sequential testing method where a single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This method minimizes the number of animals required to estimate the LD50.
-
Methodology:
-
Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
The test substance is administered in a single oral dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The LD50 is calculated using the maximum likelihood method based on the survival outcomes.
-
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
-
Principle: The test substance is applied to the skin of a single animal in a stepwise manner to assess for corrosive or irritant effects.
-
Methodology:
-
A small area of skin on the back of an albino rabbit is clipped free of fur.
-
A 0.5 g patch of the test substance (moistened with a small amount of water if solid) is applied to the skin and covered with a gauze patch and semi-occlusive dressing.
-
The patch is removed after a specified time (e.g., 4 hours), and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored, and the substance is classified based on the scores.
-
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
-
Principle: The test substance is applied to the eye of a single animal to assess for irritant or corrosive effects.
-
Methodology:
-
A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.
-
The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
The severity of the eye reactions is scored, and the substance is classified based on the scores and the reversibility of the effects.
-
Disposal Considerations
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste materials should be treated as hazardous waste.
-
Do not allow the material to be released into the environment.
Risk Assessment Workflow
A systematic risk assessment is crucial before handling this compound powder. The following diagram illustrates a typical workflow.
Caption: Risk Assessment Workflow for this compound Powder.
Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. It is the responsibility of the user to ensure that all activities are conducted in a safe and compliant manner. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Methodological & Application
Application Notes and Protocols: Yttrium Trifluoroacetate Sol-Gel Method for Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of yttrium-containing thin films (Y₂O₃, YF₃) using the yttrium trifluoroacetate (B77799) sol-gel method. This method is particularly noted for its application in chemical solution deposition of advanced functional materials.
Introduction
The sol-gel process offers a versatile and cost-effective route for fabricating high-quality thin films. The use of yttrium(III) trifluoroacetate as a precursor is of particular interest for the deposition of yttrium oxide (Y₂O₃) and yttrium fluoride (B91410) (YF₃) thin films. These materials have a wide range of applications owing to their desirable properties. Y₂O₃ is known for its high dielectric constant, wide bandgap, and thermal stability, making it suitable for applications in electronics as a gate dielectric and in protective coatings.[1] YF₃ thin films are valuable for optical coatings due to their transparency from the UV to the mid-infrared range.
The yttrium trifluoroacetate method typically involves the thermal decomposition of the precursor after its deposition from a solution. This process can be tailored to yield either the fluoride or the oxide phase by controlling the annealing atmosphere and temperature.[2]
Key Applications
-
High-k Gate Dielectrics: Y₂O₃ thin films are investigated as potential high-k dielectric materials in transistors to reduce leakage currents and enable further device scaling.
-
Optical Coatings: YF₃ films serve as antireflective coatings and components in multilayer optical systems due to their low refractive index and broad transparency range.
-
Protective Coatings: The thermal and chemical stability of Y₂O₃ makes it an excellent candidate for protective layers in harsh environments, such as in plasma etching equipment.[1]
-
Biomedical Systems: Yttrium fluoride nanoparticles synthesized from this compound show potential in applications like drug delivery.[3]
-
Superconducting Films: this compound is a precursor in the chemical solution deposition of high-performance YBa₂Cu₃O₇−δ (YBCO) superconducting thin films.[3]
Experimental Protocols
Protocol 1: Synthesis of Y₂O₃ Thin Films
This protocol describes the formation of yttrium oxide thin films via the thermal decomposition of a this compound precursor solution in an oxygen-containing atmosphere.
Materials:
-
Yttrium(III) trifluoroacetate hydrate (B1144303) (Y(CF₃COO)₃·xH₂O)
-
Methanol (B129727) (anhydrous)
-
Substrates (e.g., silicon wafers, quartz)
-
Deionized water
-
Nitrogen gas (high purity)
-
Oxygen gas (high purity)
Equipment:
-
Spin coater or dip coater
-
Hot plate
-
Tube furnace with temperature and atmosphere control
-
Glassware (beakers, volumetric flasks)
-
Syringe filters (0.2 µm)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve yttrium(III) trifluoroacetate hydrate in methanol to achieve the desired concentration (e.g., 0.1-0.5 M).
-
Stir the solution at room temperature for several hours until the precursor is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter before use.
-
-
Substrate Cleaning:
-
Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
-
Thin Film Deposition (Spin Coating Example):
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the precursor solution onto the substrate.
-
Spin the substrate at a speed of 3000-5000 rpm for 30-60 seconds.
-
-
Drying:
-
Dry the coated substrate on a hot plate at 100-150°C for 10-15 minutes to evaporate the solvent.
-
-
Annealing:
-
Place the dried films in a tube furnace.
-
Heat the furnace to a temperature between 600°C and 1200°C in an oxygen-containing atmosphere (e.g., air or a mixture of N₂ and O₂). The formation of Y₂O₃ from the trifluoroacetate precursor can be a slow process, potentially involving yttrium oxyfluoride intermediates.[2]
-
Hold at the peak temperature for 1-2 hours.
-
Cool the furnace down to room temperature.
-
Protocol 2: Synthesis of YF₃ Thin Films
This protocol details the formation of yttrium fluoride thin films by thermal decomposition of the this compound precursor in an inert atmosphere.
Procedure:
-
Precursor Solution Preparation, Substrate Cleaning, and Film Deposition:
-
Follow steps 1-4 from Protocol 3.1.
-
-
Annealing:
-
Place the dried films in a tube furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon).
-
Heat the furnace to a temperature in the range of 300-400°C. The decomposition of this compound to yttrium fluoride is a rapid process.[2]
-
Hold at the peak temperature for 1 hour.
-
Cool the furnace down to room temperature under the inert atmosphere.
-
Data Presentation
Table 1: Precursor and Deposition Parameters
| Parameter | Value Range | Purpose |
| Precursor Concentration | 0.1 - 0.5 M | Influences film thickness and viscosity of the sol. |
| Solvent | Methanol, Ethanol | Dissolves the precursor to form a stable sol. |
| Spin Coating Speed | 2000 - 6000 rpm | Controls the film thickness. |
| Spin Coating Time | 30 - 60 s | Ensures uniform film deposition. |
| Drying Temperature | 100 - 150 °C | Removes residual solvent before high-temperature annealing. |
Table 2: Annealing Conditions and Resulting Film Properties
| Annealing Temperature (°C) | Atmosphere | Resulting Phase | Key Properties |
| 300 - 400 | Inert (N₂, Ar) | YF₃ | Optically transparent in UV-Vis-IR. |
| > 600 | Oxygen/Air | YOF (intermediate) | Intermediate phase during conversion to Y₂O₃.[2] |
| > 800 - 1200 | Oxygen/Air | Y₂O₃ | High dielectric constant, thermal stability.[2] |
Table 3: Properties of Y₂O₃ and YF₃ Thin Films
| Property | Y₂O₃ | YF₃ |
| Dielectric Constant | 14-18[1] | ~6[4] |
| Refractive Index | ~1.9[1] | 1.51-1.59[4] |
| Band Gap (eV) | 5.5-5.8[1] | - |
| Crystal Structure | Cubic | Orthorhombic |
Visualizations
Experimental Workflow
Caption: Workflow for thin film synthesis.
Logical Relationship of Thermal Decomposition
Caption: Thermal decomposition pathways.
References
Application Notes and Protocols: Yttrium Trifluoroacetate as a Precursor for Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of yttrium (III) trifluoroacetate (B77799) as a precursor for the chemical vapor deposition (CVD) of yttrium-containing thin films, such as yttrium oxide (Y₂O₃) and yttrium fluoride (B91410) (YF₃). This document outlines the precursor's properties, synthesis, and detailed protocols for its application in a laboratory setting.
Introduction
Yttrium-based thin films are critical components in a wide range of applications, from high-k gate dielectrics in microelectronics to protective coatings and matrices for phosphors. Chemical vapor deposition offers a versatile method for producing high-quality, uniform thin films. Yttrium (III) trifluoroacetate, Y(CF₃COO)₃, is a promising precursor for CVD due to its volatility and thermal decomposition characteristics. Its fluorinated nature can be advantageous in specific applications, though it also presents challenges in achieving fluorine-free oxide films.
Precursor Properties
Yttrium (III) trifluoroacetate is typically available as a hydrate (B1144303), Y(CF₃COO)₃·xH₂O, which is a white powder or crystalline solid. For CVD applications, an anhydrous form is preferred to avoid the introduction of water into the deposition chamber, which can affect film chemistry.
Thermal Decomposition:
The thermal decomposition of yttrium trifluoroacetate is a critical aspect of its use in CVD. The process occurs in distinct stages:
-
Decomposition to Yttrium Fluoride: The initial and rapid decomposition stage occurs at approximately 310°C.[1] This exothermic process involves the removal of the organic part of the molecule and results in the formation of yttrium fluoride (YF₃).[1]
-
Conversion to Yttrium Oxide: The conversion of YF₃ to yttrium oxide (Y₂O₃) is a much slower process that takes place at significantly higher temperatures, around 1200°C.[1] This conversion proceeds through intermediate yttrium oxyfluoride phases.[1]
Understanding these decomposition pathways is crucial for controlling the composition of the deposited film. To deposit yttrium oxide at lower temperatures, a reactive oxygen source is necessary in the CVD process.
Data Presentation: Precursor Properties
| Property | Value/Characteristic | Source |
| Chemical Formula | Y(CF₃COO)₃ | - |
| Molar Mass (anhydrous) | 427.95 g/mol | [2] |
| Appearance | White powder or crystals | [2] |
| Decomposition Onset | ~310°C | [1] |
| Primary Decomposition Product | Yttrium Fluoride (YF₃) | [1] |
| Secondary Decomposition Product (high temp) | Yttrium Oxide (Y₂O₃) | [1] |
Experimental Protocols
Synthesis of Yttrium (III) Trifluoroacetate Hydrate
While commercially available, yttrium (III) trifluoroacetate hydrate can also be synthesized in the laboratory.
Materials:
-
Yttrium (III) oxide (Y₂O₃)
-
Trifluoroacetic acid (TFAH)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Protocol:
-
Suspend yttrium (III) oxide powder in deionized water in a round-bottom flask.
-
Slowly add a stoichiometric excess of trifluoroacetic acid to the suspension while stirring.
-
Heat the mixture gently (e.g., 50-60°C) and continue stirring until the yttrium oxide has completely dissolved, resulting in a clear solution.
-
Remove the excess water and trifluoroacetic acid using a rotary evaporator until a white solid precipitate is formed.
-
Dry the resulting yttrium (III) trifluoroacetate hydrate in a vacuum oven at a low temperature (e.g., 40-50°C) to remove residual solvent.
Dehydration of Yttrium (III) Trifluoroacetate Hydrate
For CVD applications, the hydrated precursor should be dehydrated to its anhydrous form.
Protocol:
-
Place the yttrium (III) trifluoroacetate hydrate in a sublimation apparatus or a tube furnace.
-
Heat the precursor to approximately 200°C under a dynamic vacuum.
-
Maintain this temperature and vacuum for several hours to ensure complete removal of water.
-
Cool the anhydrous yttrium (III) trifluoroacetate under an inert atmosphere (e.g., nitrogen or argon) before transferring it to a glovebox for storage.
Chemical Vapor Deposition of Yttrium Oxide Thin Films
This protocol describes a general procedure for the deposition of yttrium oxide thin films using anhydrous yttrium (III) trifluoroacetate as the precursor. The parameters provided are starting points and may require optimization for specific CVD reactor configurations and desired film properties.
Materials and Equipment:
-
Anhydrous yttrium (III) trifluoroacetate
-
CVD reactor with a substrate heater and precursor delivery system
-
Substrates (e.g., silicon wafers, quartz)
-
Carrier gas (e.g., high-purity argon or nitrogen)
-
Oxidizing agent (e.g., dry oxygen, water vapor)
-
Vacuum pump
Protocol:
-
Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
-
Precursor Loading: In an inert atmosphere (glovebox), load the anhydrous yttrium (III) trifluoroacetate into the precursor bubbler or boat of the CVD system.
-
System Setup:
-
Place the cleaned substrate onto the heater in the CVD reactor.
-
Evacuate the reactor to a base pressure of < 1 x 10⁻⁵ Torr.
-
-
Deposition Parameters:
-
Substrate Temperature: Heat the substrate to the desired deposition temperature, typically in the range of 400-700°C.
-
Precursor Temperature: Heat the precursor to a temperature sufficient to achieve an adequate vapor pressure, for example, 180-250°C.
-
Carrier Gas Flow Rate: Introduce the carrier gas (e.g., 20-100 sccm of Argon) through the precursor bubbler to transport the precursor vapor into the reaction chamber.
-
Oxidizing Agent Flow Rate: Introduce the oxidizing agent (e.g., 10-50 sccm of O₂) into the reaction chamber. The ratio of carrier gas to oxidizing agent will influence the film stoichiometry.
-
Reactor Pressure: Maintain a constant deposition pressure, typically in the range of 1-10 Torr.
-
-
Deposition:
-
Once all parameters are stable, open the precursor delivery valve to introduce the this compound vapor into the reactor.
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
After the deposition, close the precursor delivery valve and turn off the oxidizing agent flow.
-
Cool the substrate to room temperature under a flow of inert gas.
-
Vent the reactor to atmospheric pressure with the inert gas and remove the coated substrate.
-
Data Presentation: Hypothetical CVD Parameters
| Parameter | Range | Notes |
| Substrate Temperature | 400 - 700 °C | Higher temperatures may lead to better crystallinity but can also increase the risk of substrate reactions. |
| Precursor Temperature | 180 - 250 °C | Should be optimized to achieve a stable and sufficient precursor vapor pressure. |
| Carrier Gas (Ar) Flow | 20 - 100 sccm | Controls the delivery rate of the precursor. |
| Oxidizing Agent (O₂) Flow | 10 - 50 sccm | The O₂/Ar ratio is critical for controlling the film's oxygen content and minimizing fluorine incorporation. |
| Deposition Pressure | 1 - 10 Torr | Affects the gas flow dynamics and film uniformity. |
Visualization of Experimental Workflow and Chemical Transformation
Experimental Workflow
Chemical Transformation in CVD
Characterization of Deposited Films
After deposition, the yttrium oxide thin films should be characterized to determine their properties.
-
Structural Properties: X-ray Diffraction (XRD) can be used to determine the crystallinity and phase of the deposited film.
-
Morphology and Thickness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to examine the surface morphology, grain size, and film thickness.
-
Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) is essential for determining the elemental composition of the film, including the yttrium to oxygen ratio and the presence of any fluorine or carbon impurities.
Troubleshooting
-
Fluorine Contamination: The presence of fluorine in the final oxide film is a common challenge with fluorinated precursors. Increasing the substrate temperature and the partial pressure of the oxidizing agent can help to reduce fluorine incorporation. A post-deposition annealing step in an oxygen atmosphere may also be effective.
-
Low Deposition Rate: If the deposition rate is too low, increase the precursor temperature to enhance its vapor pressure or increase the carrier gas flow rate.
-
Poor Film Quality: Poor crystallinity or morphology can be due to non-optimal deposition temperatures or pressures. A systematic optimization of these parameters is recommended.
These application notes provide a foundation for utilizing yttrium (III) trifluoroacetate as a precursor in chemical vapor deposition. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental setups and research goals.
References
Application Notes and Protocols for Preparing Yttrium Trifluoroacetate Solutions for Spin Coating
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of yttrium trifluoroacetate (B77799) solutions for the fabrication of yttrium oxide (Y₂O₃) thin films via spin coating. These protocols are designed to provide a starting point for researchers developing high-quality oxide layers for applications in electronics, optics, and as protective coatings.
Introduction
Yttrium oxide is a versatile material with a high dielectric constant, wide bandgap, and excellent thermal and chemical stability. The use of yttrium trifluoroacetate as a precursor in a solution-based spin coating process offers a cost-effective and scalable method for producing uniform thin films. The process involves the dissolution of this compound in a suitable solvent, deposition of the solution onto a substrate using a spin coater, and subsequent thermal annealing to convert the precursor film into yttrium oxide.
Solution Preparation
The quality and uniformity of the final yttrium oxide film are highly dependent on the precursor solution. The following section outlines the key parameters for preparing a stable and effective this compound solution.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Yttrium(III) trifluoroacetate hydrate (B1144303) (Y(CF₃COO)₃ · xH₂O) | 99.9% trace metals basis | Sigma-Aldrich, Alfa Aesar |
| Methanol (B129727) (CH₃OH) | Anhydrous, 99.8% | Various |
Recommended Solvent
Methanol is a commonly used and effective solvent for dissolving this compound for spin coating applications. Its volatility allows for controlled drying during the spin coating process.
Concentration
The concentration of the this compound in methanol will directly influence the thickness of the resulting film. A typical starting concentration is in the range of 0.1 to 0.5 M . For initial experiments, a 0.2 M solution is recommended.
Protocol for Preparing a 0.2 M this compound Solution (25 mL):
-
Calculate the required mass of this compound hydrate.
-
The molecular weight of anhydrous this compound (Y(CF₃COO)₃) is approximately 427.95 g/mol . The hydrated form will have a slightly higher molecular weight. It is advisable to refer to the supplier's certificate of analysis for the exact molecular weight or to use the anhydrous molecular weight for an approximate calculation, which is often sufficient for these applications.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.2 mol/L × 0.025 L × 427.95 g/mol ≈ 2.14 g
-
-
Dissolution:
-
In a clean, dry beaker or vial, add the calculated mass of this compound hydrate.
-
Add 25 mL of anhydrous methanol.
-
Stir the solution using a magnetic stirrer at room temperature until the solid is completely dissolved. This may take 15-30 minutes. Gentle heating (e.g., on a hotplate set to 40-50 °C) can be used to aid dissolution, but ensure the container is covered to prevent excessive solvent evaporation.
-
-
Filtration:
-
To remove any particulate impurities that could lead to defects in the thin film, filter the solution through a 0.2 µm syringe filter (PTFE or other solvent-compatible membrane) into a clean storage container.
-
-
Aging:
-
Allow the solution to age for at least 24 hours at room temperature before use. This can help to ensure complete dissolution and stabilization of the precursor in the solution.
-
Spin Coating Protocol
Proper substrate preparation and spin coating technique are critical for achieving uniform, defect-free films.
Substrate Preparation
-
Cleaning: The substrate (e.g., silicon wafer, quartz, or glass) must be meticulously cleaned to ensure good adhesion and wetting of the precursor solution. A recommended cleaning procedure is as follows:
-
Sonicate the substrate in a sequence of acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrate with an oxygen plasma or UV-ozone cleaner for 5-10 minutes to remove any remaining organic residues and to create a hydrophilic surface.
-
Spin Coating Parameters
The following parameters are a good starting point and can be optimized to achieve the desired film thickness and quality. A two-step spin coating process is often employed to ensure even spreading and uniform thickness.
| Parameter | Value | Purpose |
| Step 1: Spreading | ||
| Spin Speed | 500 - 1000 rpm | To evenly distribute the solution across the substrate. |
| Duration | 5 - 10 seconds | |
| Step 2: Thinning | ||
| Spin Speed | 2000 - 5000 rpm | To achieve the desired film thickness. Higher speeds result in thinner films. |
| Duration | 30 - 60 seconds | To allow for solvent evaporation and film drying. |
Experimental Protocol:
-
Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to secure it.
-
Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin coater program with the desired parameters (e.g., 500 rpm for 10 seconds, followed by 3000 rpm for 45 seconds).
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
Thermal Annealing
The as-deposited film consists of the this compound precursor. A thermal annealing step is required to decompose the precursor and form the desired yttrium oxide film. The thermal decomposition of this compound proceeds through the formation of intermediate species such as yttrium fluoride (B91410) (YF₃) and yttrium oxyfluoride (YOF) before the final conversion to yttrium oxide (Y₂O₃) at higher temperatures.[1]
Annealing Protocol
A multi-step annealing process in a tube furnace or rapid thermal annealing (RTA) system is recommended to ensure complete removal of fluorine and organic components and to promote the crystallization of the yttrium oxide phase.
| Parameter | Value | Purpose |
| Step 1: Drying | ||
| Temperature | 100 - 150 °C | To remove residual solvent. |
| Duration | 10 - 15 minutes | |
| Atmosphere | Air | |
| Step 2: Decomposition | ||
| Temperature | 300 - 400 °C | To decompose the trifluoroacetate precursor into yttrium fluoride/oxyfluoride. |
| Ramp Rate | 5 - 10 °C/minute | |
| Duration | 30 - 60 minutes | |
| Atmosphere | Air or Oxygen | |
| Step 3: Crystallization | ||
| Temperature | 700 - 900 °C | To convert the intermediate phases to crystalline Y₂O₃. |
| Ramp Rate | 10 - 20 °C/minute | |
| Duration | 1 - 2 hours | |
| Atmosphere | Air or Oxygen |
Experimental Protocol:
-
Place the spin-coated substrate in a furnace.
-
Program the furnace to follow the desired temperature profile.
-
After the annealing process is complete, allow the furnace to cool down to room temperature naturally before removing the substrate.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the preparation of yttrium oxide thin films from a this compound precursor solution.
Caption: Workflow for Y₂O₃ thin film fabrication.
Data Summary
The following table summarizes the key experimental parameters for preparing this compound solutions and fabricating yttrium oxide thin films.
| Parameter | Recommended Range | Notes |
| Solution Preparation | ||
| Precursor | Yttrium(III) trifluoroacetate hydrate | |
| Solvent | Anhydrous Methanol | |
| Concentration | 0.1 - 0.5 M | 0.2 M is a good starting point. |
| Spin Coating | ||
| Spreading Speed | 500 - 1000 rpm | |
| Spreading Time | 5 - 10 s | |
| Thinning Speed | 2000 - 5000 rpm | Higher speed leads to thinner films. |
| Thinning Time | 30 - 60 s | |
| Thermal Annealing | ||
| Drying Temperature | 100 - 150 °C | |
| Drying Time | 10 - 15 min | |
| Decomposition Temperature | 300 - 400 °C | |
| Decomposition Time | 30 - 60 min | |
| Crystallization Temperature | 700 - 900 °C | |
| Crystallization Time | 1 - 2 h | |
| Atmosphere | Air or Oxygen |
Safety Precautions
-
This compound and methanol should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
-
High-temperature furnaces should be operated with caution.
References
Application Notes: Synthesis of Yttrium (III) Fluoride via Thermal Decomposition of Yttrium (III) Trifluoroacetate
Introduction
Yttrium (III) fluoride (B91410) (YF₃) is a critical material in various advanced applications, including the production of metallic yttrium, thin films, glasses, and ceramics.[1] The thermal decomposition of yttrium (III) trifluoroacetate (B77799) (Y(CF₃COO)₃) offers a reliable and high-purity route to synthesize YF₃. This method is particularly advantageous for processes like chemical solution deposition (CSD), where precursor purity and controlled decomposition are paramount. The process involves heating the yttrium trifluoroacetate precursor under a controlled atmosphere, leading to the volatilization of the organic components and the formation of solid YF₃. This document provides a detailed protocol for this synthesis, outlining the necessary steps from precursor handling to final product characterization.
Key Process Parameters
The thermal decomposition of this compound is a multi-stage process that is highly dependent on temperature and the composition of the furnace atmosphere.[2][3] The initial precursor, typically a hydrate (B1144303), first undergoes dehydration. The subsequent decomposition of the anhydrous salt to yttrium fluoride is an exothermic reaction occurring at approximately 310 °C.[2][4] At significantly higher temperatures, typically starting between 630 °C and 700 °C, the newly formed yttrium fluoride can react with residual oxygen or water vapor to form intermediate yttrium oxyfluorides (e.g., YOF, Y₅O₄F₇), eventually converting to yttrium oxide (Y₂O₃) at temperatures around 1200 °C.[2][3][4][5] Therefore, precise control of the thermal profile and atmosphere is essential to isolate pure YF₃.
Experimental Protocol
1. Materials and Equipment
-
Precursor: Yttrium (III) trifluoroacetate hydrate (Y(CF₃COO)₃ · xH₂O), 99%+ purity.
-
Furnace: A tube furnace capable of reaching at least 500 °C with programmable temperature control.
-
Atmosphere Control: Mass flow controllers for inert gas (e.g., high-purity nitrogen or argon).
-
Sample Holder: Alumina or quartz combustion boat.
-
Analytical Equipment:
-
Thermogravimetric Analyzer (TGA) / Differential Thermal Analyzer (DTA) for preliminary decomposition studies.[2][4]
-
X-ray Diffractometer (XRD) for phase identification of the final product.
-
Fourier-Transform Infrared (FTIR) Spectrometer for analyzing residual organic components.
-
Scanning Electron Microscope (SEM) for morphological analysis.
-
2. Precursor Preparation and Handling
-
Handle yttrium (III) trifluoroacetate hydrate in a controlled environment (e.g., under an inert gas like nitrogen or argon) to minimize atmospheric moisture absorption.[6][7]
-
Weigh the desired amount of precursor into a clean combustion boat.
3. Thermal Decomposition Procedure
-
Loading: Place the combustion boat containing the precursor at the center of the tube furnace.
-
Purging: Seal the furnace tube and purge with a high-purity inert gas (Nitrogen or Argon) at a flow rate of 100-200 sccm for at least 30 minutes to ensure the removal of air and moisture. Maintaining a low partial pressure of oxygen and water is critical to prevent the formation of oxyfluoride intermediates.[2][4]
-
Heating Program:
-
Dehydration Step: Ramp the temperature to 150 °C at a rate of 5 °C/min. Hold at 150 °C for 60 minutes to ensure the complete removal of hydration water.[4]
-
Decomposition Step: Increase the temperature to 350-400 °C at a rate of 10 °C/min. This temperature is above the primary exothermic decomposition peak (around 310 °C) that corresponds to YF₃ formation.[2][4]
-
Annealing: Hold the temperature at 350-400 °C for 2 hours to ensure the complete conversion of the precursor to yttrium fluoride and the removal of all organic byproducts.
-
-
Cooling: After the annealing period, turn off the furnace heaters and allow the system to cool naturally to room temperature under a continuous inert gas flow.
-
Sample Retrieval: Once at room temperature, stop the gas flow and carefully retrieve the sample boat containing the white YF₃ powder. Store the final product in a desiccator or glovebox to prevent moisture absorption.
4. Product Characterization
-
XRD: Confirm the crystalline phase of the product. The expected pattern should match the orthorhombic crystal structure of YF₃.[5]
-
FTIR: Verify the absence of the characteristic C=O stretching band of the trifluoroacetate group, which is prominent around 1660 cm⁻¹ in the precursor material.[4]
-
SEM: Examine the morphology and particle size of the synthesized YF₃ powder.
Data Presentation
The following table summarizes the key thermal events during the decomposition process.
| Parameter | Temperature (°C) | Atmosphere | Product(s) | Reference |
| Dehydration | ~150-200 | Inert Gas | Y(CF₃COO)₃ | [4][8] |
| Primary Decomposition | ~310 | Inert Gas | YF₃ | [2][4] |
| Oxyfluoride Formation | 630 - 900 | Air / Low O₂ | YOF, Y₅O₄F₇, YF₃, Y₂O₃ | [3][5] |
| Oxide Formation | ~1200 | Air / Low O₂ | Y₂O₃ | [2][4] |
Visualizations
Caption: Workflow for the synthesis of YF₃.
Caption: Thermal decomposition pathway of this compound.
References
- 1. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. events.saip.org.za [events.saip.org.za]
- 6. 304851-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 304851-95-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for YBCO Superconductor Synthesis using Yttrium Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Yttrium Barium Copper Oxide (YBCO) high-temperature superconductors utilizing yttrium trifluoroacetate (B77799) as a key precursor material. The methodologies outlined below are based on the Metal-Organic Deposition (MOD) technique, specifically focusing on the chemical fluorine (CF) approach.
Overview of the Synthesis Process
The synthesis of YBCO films via the trifluoroacetate (TFA) route is a widely adopted chemical solution deposition method. This process is favored for its cost-effectiveness, as it does not necessitate expensive vacuum equipment. The general methodology involves the preparation of a precursor solution containing metal-organic salts of yttrium, barium, and copper. This solution is then deposited onto a suitable substrate, followed by a two-step heat treatment process involving pyrolysis and annealing to form the final superconducting YBCO phase. A key advantage of using trifluoroacetates is the avoidance of the formation of barium carbonate (BaCO3), an undesirable intermediate phase.[1]
Experimental Protocols
Precursor Solution Preparation
The quality of the final YBCO film is highly dependent on the precursor solution. A common approach is the "low-fluorine" method, where only the barium precursor contains fluorine.
Protocol 1: Low-Fluorine Precursor Solution
This protocol is adapted from methodologies that utilize yttrium and copper acetates with barium trifluoroacetate.[2][3][4]
-
Precursor Dissolution:
-
Separately dissolve yttrium (III) acetate (B1210297) hydrate, barium (II) trifluoroacetate hydrate, and copper (II) acetate in excess methanol (B129727) (MeOH) in three different beakers.[2][3]
-
Employ an ultrasonic bath for 5 minutes for each solution to ensure complete dissolution.[2][3]
-
-
Solvent and Complexing Agent Addition:
-
Mixing and Final Solution Preparation:
-
Combine the individual precursor solutions in a stoichiometric ratio. A common molar ratio for Y:Ba:Cu is 1:2:3. However, a Ba-deficient ratio of 1:1.5:3 has been shown to be effective in achieving higher critical current densities.[1] A slight excess of copper acetate may be used to compensate for potential loss during pyrolysis.[2][3]
-
The final solution is typically stirred at a controlled temperature (e.g., 30°C) to ensure homogeneity.[1][4]
-
Table 1: Precursor Solution Compositions
| Precursor Component | Molar Ratio (Standard) | Molar Ratio (Ba-deficient) | Solvent System |
| Yttrium Precursor | 1 | 1 | Methanol / Propionic Acid |
| Barium Precursor | 2 | 1.5 | Methanol / Propionic Acid |
| Copper Precursor | 3 | 3 (or 3.1) | Methanol / Propionic Acid |
Film Deposition
Spin coating is a common technique for depositing the precursor solution onto a substrate.
Protocol 2: Spin Coating Deposition
-
Substrate Preparation: Use a suitable single-crystal substrate, such as Strontium Titanate (SrTiO3) or Lanthanum Aluminate (LaAlO3). Ensure the substrate is clean prior to deposition.
-
Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense the precursor solution onto the substrate.
-
Spin at a defined speed (e.g., 3000-6000 rpm) for a specified duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
Drying: The coated substrate is then dried on a hot plate at a low temperature (e.g., 40°C) to remove volatile solvents. This process can be repeated multiple times to build up the desired film thickness.
Heat Treatment: Pyrolysis and Annealing
This two-step process is critical for the conversion of the precursor film into the superconducting YBCO phase.
Protocol 3: Two-Step Heat Treatment
-
Pyrolysis (Calcination):
-
Place the dried film in a tube furnace.
-
Heat the sample in a controlled atmosphere (e.g., flowing humidified oxygen).[4]
-
A typical pyrolysis profile involves ramping the temperature to 240°C at a rate of 5°C/min, then to 310°C at 3°C/min, and holding for 30 minutes.[4] The purpose of this step is to decompose the organic components of the precursor film.
-
-
Annealing (Growth):
-
Following pyrolysis, the temperature is ramped up to the annealing temperature, which can range from 700°C to 860°C.[4]
-
The heating rate can vary, with conventional thermal annealing (CTA) using rates around 25°C/min and flash heating (FH) employing much faster rates (e.g., 1200°C/min).[4]
-
The annealing is performed in a humidified atmosphere to facilitate the decomposition of the BaF2 intermediate.[4]
-
The sample is held at the annealing temperature for an extended period (e.g., 180 minutes for CTA) to allow for the crystallization of the YBCO phase.[4]
-
-
Oxygenation:
-
After the high-temperature anneal, the sample is cooled to a lower temperature (e.g., 500-600°C) and held in a dry oxygen atmosphere.[4][5] This step is crucial for incorporating the optimal amount of oxygen into the YBCO crystal lattice, which is essential for its superconducting properties.
-
Finally, the sample is cooled to room temperature.
-
Table 2: Heat Treatment Parameters
| Process | Parameter | Value Range | Atmosphere |
| Pyrolysis | Temperature | 240 - 400°C | Humidified Oxygen |
| Heating Rate | 3 - 5°C/min | ||
| Dwell Time | 30 min | ||
| Annealing | Temperature | 700 - 860°C | Humidified Argon/Oxygen |
| Heating Rate | 25 - 1200°C/min | ||
| Dwell Time | 180 min | ||
| Oxygenation | Temperature | 500 - 600°C | Dry Oxygen |
| Dwell Time | 4 - 14 hours |
Characterization of YBCO Films
The resulting YBCO films are characterized to determine their superconducting properties.
Table 3: Superconducting Properties of YBCO Films
| Property | Description | Typical Values |
| Critical Temperature (Tc) | The temperature at which the material transitions to a superconducting state. | 85.7 - 91.8 K |
| Critical Current Density (Jc) | The maximum current density that the superconductor can carry without resistance. | ~10^7 - 10^9 A/cm^2 |
Diagrams
Caption: Experimental workflow for YBCO superconductor synthesis.
Caption: Chemical pathway from precursors to YBCO.
References
Applications of Lanthanides and Trifluoroacetic Acid in Proteomics Research
A Note to the Researcher: While direct applications of yttrium trifluoroacetate (B77799) in proteomics are not documented in current scientific literature, the constituent components of this compound—lanthanides (such as yttrium) and trifluoroacetate (commonly used as trifluoroacetic acid, TFA)—play significant and distinct roles in modern proteomics research. This document provides detailed application notes and protocols for the established uses of lanthanides in quantitative proteomics and phosphopeptide enrichment, as well as the role of TFA in standard proteomics workflows.
Application Note 1: Lanthanide-Based Protein Labeling for Quantitative Proteomics
Lanthanide labeling, coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), offers a powerful method for the relative quantification of proteins, presenting an alternative to traditional isotope labeling techniques. This approach leverages the unique properties of lanthanides, which are not naturally present in biological systems, thereby providing a clear background for detection. A bifunctional chelating agent, such as diethylenetriaminepentaacetic acid anhydride (B1165640) (DTPAA), is used to covalently link a specific lanthanide ion to proteins.[1] By labeling different protein samples with different lanthanide isotopes, the samples can be mixed, separated by chromatography, and the relative protein abundance determined by the signal intensities of the respective lanthanides in ICP-MS.[1]
Experimental Protocol: Relative Quantification of Proteins using Lanthanide Labeling and HPLC-ICP-MS
This protocol is adapted from a method for labeling protein mixtures with Cerium (Ce) and Samarium (Sm) for relative quantification.[1]
Materials:
-
Protein samples (e.g., RNase A, cytochrome c, lysozyme)
-
Diethylenetriaminepentaacetic acid anhydride (DTPAA)
-
Lanthanide salts (e.g., CeCl₃, SmCl₃)
-
Borate (B1201080) buffer (50 mM, pH 8.5)
-
HPLC system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Protein Preparation: Dissolve protein samples in 50 mM borate buffer (pH 8.5).
-
DTPAA Conjugation:
-
Add a 10-fold molar excess of DTPAA to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring. This allows the DTPAA to react with the primary amines (N-terminus and lysine (B10760008) side chains) of the proteins.
-
-
Lanthanide Labeling:
-
To the DTPAA-conjugated protein solution, add the respective lanthanide salt (e.g., CeCl₃ to sample 1, SmCl₃ to sample 2) at a concentration that is in molar excess to the DTPAA.
-
Incubate for an additional 2 hours at room temperature with gentle stirring to allow the chelation of the lanthanide ion by the DTPAA-protein conjugate.
-
-
Sample Pooling and Preparation for Analysis:
-
Mix the lanthanide-labeled protein samples in the desired ratio (e.g., 1:1).
-
The pooled sample is now ready for chromatographic separation.
-
-
HPLC Separation:
-
Separate the labeled proteins using a suitable chromatography method, such as cation exchange chromatography.
-
The mobile phase conditions should be optimized for the specific protein mixture.
-
-
ICP-MS Detection and Quantification:
-
The eluent from the HPLC is directly introduced into the ICP-MS.
-
Monitor the signal intensities of the specific lanthanide isotopes (e.g., ¹⁴⁰Ce and ¹⁴⁹Sm).
-
The relative quantification of the proteins is determined by comparing the signal intensities of the different lanthanide isotopes.
-
Data Presentation: Quantitative Results of Element-Labeled Proteins
The following table summarizes the experimental conditions and quantitative results from a study using this method.[1]
| Parameter | Condition/Value |
| Molar Ratio of DTPAA to Protein | 10-fold excess |
| DTPAA-Protein Reaction Time | 2 hours |
| Lanthanide-DTPA-Protein Reaction Time | 2 hours |
| Quantitative Results | |
| Protein Mixture Ratio (Sample 1:Sample 2) | Measured Ratio (Ce:Sm) |
| RNase A (1:1) | 1.05 ± 0.04 |
| Cytochrome c (2:1) | 2.11 ± 0.08 |
| Lysozyme (1:2) | 0.53 ± 0.03 |
Visualization: Lanthanide Labeling Workflow
Caption: Workflow for relative protein quantification using lanthanide labeling.
Application Note 2: Lanthanide-Based Phosphopeptide Enrichment
The analysis of protein phosphorylation, a key post-translational modification, is often hampered by the low stoichiometry of phosphopeptides in complex biological samples. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for the selective enrichment of phosphopeptides. While traditionally employing metal ions like Fe³⁺, Ti⁴⁺, and Zr⁴⁺, recent studies have explored the use of lanthanide ions (e.g., Er³⁺, Dy³⁺) for this purpose. The principle relies on the affinity of the negatively charged phosphate (B84403) groups of peptides for the positively charged lanthanide ions immobilized on a solid support.
Experimental Protocol: General Protocol for Lanthanide-Based IMAC
This protocol provides a general framework for phosphopeptide enrichment using lanthanide-functionalized magnetic beads.
Materials:
-
Tryptic digest of a protein mixture
-
Lanthanide-functionalized magnetic IMAC beads (e.g., Er³⁺-IMAC or Dy³⁺-IMAC)
-
Loading/Binding Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic Acid (TFA), 1 M Glycolic Acid
-
Washing Buffer 1: 80% ACN, 1% TFA
-
Washing Buffer 2: 20% ACN, 0.1% TFA
-
Elution Buffer: 1% Ammonium Hydroxide (NH₄OH)
-
Magnetic rack
Procedure:
-
Bead Equilibration:
-
Resuspend the magnetic beads in the Loading/Binding Buffer.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Repeat this step twice to ensure the beads are fully equilibrated.
-
-
Peptide Binding:
-
Resuspend the dried peptide digest in the Loading/Binding Buffer.
-
Add the equilibrated magnetic beads to the peptide solution.
-
Incubate for 20-30 minutes at room temperature with gentle rotation to allow for the binding of phosphopeptides to the beads.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant (which contains non-phosphorylated peptides).
-
Wash the beads with Washing Buffer 1. Pellet and discard the supernatant.
-
Wash the beads with Washing Buffer 2. Pellet and discard the supernatant. Repeat this wash step.
-
-
Elution:
-
Add the Elution Buffer to the beads to release the bound phosphopeptides.
-
Incubate for 10-15 minutes.
-
Pellet the beads on the magnetic rack and carefully collect the supernatant containing the enriched phosphopeptides.
-
-
Sample Preparation for MS:
-
Immediately acidify the eluate with TFA or formic acid to a pH < 3.
-
Desalt the enriched phosphopeptides using a C18 StageTip or equivalent.
-
The sample is now ready for analysis by mass spectrometry.
-
Data Presentation: Comparison of Metal Ions for Phosphopeptide Enrichment
| Metal Ion | Common Support | Key Characteristics |
| Fe³⁺ | NTA, IDA | Widely used, but can have issues with selectivity for acidic peptides. |
| Ti⁴⁺ | TiO₂ | High selectivity for phosphopeptides, especially in the presence of acidic modifiers. |
| Zr⁴⁺ | ZrO₂, IMAC | High affinity and selectivity for phosphopeptides. |
| Er³⁺, Dy³⁺ | IMAC | Emerging use, potential for alternative selectivity profiles. |
Visualization: Principle of IMAC for Phosphopeptide Enrichment
Caption: The principle of Immobilized Metal Affinity Chromatography (IMAC).
Application Note 3: The Role of Trifluoroacetic Acid (TFA) in Proteomics
Trifluoroacetic acid (TFA) is a strong organic acid that is a nearly ubiquitous reagent in proteomics laboratories. It is primarily used during protein digestion and peptide separation by reversed-phase liquid chromatography (RPLC).
-
In Protein Digestion: TFA is added at the end of an in-solution digestion protocol to stop the enzymatic activity of proteases like trypsin.[2][3][4] By lowering the pH to below 3, the enzyme is denatured, and further cleavage is prevented, ensuring the integrity of the resulting peptide mixture.[2][4]
-
In Liquid Chromatography: TFA is a common mobile phase additive in RPLC. It acts as an ion-pairing agent, associating with positively charged residues on peptides. This masks the charge interactions with the stationary phase, leading to sharper and more symmetrical peaks, which improves chromatographic resolution. However, TFA is known to cause ion suppression in electrospray ionization (ESI) mass spectrometry, and for sensitive MS analyses, it is often replaced by formic acid.
Experimental Protocol: Standard In-Solution Protein Digestion
This protocol describes a standard method for digesting proteins in solution, incorporating the use of TFA.[2]
Materials:
-
Protein extract
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridge for desalting
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in the Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight (12-18 hours) at 37°C.
-
-
Quenching the Digestion:
-
Stop the digestion by adding TFA to a final concentration of 0.5-1%. Ensure the pH is < 3.
-
-
Desalting:
-
Condition a C18 SPE cartridge with ACN, followed by equilibration with 0.1% TFA in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and urea.
-
Elute the peptides with a solution of 50-80% ACN with 0.1% TFA.
-
-
Sample Preparation for MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
The sample can be stored at -20°C or reconstituted in a suitable buffer for mass spectrometry analysis.
-
Visualization: In-Solution Protein Digestion Workflow
Caption: A standard workflow for in-solution protein digestion for mass spectrometry.
References
Application Notes and Protocols: Yttrium Trifluoroacetate in Phosphor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of yttrium trifluoroacetate (B77799) (Y(CF₃COO)₃) as a precursor in the synthesis of high-performance phosphors. This document outlines detailed experimental protocols, presents key performance data, and illustrates the underlying chemical pathways. Yttrium trifluoroacetate offers a versatile and advantageous route for the preparation of both fluoride (B91410) and oxide-based luminescent materials, crucial for applications ranging from LED lighting and displays to advanced bio-imaging and photodynamic therapy.
Introduction to this compound as a Phosphor Precursor
Yttrium-based materials are cornerstone host lattices for a variety of phosphors, including the widely used Y₂O₃:Eu³⁺ (red) and Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce, yellow). The choice of the yttrium precursor is critical in determining the morphology, crystallinity, and ultimately, the luminescent properties of the final phosphor. This compound has emerged as a valuable precursor due to its controlled thermal decomposition, which can be tailored to yield either yttrium fluoride (YF₃) or yttrium oxide (Y₂O₃) based phosphors.
The thermal decomposition of this compound occurs in distinct stages. The initial decomposition at around 310°C results in the formation of yttrium fluoride (YF₃) with the evolution of gaseous byproducts.[1] Subsequent heating to higher temperatures, typically above 700°C, in the presence of oxygen or water vapor, leads to the conversion of YF₃ to yttrium oxyfluoride intermediates and finally to yttrium oxide (Y₂O₃).[1] This stepwise decomposition allows for precise control over the final product phase.
Synthesis of Europium-Doped Yttrium Oxide (Y₂O₃:Eu³⁺) Red Phosphor
This protocol describes a method for synthesizing Y₂O₃:Eu³⁺ red phosphor using this compound and europium trifluoroacetate as precursors. The process involves the thermal decomposition of the mixed precursors in air.
Experimental Protocol
-
Precursor Preparation:
-
Prepare a stock solution of this compound by dissolving yttrium oxide (Y₂O₃) in trifluoroacetic acid (CF₃COOH) with gentle heating and stirring.
-
Similarly, prepare a stock solution of europium trifluoroacetate from europium oxide (Eu₂O₃).
-
Mix the precursor solutions in the desired Y:Eu molar ratio (e.g., 95:5 for 5 mol% doping).
-
Evaporate the solvent to obtain a homogeneous mixed precursor powder of Y(CF₃COO)₃ and Eu(CF₃COO)₃.
-
-
Thermal Decomposition and Annealing:
-
Place the mixed precursor powder in an alumina (B75360) crucible.
-
Heat the crucible in a tube furnace under a controlled air atmosphere.
-
Ramp the temperature to 700-1200°C and hold for 2-4 hours.[1][2][3] The optimal temperature will influence the crystallinity and particle size.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is the Y₂O₃:Eu³⁺ phosphor.
-
Characterization Data
The synthesized Y₂O₃:Eu³⁺ phosphor exhibits a strong red emission under UV excitation. The primary emission peak is centered at approximately 612 nm, corresponding to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion.[2][4]
| Parameter | Value | Reference |
| Excitation Wavelength | 254 nm | [4] |
| Major Emission Peak | 612 nm | [2][4] |
| Color Coordinates (CIE 1931) | (0.655, 0.322) | [4] |
| Quantum Yield (nanosized) | >30% | [5][6] |
Synthesis Workflow
Caption: Workflow for Y₂O₃:Eu³⁺ phosphor synthesis.
Synthesis of Ytterbium/Erbium Co-doped Yttrium Fluoride (YF₃:Yb³⁺,Er³⁺) Upconversion Phosphor
This protocol outlines the synthesis of YF₃:Yb³⁺,Er³⁺ upconversion phosphors via the pyrolysis of yttrium, ytterbium, and erbium trifluoroacetate precursors.[7] Upconversion phosphors are capable of converting lower-energy infrared radiation into higher-energy visible light, making them suitable for applications in bio-imaging and anti-counterfeiting.
Experimental Protocol
-
Precursor Preparation:
-
Prepare stock solutions of yttrium, ytterbium, and erbium trifluoroacetates from their respective oxides and trifluoroacetic acid.
-
Mix the precursor solutions in the desired molar ratio (e.g., Y:Yb:Er = 78:20:2).
-
Evaporate the solvent to obtain a homogeneous mixed precursor powder.
-
-
Pyrolysis:
-
Place the mixed precursor powder in a quartz boat inside a tube furnace.
-
Heat the furnace under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Ramp the temperature to 300-400°C and hold for 1-2 hours. This temperature is sufficient for the decomposition of trifluoroacetates to their corresponding fluorides.[1]
-
Cool the furnace to room temperature under the inert atmosphere.
-
The resulting powder is the YF₃:Yb³⁺,Er³⁺ upconversion phosphor.
-
Characterization Data
Under 980 nm laser excitation, the YF₃:Yb³⁺,Er³⁺ phosphor typically exhibits characteristic green and red emission bands.
| Parameter | Value |
| Excitation Wavelength | ~980 nm |
| Green Emission Bands | ~525 nm, ~545 nm |
| Red Emission Band | ~655 nm |
Synthesis Pathway
Caption: Pathway for YF₃:Yb³⁺,Er³⁺ synthesis.
Thermal Decomposition Mechanism
The thermal decomposition of this compound is a critical step in the synthesis of both oxide and fluoride phosphors. The reaction proceeds through the formation of yttrium fluoride, which can be subsequently converted to yttrium oxide at higher temperatures in the presence of an oxygen source.
Caption: Thermal decomposition of this compound.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of both oxide and fluoride-based phosphors. Its controlled, stepwise thermal decomposition allows for the targeted formation of either YF₃ or Y₂O₃ host lattices. The protocols outlined in these application notes provide a foundation for the development of advanced luminescent materials with tailored properties for a wide range of applications in lighting, displays, and biomedical fields. The use of trifluoroacetate precursors offers a reproducible and scalable method for producing high-quality phosphors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simple one pot synthesis of luminescent europium doped yttrium oxide Y2O3:Eu nanodiscs for phosphor converted warm white LEDs - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
Application Notes and Protocols for the Pyrolysis of Yttrium Trifluoroacetate
Introduction
The pyrolysis of yttrium trifluoroacetate (B77799) (Y(CF₃CO₂)₃) is a critical thermal decomposition process utilized in the synthesis of high-purity yttrium-based materials, such as yttrium fluoride (B91410) (YF₃), yttrium oxyfluoride (YOF), and yttrium oxide (Y₂O₃). These materials are integral to various advanced applications, including the production of optical glasses, lasers, phosphors, and high-temperature superconductors.[1][2] This document provides a detailed experimental setup and protocol for researchers, scientists, and professionals in drug development engaged in the synthesis and analysis of such materials. The process involves a multi-stage decomposition, which can be precisely controlled by temperature and atmospheric conditions to yield the desired final product.
Experimental Data Summary
The thermal decomposition of yttrium trifluoroacetate proceeds through distinct stages, each characterized by specific temperature ranges and resulting products. The following table summarizes the key quantitative data gathered from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD) studies.
| Decomposition Stage | Temperature Range (°C) | Key Events & Products | Analysis Techniques |
| Stage 1 | 267 - 310 | Exothermic decomposition of anhydrous this compound to form amorphous yttrium fluoride (YF₃).[1][3] Complete removal of the organic part.[3] | TGA, DTA, EGA-MS, EGA-FTIR |
| Stage 2 | 630 - 900 | Slow hydrolysis/oxidation of YF₃ to form intermediate yttrium oxyfluoride phases (e.g., Y₅O₄F₇, YOF).[1][4] | TGA, XRD |
| Stage 3 | > 900 - 1200 | Conversion of yttrium oxyfluoride intermediates to crystalline yttrium oxide (Y₂O₃).[3][4] | TGA, XRD |
Experimental Protocols
This section outlines the detailed methodologies for the preparation of the precursor and the subsequent pyrolysis process.
1. Precursor Preparation: this compound Hydrate (B1144303)
-
Objective: To synthesize the this compound hydrate precursor.
-
Materials:
-
Yttrium oxide (Y₂O₃) or Yttrium carbonate (Y₂(CO₃)₃)
-
Trifluoroacetic acid (CF₃COOH)
-
Deionized water
-
-
Procedure:
-
Dissolve the yttrium precursor (oxide or carbonate) in a stoichiometric excess of trifluoroacetic acid.
-
Gently heat the solution to facilitate the reaction and complete dissolution.
-
Evaporate the solvent to obtain the this compound hydrate as a crystalline or amorphous powder.
-
Dry the resulting powder under vacuum at a low temperature to remove excess water without initiating decomposition.
-
2. Pyrolysis Protocol
-
Objective: To thermally decompose this compound to synthesize yttrium fluoride or yttrium oxide.
-
Apparatus:
-
Tube furnace with programmable temperature control
-
Quartz or alumina (B75360) reaction tube
-
Gas flow controllers for inert (e.g., N₂, Ar) and reactive (e.g., O₂, humidified air) atmospheres
-
Sample boat (ceramic or platinum)
-
Exhaust system with appropriate scrubbing for acidic and fluorine-containing off-gases
-
In-situ analysis equipment (optional but recommended): Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), Mass Spectrometer (MS), and/or Fourier Transform Infrared Spectrometer (FTIR) for evolved gas analysis.
-
-
Procedure for Yttrium Fluoride (YF₃) Synthesis:
-
Place a known quantity of the dried this compound hydrate precursor into the sample boat and position it in the center of the reaction tube.
-
Purge the tube with a dry inert gas (e.g., nitrogen or argon) to establish an inert atmosphere.
-
Heat the sample to approximately 310°C at a controlled rate (e.g., 5-10°C/min).[3]
-
Hold the temperature at 310°C for a sufficient duration (e.g., 30-60 minutes) to ensure complete decomposition to YF₃.
-
Cool the furnace to room temperature under the inert atmosphere.
-
The resulting white powder is yttrium fluoride.
-
-
Procedure for Yttrium Oxide (Y₂O₃) Synthesis:
-
Follow steps 1-4 of the YF₃ synthesis protocol.
-
After the initial decomposition to YF₃, gradually increase the furnace temperature to 900-1200°C.[3]
-
At elevated temperatures (e.g., >600°C), introduce a controlled flow of oxygen or humidified air to facilitate the conversion of YF₃ to Y₂O₃ through oxyfluoride intermediates. The partial pressure of oxygen and water can influence the reaction kinetics.[3]
-
Hold the final temperature for an extended period (e.g., 1-4 hours) to ensure complete conversion and crystallization of Y₂O₃.
-
Cool the furnace to room temperature. The final product is yttrium oxide.
-
3. Characterization
-
X-Ray Diffraction (XRD): To identify the crystalline phases of the final product and any intermediate phases.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized powder.
-
Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA): To study the thermal stability and decomposition profile of the precursor.
-
Evolved Gas Analysis (EGA) via MS or FTIR: To identify the gaseous byproducts of the pyrolysis reaction.[5]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedures and the chemical transformation pathway during pyrolysis.
Caption: Experimental workflow for this compound pyrolysis.
Caption: Chemical pathway of this compound decomposition.
References
Troubleshooting & Optimization
preventing carbon contamination from yttrium trifluoroacetate precursors
Welcome to the Technical Support Center for Yttrium Trifluoroacetate (B77799) Precursors. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent carbon contamination in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with yttrium trifluoroacetate (Y(CF₃COO)₃) precursors.
Q1: I am observing significant carbon residue in my final yttrium oxide (Y₂O₃) film. What are the potential sources?
A1: Carbon contamination in films derived from this compound precursors can originate from several sources:
-
Incomplete Precursor Decomposition: The primary source is often the incomplete removal of the organic (trifluoroacetate) part of the precursor during thermal processing. The initial decomposition step, which should eliminate carbon, might be insufficient.[1][2]
-
Atmospheric Contamination: Yttrium oxide is known to be hygroscopic and can react with atmospheric carbon dioxide (CO₂) to form yttrium carbonate species on the film surface, especially upon exposure to ambient air.[3]
-
Precursor and Solvent Impurities: The purity of the initial this compound hydrate (B1144303) (Y(CF₃CO₂)₃ · xH₂O) and the solvents used for preparing precursor solutions is critical.[4] Residual organic impurities in the solvent or precursor can contribute to carbon contamination.
-
Process Environment: The deposition chamber itself can be a source of contamination. Residual hydrocarbons from vacuum pump oil or previous deposition runs can be incorporated into the film.[5]
-
Adventitious Carbon: This refers to a thin layer of carbon contamination that spontaneously forms on any surface exposed to the air.[6]
Q2: My film appears cloudy or non-uniform. Could this be related to carbon contamination?
A2: Yes, non-uniformity and cloudiness can be linked to contamination. In the context of the Metal-Organic Deposition (MOD) process using trifluoroacetate precursors (TFA-MOD), inhomogeneous films can result from issues during the pyrolysis stage. For instance, if the water content in the precursor solution is not optimized, it can lead to cracks and inhomogeneities.[4][7] The formation of secondary phases like yttrium carbonate or oxyfluorides due to incomplete reactions can also affect the film's optical and structural quality.
Q3: How can I adjust my annealing process to minimize carbon?
A3: The annealing (or pyrolysis) process is the most critical step for removing carbon. Here are key parameters to consider:
-
Two-Stage Decomposition: The thermal decomposition of this compound is a multi-step process.
-
Carbon Removal Stage: The first stage occurs around 310 °C, where an exothermic reaction removes the organic component and forms yttrium fluoride (B91410) (YF₃).[1][2] It is crucial to ensure this stage is complete.
-
Conversion to Oxide: The second stage involves the conversion of YF₃ to yttrium oxyfluoride and finally to Y₂O₃. This is a slower process that requires much higher temperatures, potentially up to 1200 °C.[1][2]
-
-
Atmosphere Control: The composition of the annealing atmosphere is vital.
-
Oxygen: The presence of oxygen is necessary for the oxidation of residual carbon and the conversion of fluoride intermediates to the oxide.
-
Water Vapor: A controlled partial pressure of water vapor is often required. In the TFA-MOD process for YBCO superconductors, humidified oxygen is used to facilitate the decomposition of metal fluorides (like BaF₂) and prevent unwanted side reactions.[7][8] However, for pure yttria, the effect of water is less pronounced unless at very low partial pressures.[1][2]
-
-
Heating Rate and Dwell Time: A slow heating rate allows sufficient time for volatile decomposition products to escape without being trapped in the film. A sufficient dwell time at the peak decomposition temperature (around 310 °C) ensures the complete removal of the organic ligands.[7]
Q4: What analytical techniques are best for detecting and characterizing carbon contamination?
A4: A multi-technique approach is often recommended for a comprehensive analysis.
-
X-ray Photoelectron Spectroscopy (XPS): This is the most effective surface-sensitive technique for identifying carbon and its chemical state. High-resolution scans of the C 1s, O 1s, and Y 3d regions can distinguish between adventitious carbon, organic residues, and metal carbonates.[6][9]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify specific chemical bonds and functional groups. It is useful for confirming the presence of carbonate (C-O bonds) or residual organic fragments (C-H, C=O bonds) in the film.[1][10]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature, helping to identify the decomposition temperatures of the precursor and determine if the decomposition was complete.[1][11]
-
Scanning Electron Microscopy - Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-resolution images of the film's surface morphology, while EDX provides elemental analysis to confirm the presence of carbon.[10]
Frequently Asked Questions (FAQs)
What is the primary decomposition pathway of this compound?
The thermal decomposition of Y(CF₃COO)₃ occurs in two main stages. The first is a rapid, exothermic process around 310 °C that involves the complete removal of the carbon-containing organic part to form yttrium fluoride (YF₃).[1][2] The second is a much slower, high-temperature process (up to 1200 °C) where YF₃ is converted to Y₂O₃ through intermediate yttrium oxyfluoride phases.[1]
Caption: Thermal decomposition pathway of this compound.
Why is the TFA-MOD (Metal-Organic Deposition using Trifluoroacetates) process used for superconductors like YBCO?
The TFA-MOD method is advantageous because the fluorine in the precursor helps to avoid the formation of highly stable barium carbonate (BaCO₃), which is detrimental to superconducting properties.[2][8] During pyrolysis, an intermediate barium fluoride (BaF₂) phase is formed instead, which can then be converted to the desired oxide.[8]
How can I prepare a precursor solution to minimize potential contamination?
Start with high-purity this compound hydrate (99% or higher).[12] Use high-purity solvents, such as distilled water or methanol.[13] To create a stable solution for TFA-MOD applications, precursors are often dissolved in a mixture of trifluoroacetic acid and a suitable solvent like methanol.[13] Ensuring the complete dissolution of the precursor salts is crucial.
What does the presence of different peaks in the C 1s XPS spectrum indicate?
Different peaks in the high-resolution C 1s spectrum correspond to carbon in different chemical environments. A peak around 284.8 eV is typically assigned to adventitious carbon (C-C, C-H bonds) and is often used for charge correction.[6] Peaks at higher binding energies can indicate carbon bonded to oxygen, such as in alcohols (C-O), carbonyls (C=O), or carbonates (CO₃²⁻), which would be found at approximately 289-290 eV. The presence of significant carbonate peaks points to reaction with atmospheric CO₂ or incomplete precursor removal.
Data Presentation
Table 1: Key Temperatures in Thermal Decomposition of Y(CF₃COO)₃
| Stage | Approximate Temperature | Process Description | Reference |
| Initial Decomposition (Carbon Removal) | 310 °C | Exothermic reaction; removal of organic part and formation of Yttrium Fluoride (YF₃). | [1][2] |
| Conversion to Yttrium Oxide (Y₂O₃) | Up to 1200 °C | Slow conversion of YF₃ to Y₂O₃ via yttrium oxyfluoride intermediates. | [1][2] |
| Annealing for Carbonate Removal (from Y₂O₃) | ~700 °C | Annealing in Argon can lead to the near-complete removal of carbonate species. | [3] |
Table 2: XPS Binding Energies for Identification of Yttrium Compounds and Contaminants
| Species | Core Level | Approximate Binding Energy (eV) | Significance | Reference |
| Adventitious Carbon | C 1s | 284.8 | Baseline for surface carbon contamination; used for calibration. | [6] |
| Carbonate (e.g., Y₂(CO₃)₃) | C 1s | ~289 - 290 | Indicates reaction with CO₂ or incomplete decomposition. | [3] |
| Yttrium Oxide (Y₂O₃) | Y 3d | 156.9 | Desired final product. | [14] |
| Yttrium Fluoride (YF₃) | Y 3d | 159.8 | Intermediate product of decomposition. | [14] |
| Metallic Yttrium | Y 3d | 155.8 | Indicates incomplete oxidation. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Thin Film Deposition via TFA-MOD
This protocol outlines a general workflow for depositing yttrium-based films using a spin-coating TFA-MOD process.
-
Precursor Solution Preparation:
-
Dissolve high-purity yttrium(III) trifluoroacetate hydrate in a suitable solvent (e.g., methanol). For complex oxides like YBCO, dissolve acetate (B1210297) or trifluoroacetate salts of all constituent metals (Y, Ba, Cu) in a mixture of trifluoroacetic acid and distilled water/methanol.[13]
-
Stir the solution until all precursors are fully dissolved. The solution may be aged for a period to ensure homogeneity.
-
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., single-crystal SrTiO₃ or LaAlO₃) using a sequence of solvents like acetone, isopropanol, and deionized water in an ultrasonic bath. Dry the substrate with high-purity nitrogen gas.
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense the precursor solution onto the substrate.
-
Spin at a defined speed (e.g., 3000-6000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
Pyrolysis (Two-Stage Heating):
-
First Stage (Drying/Low Temp): Heat the coated substrate to 110-240 °C at a slow ramp rate (e.g., 5 °C/min) in a tube furnace with a controlled flow of humidified oxygen.[7] This step removes residual solvents.
-
Second Stage (Decomposition): Increase the temperature to 310-400 °C at a controlled rate (e.g., 3 °C/min) and hold for a period (e.g., 30 minutes).[7] This decomposes the trifluoroacetate precursors into intermediate metal fluorides and removes the bulk of the carbon.
-
-
High-Temperature Annealing (Crystallization):
-
Rapidly heat the pyrolyzed film to a high temperature (e.g., 750-850 °C) in a controlled, low-oxygen partial pressure atmosphere containing water vapor.
-
Hold at the peak temperature to allow for the conversion of fluorides to the final oxide phase and to crystallize the film.
-
Cool the film in a high-oxygen partial pressure atmosphere to ensure proper oxygen stoichiometry.
-
Caption: Experimental workflow for the TFA-MOD process.
Protocol 2: XPS Analysis for Carbon Contamination
This protocol describes the steps for using XPS to analyze a yttrium oxide thin film for carbon contamination.
-
Sample Preparation:
-
Carefully mount the yttrium oxide film sample on a holder using conductive carbon tape to minimize surface charging.[6]
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument. The pressure should be below 1 x 10⁻⁸ Torr to prevent further surface contamination.[6]
-
-
Instrumentation and Data Acquisition:
-
X-ray Source: Use a monochromatic Al Kα X-ray source (1486.6 eV).[6]
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging on the insulating yttrium oxide film.[6]
-
Survey Scan: Perform a wide energy scan (e.g., 0-1200 eV) to identify all elements present on the surface.[6]
-
High-Resolution Scans: Acquire detailed, high-resolution scans over the narrow binding energy ranges for Y 3d, O 1s, and C 1s. This is critical for chemical state analysis.
-
-
Data Analysis:
-
Binding Energy Correction: Calibrate the binding energy scale by setting the main peak of the adventitious C 1s spectrum to 284.8 eV.[6]
-
Peak Fitting: Use appropriate software to fit the high-resolution spectra with component peaks (e.g., using Gaussian-Lorentzian functions). This allows for the deconvolution of different chemical states within a single element's spectrum (e.g., separating carbonate carbon from hydrocarbon carbon).
-
Quantification: Determine the atomic concentrations of the detected elements using the peak areas and applying appropriate relative sensitivity factors (RSFs).
-
Caption: Troubleshooting workflow for carbon contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. userpages.umbc.edu [userpages.umbc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of contamination in photochemical deposition or thin metal films for Proceedings of SPIE 1989 - IBM Research [research.ibm.com]
- 6. benchchem.com [benchchem.com]
- 7. Low-Fluorine Ba-Deficient Solutions for High-Performance Superconducting YBCO Films | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. Contamination Analysis Techniques [intertek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yttrium(III) trifluoroacetate 99 304851-95-4 [sigmaaldrich.com]
- 13. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Anhydrous Yttrium Trifluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of anhydrous yttrium trifluoroacetate (B77799).
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for synthesizing yttrium trifluoroacetate?
A1: The most common precursors are yttrium(III) oxide (Y₂O₃) or yttrium(III) acetate (B1210297) hydrate (B1144303) (Y(CH₃COO)₃·xH₂O).[1] These are typically reacted with trifluoroacetic acid (TFA) to yield this compound.
Q2: Does the direct reaction of yttrium oxide with trifluoroacetic acid yield the anhydrous product?
A2: No, the reaction of yttrium precursors with aqueous trifluoroacetic acid typically produces hydrated this compound, Y(CF₃COO)₃·xH₂O.[1][2] The complete removal of this water of hydration is a primary challenge in obtaining the anhydrous form.
Q3: What are the main challenges in preparing anhydrous this compound?
A3: The primary challenges include:
-
Complete Dehydration: Removing the coordinated water molecules from the hydrated precursor without causing chemical changes is difficult.[2]
-
Hydrolysis: The compound is susceptible to hydrolysis, which can lead to the formation of yttrium oxyfluorides (YOF) or yttrium oxide (Y₂O₃) as impurities, especially at elevated temperatures in the presence of moisture.[1][3]
-
Thermal Decomposition: this compound decomposes at elevated temperatures (around 310°C) to form yttrium fluoride (B91410) (YF₃).[4]
Q4: How can I confirm the synthesis of this compound and assess its purity?
A4: Several analytical techniques are recommended for characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the trifluoroacetate group.
-
Thermogravimetric Analysis (TGA): To determine the water content and the decomposition temperature.
-
Elemental Analysis: To confirm the elemental composition and stoichiometry of the compound.
-
X-ray Diffraction (XRD): To identify the crystalline phase of the product and detect any crystalline impurities like YF₃ or Y₂O₃.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of the yttrium precursor. | - Ensure the yttrium precursor is a fine powder to maximize surface area. - Use a slight excess of trifluoroacetic acid. - Increase the reaction time or gently heat the reaction mixture, while monitoring for any signs of decomposition. |
| Loss of product during work-up and purification. | - Minimize transfer steps. - Ensure complete precipitation if recrystallizing. | |
| Product is a sticky or oily substance | Presence of excess unreacted trifluoroacetic acid or residual solvent. | - Wash the product with a cold, non-polar solvent in which this compound is insoluble (e.g., diethyl ether). - Dry the product thoroughly under high vacuum. |
| Incomplete removal of water, leading to a highly hydrated or partially dissolved product. | - For anhydrous synthesis, ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Consider using trifluoroacetic anhydride (B1165640) in the reaction mixture to chemically remove water.[5] | |
| TGA shows higher than expected water content | The product is a stable hydrate, and the drying process was insufficient. | - Increase the drying time and/or temperature under vacuum. Be cautious not to exceed the decomposition temperature. A temperature of 200°C in a furnace has been shown to be effective, though some decomposition may occur.[2] |
| The product is hygroscopic and has absorbed moisture from the atmosphere after synthesis. | - Handle and store the final product in a desiccator or a glovebox under an inert atmosphere. | |
| FTIR or XRD indicates the presence of impurities (e.g., YF₃, YOF, Y₂O₃) | Decomposition or hydrolysis occurred during the dehydration step. | - Lower the temperature of the dehydration process and extend the drying time. - Ensure a high vacuum is maintained throughout the drying process to efficiently remove water vapor. - Perform the dehydration in a controlled, inert atmosphere. |
| Impure starting materials. | - Use high-purity yttrium oxide or acetate as the starting material. |
Quantitative Data Summary
The following table summarizes key temperature data related to the synthesis and decomposition of this compound.
| Parameter | Value (°C) | Notes |
| Melting Point of Hydrate | 138-142 | Y(CF₃COO)₃·xH₂O[6] |
| Effective Dehydration Temperature | 200 | In a furnace, though some decomposition may occur.[2] |
| Onset of Decomposition (Anhydrous) | 267 | Exothermic one-stage decomposition to YF₃.[3] |
| First Stage of Decomposition | 310 | Involves the formation of yttrium fluoride (YF₃).[4] |
| Hydrolysis to Y₂O₃/YOF mixture | 630-655 | Slow hydrolysis of the fluoride.[3] |
| Formation of Y₂O₃ | 1200 | From YF₃ via an oxyfluoride intermediate.[4] |
Experimental Protocols
Synthesis of Hydrated this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a fume hood, add yttrium(III) oxide (Y₂O₃) powder to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Acid: Slowly add a stoichiometric excess of trifluoroacetic acid (TFA) dissolved in deionized water to the flask.
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., 50-60°C) can be applied to increase the reaction rate. The reaction is complete when the yttrium oxide has fully dissolved, and a clear solution is obtained.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven at a moderate temperature (e.g., 80-100°C) to obtain the hydrated this compound.
Dehydration to Anhydrous this compound
Method A: Thermal Dehydration
-
Setup: Place the hydrated this compound in a Schlenk flask or a similar apparatus suitable for heating under vacuum.
-
Drying: Heat the sample gradually to 200°C under a high vacuum.[2] Maintain this temperature for several hours.
-
Cooling and Storage: Allow the sample to cool to room temperature under vacuum before transferring it to an inert atmosphere glovebox for storage.
Method B: Chemical Dehydration
-
Setup: In an inert atmosphere glovebox, suspend the hydrated this compound in a dry, non-coordinating solvent.
-
Dehydrating Agent: Add an excess of trifluoroacetic anhydride to the suspension.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Isolation: Isolate the anhydrous product by filtration, wash with a dry, non-polar solvent, and dry under high vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of anhydrous this compound.
References
Technical Support Center: Optimizing Annealing for Yttrium Trifluoroacetate (Y-TFA) Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with yttrium trifluoroacetate (B77799) (Y-TFA) precursor films, typically for the fabrication of YBa₂Cu₃O₇-δ (YBCO) high-temperature superconductors.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of Y-TFA derived films.
| Issue | Question | Possible Causes & Solutions |
| Film Integrity | Q1: Why are my films cracking or peeling during or after the annealing process? | A1: Film cracking is often related to stress, which can arise from several factors: • Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the film and the substrate is a primary cause.[1] Consider using a substrate with a more closely matched CTE if possible. • Excessive Film Thickness: Thicker films (>0.5 microns) are more prone to cracking due to accumulated stress.[1] To achieve a thicker final film, try depositing multiple thinner layers, with an annealing or pyrolysis step after each deposition.[1] • Rapid Temperature Changes: Aggressive heating or cooling rates can induce thermal shock. Reduce the ramp rates during your annealing protocol, particularly during the initial pyrolysis and final cooling stages. • Solvent/Organic Removal: The rapid evolution of gases during the initial decomposition (pyrolysis) of organic components can build up pressure and stress. Ensure the pyrolysis step is slow and occurs at a low enough temperature to allow for gradual outgassing.[2] |
| Superconducting Properties | Q2: My film exhibits a low critical temperature (Tc) or a broad superconducting transition. What went wrong? | A2: A low or broad Tc typically indicates incomplete formation of the desired superconducting phase or suboptimal crystal quality. • Incorrect Annealing Temperature: The peak annealing temperature is crucial for crystallizing the YBCO phase. Temperatures that are too low may lead to incomplete reaction, while temperatures that are too high can cause phase decomposition. High-quality YBCO films have been achieved with melting/annealing temperatures around 800-900°C.[3][4] • Insufficient Oxygenation: The final superconducting orthorhombic phase of YBCO requires a specific oxygen content. A slow cooling or holding step in a pure oxygen atmosphere (e.g., around 450-550°C) is critical.[3] Ensure your oxygen supply is pure and the flow rate is adequate during this final step. • Precursor Impurities: Water in the precursor solution is a known cause of deteriorated film quality.[5] Using anhydrous synthesis routes, for example with trifluoroacetic anhydride (B1165640) (TFAA) instead of trifluoroacetic acid (TFAH), can produce purer solutions and better superconducting properties.[5][6] |
| Superconducting Properties | Q3: The critical current density (Jc) of my film is lower than expected. How can I improve it? | A3: Low Jc is often linked to microstructure, grain boundaries, and defects. • Suboptimal Growth Temperature: The growth temperature directly influences grain alignment and connectivity. Ba-deficient precursor solutions have been shown to yield high Jc films at reduced growth temperatures around 750°C.[7] • Porosity and Grain Size: High porosity or small, poorly connected grains can impede current flow. The melting temperature and time during annealing significantly affect these factors. For instance, films melted at 900°C for 0.5 hours have shown high Jc values.[3] • Contamination: Contamination from the furnace atmosphere or substrate can introduce defects that limit current flow.[8] Ensure a clean processing environment. |
| Film Morphology | Q4: The surface of my annealed film is hazy, rough, or has visible particulates. What is the cause? | A4: Poor surface morphology can stem from issues in the precursor solution, deposition, or annealing stages. • Precursor Solution Quality: Inhomogeneous or unstable precursor solutions can lead to a rough film surface. Ensure all components are fully dissolved and filter the solution before deposition. • Pyrolysis Issues: An incorrect pyrolysis schedule (e.g., heating too quickly) can cause uncontrolled, explosive decomposition of the TFA salts, leading to a rough surface. A slow, controlled ramp is essential.[9] • Chamber Contamination: Particulates from the furnace tube can fall onto the film during annealing.[8] Regularly clean the furnace and consider using a substrate cover during the initial heating stages. |
Frequently Asked Questions (FAQs)
Q1: What is the typical multi-step annealing process for Y-TFA films to form YBCO? A1: The conversion of Y-TFA precursor films into YBCO is a multi-stage process:
-
Pyrolysis (Decomposition): This initial low-temperature step (typically up to ~400°C) is performed in a humid oxygen or air atmosphere.[2][7] Its purpose is to decompose the metal trifluoroacetates into a mixture of metal oxides and barium fluoride (B91410) (BaF₂). A slow heating rate (e.g., 3-5°C/min) is crucial to avoid film cracking.[7]
-
Crystallization (Growth): The film is then heated to a high temperature, typically between 750°C and 900°C, in a controlled, low partial pressure of oxygen.[3][7] During this stage, the YBCO phase nucleates and grows. The exact temperature and atmosphere composition are critical parameters that influence the final film properties.
-
Oxygenation: Finally, the film is cooled to a lower temperature (e.g., 450-550°C) and held in a flowing, pure oxygen atmosphere.[3] This step ensures the correct oxygen stoichiometry, which is essential for achieving optimal superconducting properties.
Q2: How does the annealing atmosphere affect the final film? A2: The atmosphere is critical at each stage. Humidified oxygen during pyrolysis aids in the decomposition of metal-organic precursors and helps prevent the sublimation of certain components.[7] During the high-temperature growth phase, a reduced oxygen partial pressure is necessary for the reaction that forms the YBCO phase from the intermediate oxides and BaF₂. Finally, a pure, dry oxygen atmosphere is required during the final cooling stage to fully oxygenate the film and induce the superconducting phase.[3]
Q3: Can I use a single-step annealing process? A3: A single-step process is generally not recommended for TFA-MOD based methods. Each stage (pyrolysis, growth, oxygenation) involves different chemical reactions that require distinct temperature and atmosphere conditions. Attempting to combine them would likely result in incomplete reactions, poor phase purity, and inferior film quality.
Q4: How do I determine the optimal annealing temperature for my specific setup? A4: The optimal temperature depends on your substrate, precursor solution stoichiometry, and furnace setup. It is best to perform a temperature optimization study. Start with a known successful protocol from the literature and then vary the peak annealing temperature in small increments (e.g., ±25°C) across several samples. Characterize the resulting films using techniques like X-ray Diffraction (XRD) for phase purity, Scanning Electron Microscopy (SEM) for morphology, and four-point probe measurements for Tc and Jc to identify the optimal conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for the synthesis of YBCO films from TFA precursors.
Table 1: Reported Superconducting Properties vs. Annealing Parameters
| Peak Annealing / Melting Temp. | Duration | Resulting Tc | Resulting Jc | Reference |
| 900 °C | 0.5 hours | 89.5 ± 0.1 K | ~2.0 x 10⁴ A/cm² | [3] |
| 750 °C | Not Specified | High | High (Optimized for Ba-deficient solution) | [7] |
| Not Specified | Not Specified | 91 K | 3-4 MA/cm² at 77K | [5] |
| ~800 °C | Not Specified | > 90 K | ~1.0 x 10⁴ A/cm² | [4] |
Table 2: Example of a Multi-Stage Annealing Profile
| Stage | Temperature Range | Ramp Rate | Atmosphere | Purpose |
| Pyrolysis | Room Temp. → 400 °C | 3 - 5 °C / min | Humidified Oxygen/Air | Decompose organic precursors |
| Growth | 400 °C → 750-900 °C | 10 - 25 °C / min | Low pO₂ (e.g., N₂ + O₂) | Crystallize YBCO phase |
| Hold | 750-900 °C | - | Low pO₂ (e.g., N₂ + O₂) | Ensure complete reaction |
| Oxygenation | Cool to 450-550 °C | 5 - 10 °C / min | Pure Oxygen | Incorporate oxygen for superconductivity |
| Hold | 450-550 °C | - | Pure Oxygen | Achieve optimal oxygen stoichiometry |
| Cool Down | 450-550 °C → Room Temp. | < 5 °C / min | Pure Oxygen | Prevent thermal shock |
Experimental Protocols
Protocol 1: Standard TFA-MOD Process for YBCO Film Fabrication
This protocol is a generalized procedure based on common practices in the literature.[5][6][7] Researchers should adapt it to their specific equipment and materials.
-
Precursor Solution Preparation:
-
Use an anhydrous method for best results.[5] React stoichiometric amounts of Y, Ba, and Cu acetates or oxides with trifluoroacetic anhydride (TFAA) in a suitable solvent like methanol.
-
The reaction is typically performed under an inert atmosphere (e.g., Argon).
-
After the reaction is complete, the solvent is evaporated to obtain the Y-Ba-Cu trifluoroacetate mixture.
-
Re-dissolve the resulting powder in an appropriate solvent (e.g., methanol) to achieve the desired molarity for coating.
-
-
Substrate Preparation & Film Deposition:
-
Clean the desired single-crystal substrate (e.g., LaAlO₃, SrTiO₃) using a sequence of solvents like acetone (B3395972) and isopropanol (B130326) in an ultrasonic bath.
-
Dry the substrate thoroughly with nitrogen gas.
-
Deposit the precursor solution onto the substrate using spin coating. Typical parameters are 3000-4000 rpm for 30-60 seconds. The film thickness can be controlled by adjusting the solution concentration and spin speed.
-
-
Multi-Stage Annealing:
-
Place the coated substrate in a tube furnace.
-
Pyrolysis: Heat from room temperature to ~400°C at a rate of 3-5°C/min. Maintain a constant flow of humidified oxygen during this ramp and a short hold period (1-2 hours).
-
Growth: Increase the temperature to the target growth temperature (e.g., 800°C) at a rate of 15-25°C/min. During this ramp, switch the gas to a low-oxygen-partial-pressure mixture (e.g., 100-200 ppm O₂ in N₂). Hold at the peak temperature for 1-2 hours.
-
Oxygenation: Cool the furnace down to 500°C at a rate of 5-10°C/min. At 500°C, switch the gas flow to pure, dry oxygen. Hold for at least 2-5 hours to ensure full oxygenation.
-
Final Cooling: Cool the furnace slowly to room temperature (<5°C/min) under the pure oxygen atmosphere.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of YBCO Thin Films by Metal Organic Deposition Method | Scientific.Net [scientific.net]
- 3. scielo.org.co [scielo.org.co]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 9. researchgate.net [researchgate.net]
troubleshooting incomplete decomposition of yttrium trifluoroacetate
Welcome to the technical support center for the thermal decomposition of yttrium trifluoroacetate (B77799). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the conversion of yttrium trifluoroacetate to yttrium oxide and other desired products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product, intended to be yttrium oxide (Y₂O₃), still contains fluoride (B91410). How can I resolve this?
A1: Incomplete removal of fluorine is a common issue. The decomposition of this compound to yttrium oxide is a multi-step process, and residual fluoride often indicates that the final decomposition stage was not fully completed.
Possible Causes:
-
Insufficient Temperature: The conversion of intermediate yttrium oxyfluorides (YOF) to yttrium oxide (Y₂O₃) requires high temperatures, often around 1200°C.[1]
-
Inadequate Dwell Time: The sample may not have been held at the peak temperature for a sufficient duration to allow for the slow diffusion of fluorine out of the material.[1]
Recommended Solutions:
-
Increase Calcination Temperature: Gradually increase the final calcination temperature. We recommend increments of 50°C, with careful monitoring of the product's phase purity at each step.
-
Extend Dwell Time: Increase the duration of the isothermal hold at the peak temperature. A longer dwell time can facilitate the complete removal of fluorine.
-
Atmosphere Control: While the presence of oxygen or water doesn't significantly alter the overall decomposition pathway, very low partial pressures of these can affect the kinetics.[1] Ensuring a controlled atmosphere can lead to more consistent results.
Q2: I have identified intermediate yttrium oxyfluoride (YOF) phases in my product. What should I do?
A2: The presence of yttrium oxyfluoride indicates that the decomposition process was halted prematurely. The thermal decomposition proceeds through the formation of yttrium fluoride (YF₃) and then various yttrium oxyfluoride phases before finally converting to yttrium oxide.[1]
Recommended Solutions:
-
Review Your Temperature Program: Ensure your heating program reaches the necessary temperature for the conversion of YOF to Y₂O₃ (typically above 1000°C and approaching 1200°C).[1]
-
Characterize Intermediates: Use techniques like X-ray Diffraction (XRD) to identify the specific oxyfluoride phases present. This can help in understanding at which stage the decomposition was incomplete.
Q3: My initial decomposition at around 300°C does not seem to go to completion, leaving behind organic residues. Why is this happening?
A3: The first stage of decomposition, which occurs at approximately 310°C, involves the removal of the organic trifluoroacetate group to form yttrium fluoride (YF₃).[1] Incomplete decomposition at this stage can be due to several factors.
Possible Causes:
-
Heating Rate: A heating rate that is too rapid may not allow sufficient time for the complete decomposition of the organic portion.
-
Sample Packing: A densely packed sample can trap volatile byproducts, hindering the decomposition process.
Recommended Solutions:
-
Optimize Heating Rate: Employ a slower heating ramp rate around the initial decomposition temperature to ensure the complete removal of carbon-containing species.
-
Use a Loose Powder: Ensure the this compound powder is not tightly compacted in the crucible to allow for the efficient escape of gaseous byproducts such as (CF₃CO)₂O, CF₃COF, COF₂, CO₂, and CO.[2]
Q4: I am observing unexpected byproducts in the gas phase. What are the typical volatile species I should expect?
A4: During the thermal decomposition of this compound, several volatile byproducts are generated. The primary species identified through evolved gas analysis include trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), trifluoroacetyl fluoride (CF₃COF), carbonyl fluoride (COF₂), carbon dioxide (CO₂), and carbon monoxide (CO).[2] The presence of other species could indicate reactions with the furnace atmosphere or impurities in the starting material.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key temperature-dependent events during the thermal decomposition of this compound.
| Decomposition Stage | Approximate Temperature | Key Transformation | Solid Product(s) |
| Initial Decomposition | ~310°C | Removal of organic components | Yttrium Fluoride (YF₃) |
| Intermediate Conversion | 630-655°C | Slow hydrolysis/oxidation of fluoride | Mixture of Y₂O₃, YOF, Y₇O₆F₉, and YF₃ |
| Final Conversion | >1000°C, approaching 1200°C | Out-diffusion of fluorine | Yttrium Oxide (Y₂O₃) |
Note: The exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.[1][2]
Experimental Protocols
Detailed Methodology for Thermal Decomposition:
-
Sample Preparation: Place a known quantity of this compound hydrate (B1144303) (Y(CF₃COO)₃·xH₂O) powder in an alumina (B75360) or platinum crucible. Ensure the powder is loosely packed.
-
Furnace Setup: Place the crucible in a tube furnace equipped with a programmable temperature controller and gas flow meters.
-
Atmosphere Control: Purge the furnace tube with the desired atmosphere (e.g., dry air, oxygen, or an inert gas like argon) at a controlled flow rate.
-
Heating Program:
-
Ramp up the temperature to 350°C at a rate of 5-10°C/min.
-
Hold at 350°C for 1-2 hours to ensure complete initial decomposition to YF₃.
-
Ramp up the temperature to 1200°C at a rate of 10°C/min.
-
Hold at 1200°C for 2-4 hours to facilitate the conversion to Y₂O₃.
-
Cool down to room temperature at a controlled rate.
-
-
Product Characterization: Analyze the final product using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and Fourier-Transform Infrared (FTIR) spectroscopy to check for residual organic or carbonate groups.
Visualizations
Decomposition Pathway of this compound
Caption: Thermal decomposition pathway of this compound.
Troubleshooting Workflow for Incomplete Decomposition
Caption: Troubleshooting workflow for incomplete decomposition.
References
Technical Support Center: Yttrium Trifluoroacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized yttrium trifluoroacetate (B77799).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of yttrium trifluoroacetate?
A1: this compound is commonly synthesized from yttrium(III) oxide (Y₂O₃), yttrium(III) acetate (B1210297) (Y(CH₃COO)₃), or yttrium(III) chloride (YCl₃). The choice of precursor can influence the reaction conditions and the impurity profile of the final product.
Q2: Why is the presence of water a critical issue during the synthesis and handling of this compound?
A2: this compound is highly hygroscopic and susceptible to hydrolysis. The presence of water can lead to the formation of yttrium oxyfluoride (YOF) and other hydrated species as impurities.[1] These impurities can be difficult to remove and may affect the material's properties in downstream applications. Therefore, maintaining anhydrous conditions throughout the synthesis and handling is crucial.
Q3: What are the primary methods for purifying crude this compound?
A3: The main purification techniques for this compound are recrystallization and lyophilization (freeze-drying).[1] Recrystallization from an anhydrous solvent, such as anhydrous ethanol, can effectively remove soluble impurities.[1] Lyophilization is useful for removing residual solvents while preserving the hydrate (B1144303) integrity of the compound.[1]
Q4: How can I qualitatively and quantitatively assess the purity of my synthesized this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the trifluoroacetate group and to check for the presence of hydroxyl groups from water or hydroxide (B78521) impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.
-
Elemental Analysis: To determine the elemental composition (C, H, F, Y) and compare it with the theoretical values.
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the product and identify any crystalline impurities.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the water content of the hydrated form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of the yttrium precursor. | - Ensure stoichiometric amounts of reactants are used. - Increase reaction time or temperature, monitoring for potential decomposition. - Use a more reactive precursor, such as yttrium(III) acetate over yttrium(III) oxide. |
| Loss of product during workup and purification. | - Optimize the recrystallization solvent and temperature to maximize crystal recovery. - Handle the hygroscopic product in a glovebox or under an inert atmosphere to prevent hydrolysis and subsequent loss. | |
| Product is a sticky or oily solid instead of a crystalline powder | Presence of excess solvent or hygroscopic impurities. | - Dry the product under high vacuum for an extended period. - Perform a recrystallization from a suitable anhydrous solvent. - If the product is hydrated, consider lyophilization to remove water.[1] |
| Product is insoluble or partially soluble in the expected solvent | Formation of insoluble impurities like yttrium oxyfluoride (YOF) or yttrium oxide (Y₂O₃).[1] | - This is likely due to the presence of water during the synthesis. The synthesis must be repeated under strict anhydrous conditions. - Consider using trifluoroacetic anhydride (B1165640) (TFAA) in the synthesis to scavenge any trace amounts of water. |
| FTIR spectrum shows a broad peak in the 3200-3600 cm⁻¹ region | Presence of water (O-H stretch) or hydroxyl impurities. | - This indicates water contamination. Dry the sample under high vacuum at a moderate temperature (e.g., 80-100 °C) to remove water. Be cautious as higher temperatures can lead to decomposition. - For complete removal of coordinated water, a more rigorous drying method or recrystallization from an anhydrous solvent may be necessary. |
| Elemental analysis shows a lower than expected fluorine content | Incomplete reaction or presence of non-fluorinated impurities (e.g., acetates if yttrium acetate was the precursor). | - Ensure the reaction goes to completion. - Purify the product by recrystallization to remove starting materials or other impurities. |
Purity Comparison of this compound
The following table summarizes the typical purity levels of this compound available from commercial suppliers and achievable through laboratory purification methods.
| Source/Method | Purity Level | Notes |
| Commercial Supplier A (Standard Grade) | >95.0% | Suitable for general use. |
| Commercial Supplier B (High Purity) | 99% | Assay based on yttrium content.[2] |
| Commercial Supplier C (REO Basis) | 99.9% (REO) | Purity is defined based on the rare earth oxide content. |
| Laboratory Scale (After Recrystallization) | 99.0–99.5% | Purity is dependent on the efficiency of the recrystallization process.[1] |
| Laboratory Scale (Industrial-grade purification) | 99.5–99.9% | Achieved through optimized, large-scale purification protocols.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Yttrium(III) Oxide
Objective: To synthesize this compound from yttrium(III) oxide.
Materials:
-
Yttrium(III) oxide (Y₂O₃)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, suspend yttrium(III) oxide in a minimal amount of deionized water.
-
Slowly add a stoichiometric excess of trifluoroacetic acid to the suspension while stirring. The reaction is exothermic and may require cooling.
-
Continue stirring the mixture at room temperature until the yttrium(III) oxide has completely dissolved, resulting in a clear solution.
-
Remove the water and excess trifluoroacetic acid by rotary evaporation to obtain the crude this compound hydrate.
-
For purification, dissolve the crude product in a minimum amount of hot anhydrous ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in a -20 °C freezer to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold anhydrous ethanol, and dry under high vacuum.
Protocol 2: Anhydrous Synthesis using Trifluoroacetic Anhydride (TFAA)
Objective: To synthesize anhydrous this compound.
Materials:
-
Yttrium(III) acetate (Y(CH₃COO)₃)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous yttrium(III) acetate in the anhydrous solvent.
-
Slowly add a stoichiometric amount of trifluoroacetic anhydride to the suspension with vigorous stirring.
-
The reaction mixture may be gently heated to ensure completion. Monitor the reaction by observing the dissolution of the starting material.
-
Once the reaction is complete, the product may precipitate out of the solution. If not, the solvent can be removed under vacuum to yield the anhydrous this compound.
-
Wash the solid product with a small amount of the anhydrous solvent and dry under high vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound from yttrium(III) oxide.
Caption: Troubleshooting decision tree for synthesized this compound.
References
Yttrium Trifluoroacetate Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of yttrium trifluoroacetate (B77799). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of yttrium trifluoroacetate?
A1: The most common starting materials are yttrium(III) oxide (Y₂O₃) and yttrium(III) carbonate (Y₂(CO₃)₃). Both react with trifluoroacetic acid (TFA) to form this compound. The choice between the oxide and carbonate often depends on factors like the desired reaction rate and the purity of the available starting material.
Q2: What is the typical product of the synthesis, and is it anhydrous or hydrated?
A2: The reaction of yttrium oxide or carbonate with aqueous trifluoroacetic acid typically yields hydrated this compound, denoted as Y(CF₃COO)₃·xH₂O. The degree of hydration (x) can vary. To obtain the anhydrous form, an additional dehydration step is necessary.
Q3: How can I prepare anhydrous this compound?
A3: Anhydrous this compound can be prepared by heating the hydrated salt under a vacuum. Another effective method is to react the hydrated salt with trifluoroacetic anhydride (B1165640), which will react with the water molecules.[1]
Q4: What are the critical parameters that affect the yield of the synthesis?
A4: Several factors can significantly influence the reaction yield:
-
Purity of Starting Materials: Impurities in the yttrium oxide or carbonate can lead to side reactions and a lower yield.
-
Stoichiometry of Reactants: A precise molar ratio of trifluoroacetic acid to the yttrium precursor is crucial for the complete conversion of the starting material. A slight excess of TFA is often recommended.[2]
-
Reaction Temperature and Time: These parameters must be optimized to ensure the reaction proceeds to completion without decomposing the product.[2]
-
Water Removal: For the synthesis of the anhydrous form, the efficient removal of water is critical to prevent the formation of hydrated species.
Q5: How can I confirm the formation and purity of my this compound product?
A5: Several analytical techniques are used for characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the trifluoroacetate ligand.
-
Thermogravimetric Analysis (TGA): To determine the degree of hydration and the thermal stability of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of water or residual solvent, while ¹⁹F NMR is characteristic of the trifluoroacetate group.
-
Elemental Analysis: To confirm the elemental composition and stoichiometry of the synthesized compound.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrate from Yttrium(III) Oxide
Materials:
-
Yttrium(III) oxide (Y₂O₃), fine powder
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend yttrium(III) oxide in deionized water.
-
Slowly add a stoichiometric excess (e.g., 10 mol% excess) of trifluoroacetic acid to the stirred suspension. The molar ratio of Y₂O₃ to TFA should be approximately 1:6.
-
Stir the mixture at room temperature until the yttrium oxide has completely dissolved. The reaction may be gently heated (e.g., to 40-50 °C) to facilitate dissolution.
-
Once a clear solution is obtained, filter it to remove any insoluble impurities.
-
Remove the solvent (water and excess TFA) from the filtrate by rotary evaporation to obtain the crystalline this compound hydrate.
-
Dry the product under vacuum at room temperature.
Protocol 2: Synthesis of this compound Hydrate from Yttrium(III) Carbonate
Materials:
-
Yttrium(III) carbonate (Y₂(CO₃)₃)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
In a flask, create a slurry of yttrium(III) carbonate in deionized water.
-
While stirring, slowly add a stoichiometric amount of trifluoroacetic acid dropwise. Effervescence (release of CO₂) will be observed.
-
Continue adding TFA until the carbonate has completely dissolved and the effervescence has stopped.
-
Filter the resulting solution to remove any undissolved particles.
-
Evaporate the solvent from the filtrate to crystallize the this compound hydrate.
-
Wash the resulting crystals with a small amount of cold deionized water to remove any residual acid.
-
Dry the product in a desiccator or under vacuum.
Data Presentation
| Parameter | Synthesis from Y₂O₃ | Synthesis from Y₂(CO₃)₃ | Dehydration |
| Yttrium Precursor | Yttrium(III) Oxide | Yttrium(III) Carbonate | Y(CF₃COO)₃·xH₂O |
| Reagent | Trifluoroacetic Acid | Trifluoroacetic Acid | Heat or TFA Anhydride |
| Reaction Temp. | Room Temp to 50°C | Room Temperature | Elevated (e.g., >100°C) |
| Key Observation | Dissolution of solid | Gas evolution (CO₂) | Water removal |
| Typical Product | Hydrated Salt | Hydrated Salt | Anhydrous Salt |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction of the starting material. - Loss of product during workup and purification. - Side reactions occurring. | - Ensure the yttrium precursor is a fine powder to maximize the surface area for the reaction. - Use a slight excess of trifluoroacetic acid to drive the reaction to completion. - Increase the reaction time or temperature, while monitoring for any product decomposition. - Carefully handle the product during filtration and transfer steps. |
| Product is a sticky or oily substance instead of a crystalline solid | - Presence of excess unreacted trifluoroacetic acid or residual solvent. - Incomplete removal of water, leading to a highly hydrated or partially dissolved product. | - Wash the product with a cold, non-polar solvent in which this compound is insoluble (e.g., diethyl ether) to remove excess TFA. - Dry the product thoroughly under vacuum to remove all traces of solvent. - For anhydrous synthesis, ensure the reaction is performed under inert and dry conditions. - Use trifluoroacetic anhydride to chemically remove water. |
| Product is insoluble in common organic solvents | - Formation of insoluble yttrium oxide or hydroxide (B78521) due to incomplete reaction or hydrolysis. | - Ensure complete dissolution of the starting material during the reaction. - Avoid exposure of the final product to moisture, especially if the anhydrous form is desired. |
| TGA analysis indicates a higher than expected water content | - The product is a stable hydrate, and the drying process was insufficient. - The product is hygroscopic and has absorbed moisture from the atmosphere after synthesis. | - Increase the drying time or temperature under vacuum, being careful not to exceed the decomposition temperature of the product. - Handle and store the final product in a desiccator or under an inert atmosphere. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Minimizing Impurities in Yttrium Trifluoroacetate Derived Materials
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with yttrium trifluoroacetate (B77799) derived materials. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize impurities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using yttrium trifluoroacetate as a precursor?
The most common impurities are intermediate phases that result from incomplete decomposition or reactions with the atmosphere. These include yttrium fluoride (B91410) (YF₃), various yttrium oxyfluorides (YOF), and yttrium oxide (Y₂O₃).[1][2] Residual carbon from the organic part of the precursor can also be an issue if the initial decomposition is incomplete.[1] Furthermore, the hydrated form of the this compound precursor, Y(CF₃CO₂)₃ · xH₂O, is common, and residual water can influence the reaction pathway.[3][4]
Q2: How does the thermal decomposition atmosphere affect the final product's purity?
The atmosphere plays a critical role. The initial decomposition to yttrium fluoride (YF₃) around 310 °C involves the removal of the organic part and is largely unaffected by the presence of oxygen or water.[1] However, the subsequent conversion to yttrium oxide (Y₂O₃) at higher temperatures is a slow process controlled by fluorine diffusion. The presence and partial pressure of oxygen or water strongly affect the kinetics of this conversion and the final particle structure.[1] Low oxygen or water partial pressure can significantly alter the process.[1]
Q3: My final product is a mix of fluoride, oxyfluoride, and oxide phases. What went wrong?
This issue typically indicates that the thermal decomposition process was not completed or the temperature was insufficient for the desired phase. The conversion of this compound proceeds sequentially: first to amorphous yttrium fluoride (YF₃), then to intermediate oxyfluoride phases (e.g., Y₅O₄F₇), stoichiometric YOF, and finally to cubic yttrium oxide (Y₂O₃) at very high temperatures (around 900-1200 °C).[1][2] Achieving a pure phase requires precise control over the annealing temperature and duration.
Q4: How can I obtain anhydrous this compound from its hydrated form?
Complete dehydration of the hydrated precursor, Y(TFA)₃(H₂O)₃, can be challenging. Simple thermal treatment under vacuum may be insufficient to remove all water molecules without causing some decomposition or hydrolysis.[4] A more effective method is to heat the hydrate (B1144303) in a furnace at approximately 200 °C.[4] Another approach to avoid water-related issues is to synthesize the precursor using trifluoroacetic anhydride (B1165640) (TFAA) instead of trifluoroacetic acid, which yields an anhydrous solution.[5]
Q5: What analytical techniques are best for identifying impurities in my material?
A combination of techniques is recommended for comprehensive characterization.
-
X-Ray Diffraction (XRD): To identify the crystalline phases present, such as YF₃, YOF, and Y₂O₃.[1][2]
-
Fourier Transform Infrared Spectroscopy (FTIR): To detect the presence of organic residues (like C=O groups from the trifluoroacetate precursor) and hydroxyl groups.[1]
-
Elemental Analysis: To determine the elemental composition and check for residual carbon or incorrect stoichiometry.[1]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the decomposition process and determine the correct temperatures for phase transitions.[1]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction of Starting Material | Ensure the yttrium precursor (e.g., yttrium oxide) is a fine powder to maximize reaction surface area. Consider using a slight excess of trifluoroacetic acid to drive the reaction to completion.[6] |
| Loss of Product During Purification | If precipitating the product, ensure the anti-solvent is appropriate and added slowly. Minimize the number of transfer steps between containers to reduce mechanical losses.[6] |
| Sub-optimal Reaction Conditions | Increase the reaction time or gently heat the mixture (e.g., to 50°C), while monitoring for any signs of product decomposition.[5][6] |
Problem 2: Presence of Unwanted Crystalline Phases (e.g., Y₂O₃ impurity in YOF)
| Possible Cause | Troubleshooting Step |
| Incorrect Annealing Temperature | The formation of different phases is highly temperature-dependent. For example, annealing at 700 °C may yield a mix of YF₃ and Y₅O₄F₇, while 900 °C is needed for pure YOF via the pyrolysis method.[2] Review the thermal analysis (TGA/DTA) data to select the precise temperature for your desired phase. |
| Insufficient Annealing Time | The conversion from fluoride to oxide is a slow, diffusion-controlled process.[1] Increase the dwell time at the target temperature to ensure the conversion is complete. |
| Uncontrolled Atmosphere | The partial pressure of oxygen and water vapor significantly impacts the conversion kinetics.[1] Ensure a controlled atmosphere (e.g., air, inert gas, or specific O₂/H₂O partial pressure) is maintained consistently throughout the annealing process. |
Quantitative Data Summary
The thermal decomposition of this compound is a multi-step process. The resulting phases are highly dependent on the annealing temperature and atmosphere.
Table 1: Key Decomposition Stages and Resulting Products
| Temperature Range | Atmosphere | Events & Primary Products |
| ~310 °C | Air, Inert, or Vacuum | Exothermic decomposition of the organic part, complete removal of carbon, formation of yttrium fluoride (YF₃).[1] |
| 700 °C | Air | Decomposition of amorphous precursor into orthorhombic YF₃ with the appearance of orthorhombic Y₅O₄F₇.[2] |
| 900 °C | Air | Formation of pure rhombohedral YOF (from pyrolysis method) or YOF with small Y₂O₃ impurities (from hydrothermal method).[2] |
| 1200 °C | Air | Formation of yttria (Y₂O₃) via intermediate yttrium oxyfluoride phases.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Solution (Anhydrous Method)
This method, adapted from procedures for similar metal-organic decomposition (MOD) precursors, minimizes water content from the start.[5]
-
Starting Materials: Yttrium(III) acetate (B1210297), trifluoroacetic anhydride (TFAA), and a dry solvent like recently distilled acetone.
-
Dissolution: Dissolve the yttrium acetate powder in TFAA using the dry solvent. This should be performed in an inert atmosphere (e.g., argon).
-
Reaction: Stir the solution at a slightly elevated temperature (e.g., 50 °C) for several hours.
-
Filtration & Concentration: Filter the resulting solution to remove any insoluble residues. Concentrate the solution using a rotary vacuum evaporator to achieve the desired molarity.
-
Verification: Use techniques like FTIR to confirm the absence of water and ICP analysis to verify the stoichiometry of the metal in the solution.[5][7]
Protocol 2: Thermal Decomposition to Yttrium Oxyfluoride (YOF)
This protocol is based on the pyrolysis of the trifluoroacetate precursor.[2]
-
Precursor Deposition: Prepare a thin film of the this compound precursor solution on a suitable substrate via spin-coating or another deposition technique.
-
Pyrolysis/Decomposition: Place the substrate in a furnace.
-
Heating Ramp: Ramp the temperature to 700 °C in an air atmosphere. This step decomposes the precursor into a mixture of YF₃ and Y₅O₄F₇.
-
Annealing: Increase the temperature to 900 °C and hold for a sufficient duration to allow the complete conversion to a pure, crystalline YOF structure.
-
Cooling: Allow the sample to cool down slowly to room temperature.
-
Characterization: Analyze the resulting film using XRD to confirm the formation of the pure YOF phase.
Visualizations
Caption: Workflow for synthesizing YOF from a yttrium precursor.
Caption: Pathway of impurity formation during thermal treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. events.saip.org.za [events.saip.org.za]
- 3. Yttrium(III) trifluoroacetate 99 304851-95-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Study of precursor-solution purity for high-quality yttrium–barium–copper-oxide superconducting thin film | springerprofessional.de [springerprofessional.de]
effect of atmospheric conditions on yttrium trifluoroacetate decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal decomposition of yttrium trifluoroacetate (B77799) (Y(CF₃COO)₃).
Frequently Asked Questions (FAQs)
Q1: What are the typical stages of thermal decomposition for yttrium trifluoroacetate?
A1: The thermal decomposition of this compound is a multi-stage process.[1][2] Under a controlled heating program, the typical stages are:
-
Dehydration: Removal of any coordinated water molecules at relatively low temperatures.
-
Decomposition to Yttrium Fluoride (B91410) (YF₃): This is a rapid, exothermic process occurring around 310°C, involving the complete removal of the organic part of the precursor.[1][2]
-
Conversion to Yttrium Oxyfluoride (YOF): As the temperature increases, YF₃ slowly converts to non-stoichiometric and then stoichiometric yttrium oxyfluoride.[1]
-
Formation of Yttrium Oxide (Y₂O₃): The final conversion to yttria occurs at high temperatures, typically around 1200°C, and is controlled by the diffusion of fluorine out of the material.[1][2]
Q2: How do different atmospheric conditions affect the decomposition process?
A2: The initial decomposition to yttrium fluoride (YF₃) is largely independent of the furnace atmosphere, whether it is inert (like argon or nitrogen) or reactive (like air or oxygen).[1] However, the subsequent conversion of YF₃ to Y₂O₃ can be influenced by the atmosphere.[1] While the presence of normal levels of oxygen or water vapor does not significantly alter the mass evolution during decomposition, very low partial pressures of oxygen or water (below 0.02%) can slow down the kinetics of YOF and Y₂O₃ formation and affect the final particle structure.[1][2]
Q3: What are the gaseous byproducts of the decomposition?
A3: The primary volatile species evolved during the decomposition of this compound include trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), trifluoroacetyl fluoride (CF₃COF), carbonyl fluoride (COF₂), carbon monoxide (CO), and carbon dioxide (CO₂). In the presence of moisture (humid atmosphere), trifluoroacetic acid (CF₃COOH), fluoroform (CHF₃), and hydrogen fluoride (HF) can also be formed.
Q4: Does the heating rate impact the decomposition?
A4: Yes, the heating rate can influence the observed decomposition temperatures. Generally, a faster heating rate will shift the decomposition peaks to higher temperatures in thermogravimetric analysis (TGA) and differential thermal analysis (DTA). For detailed kinetic studies or to resolve overlapping decomposition steps, slower heating rates are recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to Y₂O₃ | 1. Insufficient final temperature. 2. Inadequate dwell time at the final temperature. 3. Very low oxygen or water partial pressure in the furnace atmosphere.[1][2] | 1. Ensure the final temperature is at least 1200°C.[1] 2. Increase the hold time at the maximum temperature to allow for the slow diffusion of fluorine. 3. If operating under a very dry, inert atmosphere, consider introducing a controlled low level of oxygen or water vapor to facilitate the conversion, though this may not be necessary under standard atmospheric conditions. |
| Formation of undesired intermediate phases (e.g., residual YF₃ or YOF) | 1. Quenching the sample from an intermediate temperature. 2. Non-uniform temperature distribution within the furnace. | 1. Follow a controlled cooling protocol. Do not rapidly cool the sample from high temperatures. 2. Ensure proper furnace calibration and sample placement for uniform heating. |
| Poor particle morphology (e.g., high agglomeration, low porosity) | 1. The initial decomposition to YF₃ is an exothermic process that can lead to localized melting and particle fusion. 2. The final particle structure can be affected by very low oxygen or water partial pressures.[1] | 1. Use a slower heating rate during the initial decomposition stage to better control the exothermic reaction. 2. Control the furnace atmosphere; as noted, extremely low levels of oxygen or water can impact the final structure.[1] |
| Discrepancy in mass loss in TGA | 1. Incomplete dehydration of the starting material. 2. Reaction of evolved HF with the sample pan or instrument components. | 1. Ensure the this compound hydrate (B1144303) is properly dried before the experiment or account for the dehydration step in the TGA curve. 2. Use an inert sample pan (e.g., platinum or alumina). Be aware that HF can react with silica-based materials. |
Quantitative Data Summary
Table 1: Decomposition Stages of this compound
| Decomposition Stage | Temperature Range (°C) | Solid Product(s) | Key Observations |
| Dehydration | 50 - 180 | Anhydrous Y(CF₃COO)₃ | Loss of coordinated water molecules. |
| Decomposition to Fluoride | ~260 - 350 | YF₃ | Rapid, exothermic mass loss.[1][2] |
| Conversion to Oxyfluoride | 630 - 900 | YOF (and other non-stoichiometric oxyfluorides) | Slow, gradual conversion. |
| Formation of Oxide | > 900 - 1200 | Y₂O₃ | Final stable oxide phase formation.[1] |
Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.
Experimental Protocols
Key Experiment: Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)
This protocol outlines the methodology for studying the thermal decomposition of this compound using TGA to monitor mass changes, coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for identifying evolved gases.
1. Instrument and Sample Preparation:
- TGA Instrument: A calibrated thermogravimetric analyzer capable of reaching at least 1200°C.
- EGA System: A mass spectrometer or FTIR spectrometer coupled to the TGA outlet via a heated transfer line (typically heated to ~200°C to prevent condensation of evolved gases).
- Sample: Weigh approximately 5-10 mg of this compound hydrate into an alumina (B75360) or platinum crucible.
- Crucible: Use an inert crucible material to avoid reactions with the sample or its decomposition products.
2. TGA Experimental Parameters:
- Temperature Program:
- Heat from room temperature to 150°C at a rate of 10°C/min and hold for 30 minutes to ensure complete dehydration.
- Heat from 150°C to 1200°C at a heating rate of 10°C/min.
- Hold at 1200°C for 60 minutes.
- Atmosphere:
- Purge the furnace with the desired gas (e.g., dry air, nitrogen, or argon) at a constant flow rate (e.g., 50 mL/min).
- For studying the effect of humidity, a controlled flow of the carrier gas can be passed through a water bubbler.
3. EGA Parameters:
- Mass Spectrometer: Set to scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z = 18 for H₂O, 28 for CO, 44 for CO₂, 69 for CF₃⁺).
- FTIR Spectrometer: Continuously collect spectra of the evolved gases in the mid-infrared range (e.g., 4000-400 cm⁻¹).
4. Data Analysis:
- Correlate the mass loss steps observed in the TGA curve with the detection of specific gaseous species by the MS or FTIR.
- Identify the temperature ranges for each decomposition stage.
- Analyze the solid residue at different stages by quenching the experiment at desired temperatures and performing ex-situ analysis (e.g., X-ray diffraction).
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for TGA-EGA analysis.
Caption: Influence of atmosphere on decomposition stages.
References
Validation & Comparative
A Comparative Guide to the Characterization of Yttrium Trifluoroacetate via XRD and TGA
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of yttrium trifluoroacetate (B77799) is paramount for its application in various fields, including as a precursor for advanced materials and in pharmaceutical synthesis. This guide provides a detailed comparison of the characterization of yttrium trifluoroacetate using X-ray diffraction (XRD) and thermogravimetric analysis (TGA), supported by experimental data and protocols.
Introduction to this compound and its Characterization
This compound, with the chemical formula Y(CF₃COO)₃, is a white, crystalline solid. Its hydrated form, Y(CF₃COO)₃·xH₂O, is also common. The compound serves as a key precursor in the synthesis of yttrium-based materials such as yttrium oxide (Y₂O₃) and yttrium fluoride (B91410) (YF₃), which have applications in ceramics, lasers, and phosphors. Accurate characterization of this compound is crucial to ensure the quality and performance of these final products.
X-ray diffraction (XRD) is an indispensable technique for identifying the crystalline phases present in a material. By analyzing the diffraction pattern, one can determine the crystal structure, purity, and phase transformations of this compound and its decomposition products.
Thermogravimetric analysis (TGA) provides quantitative information about the thermal stability and decomposition of a material as a function of temperature. For this compound, TGA is essential for determining its dehydration and decomposition temperatures, as well as the nature of the intermediate and final products.
Experimental Protocols
X-Ray Diffraction (XRD) Analysis
A standard protocol for powder XRD analysis of this compound is as follows:
-
Sample Preparation: A small amount of the this compound powder is gently ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The finely ground powder is then mounted onto a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The XRD pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ values) and their corresponding intensities. These are then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases.
Thermogravimetric Analysis (TGA)
A typical TGA protocol for this compound is as follows:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer is used for the measurement.
-
Experimental Conditions: The sample is heated from room temperature to 1200 °C at a constant heating rate of 10 °C/min. The analysis is usually performed under a controlled atmosphere, such as flowing nitrogen or air, to study the effect of the atmosphere on the decomposition process.
-
Data Analysis: The TGA curve, which plots the sample weight as a function of temperature, is analyzed to determine the temperatures of weight loss events and the percentage of weight loss at each step. This information is used to deduce the decomposition pathway of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using XRD and TGA.
Caption: Workflow for this compound Characterization.
Data Presentation and Comparison
Thermogravimetric Analysis (TGA) Data
The thermal decomposition of this compound hydrate, Y(CF₃COO)₃·xH₂O, typically proceeds in multiple steps. The initial weight loss corresponds to the removal of water molecules, followed by the decomposition of the anhydrous salt.
| Temperature Range (°C) | Weight Loss (%) | Assignment | Resulting Product |
| < 200 | Variable | Dehydration | Y(CF₃COO)₃ (anhydrous) |
| 300 - 400 | ~55-60% | Decomposition of trifluoroacetate | YF₃ (Yttrium Fluoride) |
| 600 - 900 | ~5-10% | Partial oxidation/hydrolysis | YOF (Yttrium Oxyfluoride) |
| > 900 | ~5% | Further oxidation | Y₂O₃ (Yttrium Oxide) |
Note: The exact temperatures and weight loss percentages can vary depending on the heating rate, atmosphere, and the hydration state of the starting material.
The first major decomposition stage, occurring around 310 °C, is an exothermic process that involves the complete removal of the organic part, leading to the formation of yttrium fluoride (YF₃)[1]. Subsequently, at higher temperatures, a slow process controlled by the out-diffusion of fluorine leads to the formation of yttrium oxyfluoride (YOF) as an intermediate, and finally yttrium oxide (Y₂O₃) at temperatures around 1200 °C[1].
X-Ray Diffraction (XRD) Data
The XRD patterns of this compound and its thermal decomposition products are distinct and can be used for phase identification.
| Compound | Crystal System | Key 2θ Peaks (Cu Kα) |
| Y(CF₃COO)₃·xH₂O | - | Specific to hydration state |
| YF₃ (Orthorhombic) | Orthorhombic | ~22.7°, 25.9°, 26.7°, 30.8°, 39.6°, 46.2°, 48.9°, 51.9° |
| YOF (Tetragonal) | Tetragonal | ~27.8°, 32.3°, 46.5°, 55.2°, 57.8° |
| Y₂O₃ (Cubic) | Cubic | ~29.2°, 33.8°, 48.5°, 57.6° |
Note: The peak positions are approximate and can shift slightly due to experimental conditions and sample preparation.
By performing XRD analysis on the residues obtained at different stages of the TGA experiment, the transformation from this compound to YF₃, YOF, and finally Y₂O₃ can be confirmed.
Thermal Decomposition Pathway of this compound
The following diagram illustrates the thermal decomposition pathway of hydrated this compound as determined by TGA and confirmed by XRD.
Caption: Decomposition Pathway of this compound.
Conclusion
The combined use of XRD and TGA provides a comprehensive characterization of this compound and its thermal behavior. TGA elucidates the decomposition steps and the stoichiometry of the reactions, while XRD confirms the identity of the crystalline phases formed at each stage. This detailed understanding is essential for controlling the synthesis of high-purity yttrium-based materials from this compound precursors. For professionals in drug development, where yttrium-containing compounds may be used as catalysts or in imaging agents, this characterization ensures the purity and stability of the starting materials, which is critical for reproducible and reliable results.
References
A Comparative Guide to Yttrium Trifluoroacetate and Yttrium Nitrate as Precursors for Yttrium Oxide (Y₂O₃) Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of yttrium oxide (Y₂O₃) nanoparticles, influencing the material's final properties and suitability for applications ranging from biomedical imaging to catalysis. This guide provides an objective comparison of two common precursors, yttrium trifluoroacetate (B77799) and yttrium nitrate (B79036), supported by experimental data to inform precursor selection for Y₂O₃ synthesis.
The synthesis of yttrium oxide with tailored characteristics such as particle size, morphology, and purity is highly dependent on the starting materials. Yttrium nitrate is a widely used precursor due to its solubility and lower decomposition temperature. In contrast, yttrium trifluoroacetate offers a fluorine-containing alternative that decomposes through a different pathway, potentially influencing the final product's characteristics. This guide explores the key differences between these two precursors in the context of Y₂O₃ synthesis.
Performance Comparison at a Glance
The selection of either this compound or yttrium nitrate as a precursor for Y₂O₃ synthesis has a significant impact on the required processing temperatures and can influence the properties of the resulting oxide. The following table summarizes the key quantitative differences based on available experimental data.
| Property | This compound | Yttrium Nitrate |
| Decomposition Onset Temperature | ~310°C (to YF₃) | Loses hydration water at relatively low temperatures |
| Complete Conversion to Y₂O₃ Temperature | ~1200°C[1] | ~600°C |
| Intermediate Products | Yttrium fluoride (B91410) (YF₃), Yttrium oxyfluoride (YOF)[1] | Basic yttrium nitrate (YONO₃) |
| Typical Synthesis Methods | Thermal Decomposition | Co-precipitation, Sol-gel, Hydrothermal, Thermal Decomposition[2][3] |
| Resulting Y₂O₃ Particle Size | Dependent on high-temperature annealing, prone to agglomeration and grain growth[1] | Controllable in the nanometer range (e.g., 7-21 nm via co-precipitation)[2] |
| Morphology of Y₂O₃ | Can form agglomerated clusters of particles[1] | Controllable (spherical, nanorods, etc.) depending on synthesis parameters |
Experimental Protocols
Detailed methodologies for the synthesis of Y₂O₃ are crucial for reproducibility and for understanding the influence of the precursor on the final product. Below are representative experimental protocols for both this compound and yttrium nitrate.
Y₂O₃ Synthesis via Thermal Decomposition of this compound
This method relies on the direct heating of the precursor to high temperatures to achieve conversion to yttrium oxide.
Materials:
-
This compound (Y(CF₃COO)₃) powder
-
High-temperature furnace
-
Ceramic crucible
Procedure:
-
Place a known amount of this compound powder into a ceramic crucible.
-
Insert the crucible into a high-temperature furnace.
-
Heat the sample in an air or inert atmosphere. The heating program should be designed to accommodate the multi-step decomposition.
-
The first stage of decomposition occurs at approximately 310°C, leading to the formation of yttrium fluoride (YF₃).[1]
-
Further heating is required to convert the intermediate fluoride and oxyfluoride compounds.
-
A final calcination temperature of around 1200°C is necessary for the complete conversion to crystalline Y₂O₃.[1]
-
After holding at the final temperature for a specified duration (e.g., 2-4 hours), the furnace is cooled down to room temperature.
-
The resulting Y₂O₃ powder is then collected from the crucible.
Y₂O₃ Synthesis via Co-Precipitation of Yttrium Nitrate
The co-precipitation method is a common wet-chemical technique that allows for greater control over particle size and morphology at lower temperatures compared to direct thermal decomposition.
Materials:
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Precipitating agent (e.g., ammonium (B1175870) hydroxide (B78521), ammonium oxalate)[4]
-
Deionized water
-
Beakers, magnetic stirrer, centrifuge, oven, and furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of yttrium nitrate hexahydrate in deionized water to create a solution of the desired concentration (e.g., 0.1 M).[4]
-
Precipitating Agent Solution Preparation: Prepare a solution of the precipitating agent (e.g., ammonium hydroxide) in deionized water.
-
Precipitation: While vigorously stirring the yttrium nitrate solution, slowly add the precipitating agent solution. A white precipitate of yttrium hydroxide or yttrium oxalate (B1200264) will form.[4]
-
Aging: Continue stirring the mixture for a period of time (e.g., 1-4 hours) to allow the precipitate to age and mature.[5]
-
Washing: Separate the precipitate from the solution by centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted ions and byproducts.[5]
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) overnight to remove the solvent.[5]
-
Calcination: Calcine the dried precursor powder in a furnace at a specific temperature (e.g., 600-900°C) for a set duration (e.g., 2-4 hours) to decompose the precursor and form crystalline Y₂O₃ nanoparticles.[5] The final decomposition to Y₂O₃ is typically complete by 600°C.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of Y₂O₃ from both precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Thermal Analysis of Rare-Earth Trifluoroacetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability and decomposition pathways of rare-earth trifluoroacetates (RE(CF₃COO)₃). An understanding of the thermal behavior of these compounds is crucial for their application in various fields, including as precursors for the synthesis of rare-earth fluorides, oxyfluorides, and other advanced materials. The data presented herein is a compilation from various scientific sources to provide a comprehensive overview for researchers.
Data Presentation: Thermal Decomposition of Rare-Earth Trifluoroacetates
The thermal decomposition of hydrated rare-earth trifluoroacetates typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt. The final products are generally rare-earth fluorides (LnF₃) or oxyfluorides (LnOF), with the specific products and decomposition temperatures varying depending on the rare-earth element and the experimental conditions, such as the atmosphere.
| Lanthanide (Ln) | Dehydration Temperature Range (°C) | Anhydrous Decomposition Temp. Range (°C) | Final Product(s) |
| La | 60 - 140 | 225 - 400 | LaOF, LaF₃[1] |
| Pr | Not Specified | ~300 - 400 | PrOF, PrF₃[1] |
| Nd | Not Specified | ~300 - 400 | NdF₃[1] |
| Sm | Not Specified | ~300 - 400 | SmOF, SmF₃[1] |
| Eu | Not Specified | ~300 - 400 | EuF₃[1] |
| Gd | 60 - 125 | 225 - 400 | GdF₃[1] |
| Tb | 90 - 140 | 225 - 400 | TbF₃[1] |
| Dy | ~233 - 405 | ~405 - 830 | DyF₃, DyOF[1] |
| Er | Not Specified | ~300 - 400 | ErF₃[1] |
| Lu | Not Specified | ~300 - 550 | LuF₃[1] |
Note: The temperature ranges provided are approximate and can be influenced by the specific experimental setup, such as heating rate and atmosphere.
Experimental Protocols
The data summarized above is primarily obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the temperatures of dehydration and decomposition and for understanding the stoichiometry of these processes.
-
Sample Preparation: A small amount of the hydrated rare-earth trifluoroacetate (B77799) sample (typically 5-10 mg) is accurately weighed and placed in a crucible, commonly made of alumina (B75360) or platinum.[1]
-
Analysis Conditions: The sample is heated at a constant rate, for example, 10 K/min, within a controlled atmosphere.[1] Common atmospheres include inert gases like nitrogen or an oxidative environment like air, with a typical flow rate of 50 cm³/min.[1]
-
Data Acquisition: The mass of the sample is continuously recorded as the temperature increases. The resulting TGA curve plots mass loss against temperature, allowing for the identification of distinct decomposition steps.
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)
DSC and DTA are techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and an inert reference as a function of temperature. These methods are used to identify phase transitions, such as melting and crystallization, as well as endothermic and exothermic decomposition processes.
-
Sample Preparation: Similar to TGA, a small, accurately weighed sample is placed in a DSC/DTA pan.
-
Analysis Conditions: The sample and a reference pan are heated or cooled at a controlled rate under a specific atmosphere.
-
Data Acquisition: The DSC/DTA curve shows peaks corresponding to thermal events. Endothermic events (e.g., dehydration, melting) and exothermic events (e.g., some decomposition processes) are recorded, providing complementary information to the TGA data.
Experimental Workflow and Decomposition Pathway
The following diagram illustrates the general experimental workflow for the comparative thermal analysis of rare-earth trifluoroacetates and the logical progression of their thermal decomposition.
Caption: Experimental workflow and decomposition pathway for rare-earth trifluoroacetates.
References
A Comparative Guide to Validating the Purity of Yttrium Trifluoroacetate via Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical first step in any experimental workflow. This guide provides a detailed comparison of elemental analysis for validating the purity of yttrium trifluoroacetate (B77799) against other analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison.
Yttrium trifluoroacetate is an organometallic compound used in various applications, including as a precursor for ceramics, in laser materials, and for proteomics research. Its purity is paramount to the integrity and reproducibility of experimental results. Elemental analysis is a fundamental and widely used method to determine the purity of this compound by comparing its experimental elemental composition to its theoretical values.
Theoretical vs. Experimental Elemental Composition
The chemical formula for anhydrous this compound is Y(CF₃CO₂)₃.[1] The purity of a sample can be initially assessed by comparing the experimentally determined weight percentages of its constituent elements to the theoretical values derived from its chemical formula.
To calculate the theoretical elemental composition, the atomic weights of the constituent elements are used:
-
Yttrium (Y): 88.90585 u
-
Carbon (C): 12.011 u
-
Fluorine (F): 18.9984 u
-
Oxygen (O): 15.999 u
The molecular weight of anhydrous this compound is 427.95 g/mol .[1]
Table 1: Theoretical vs. Expected Experimental Elemental Composition of Anhydrous this compound
| Element | Theoretical % | Expected Experimental % (for 99% purity) |
| Yttrium (Y) | 20.77% | 20.56% |
| Carbon (C) | 16.83% | 16.66% |
| Fluorine (F) | 39.95% | 39.55% |
| Oxygen (O) | 22.43% | 22.21% |
It is important to note that this compound can also exist in a hydrated form, Y(CF₃CO₂)₃ · xH₂O, which will alter the expected elemental composition.[1][2] The presence of water will decrease the relative percentages of the other elements.
Experimental Protocol: Elemental Analysis of this compound
This protocol outlines the methodology for determining the elemental composition of this compound using a modern elemental analyzer.
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen. A separate analysis is required for Yttrium, Fluorine, and Oxygen.
Materials:
-
This compound sample
-
Elemental Analyzer (e.g., CHN analyzer)
-
Microbalance
-
Tin capsules
-
Certified organic analytical standards (e.g., acetanilide)
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard. Follow the manufacturer's instructions for calibration.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a microbalance.
-
Seal the tin capsule to ensure no loss of sample.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂, etc.) are passed through a reduction chamber and then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Interpretation: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the sample weight.
-
Analysis of Other Elements:
-
Yttrium: Determined by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) after acid digestion of the sample.
-
Fluorine: Determined by ion-selective electrode potentiometry or ion chromatography after combustion in an oxygen flask.
-
Oxygen: Determined directly by pyrolysis in a specialized elemental analyzer or calculated by difference.
-
Alternative Purity Validation Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves complementary analytical techniques.
Table 2: Comparison of Purity Validation Methods for this compound
| Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and detection of resulting gases. | Percentage of C, H, N, S. Other elements require separate analysis. | Provides fundamental elemental composition. High accuracy and precision. | Does not identify the nature of impurities. Can be destructive. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma and separation of ions by mass-to-charge ratio. | Trace and ultra-trace elemental impurities. | Extremely sensitive for metallic impurities. | Does not provide information on the chemical form of the element. |
| Thermogravimetric Analysis (TGA) | Measurement of the change in mass of a sample as a function of temperature. | Presence of water of hydration and thermal stability. | Quantifies volatile content. | Does not identify the composition of the evolved gases. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by the sample, causing molecular vibrations. | Presence of characteristic functional groups (e.g., C=O, C-F). | Non-destructive. Provides structural information. | Not quantitative without calibration. May not detect non-IR active impurities. |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline lattice of the sample. | Crystalline phase and purity. | Identifies crystalline impurities. | Only applicable to crystalline materials. Amorphous impurities are not detected. |
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for validating the purity of this compound.
References
performance comparison of yttrium trifluoroacetate and yttrium chloride in catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. Yttrium-based catalysts, in particular, have garnered significant attention due to their unique Lewis acidic properties and catalytic versatility. This guide provides an objective performance comparison of two prominent yttrium salts, yttrium trifluoroacetate (B77799) (Y(O₂CCF₃)₃) and yttrium chloride (YCl₃), in relevant catalytic applications. While a direct, head-to-head comparison in the same reaction under identical conditions is not extensively documented in publicly available literature, this guide presents their performance in distinct, well-suited catalytic systems, supported by experimental data, to inform catalyst selection for specific synthetic challenges.
Executive Summary
Yttrium trifluoroacetate and yttrium chloride both exhibit potent catalytic activity, albeit in different domains of organic synthesis. Yttrium chloride, often in the form of its THF complex (YCl₃(THF)₃.₅), excels as a highly active and controlled catalyst for the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, producing well-defined polyesters. In contrast, this compound, also known as yttrium triflate (Y(OTf)₃), demonstrates its prowess as a robust and reusable Lewis acid catalyst in reactions such as Friedel-Crafts acylation and Michael additions. The choice between these two catalysts is therefore highly dependent on the desired chemical transformation.
Performance Comparison in Key Catalytic Reactions
To provide a clear and structured overview, the catalytic performance of this compound and yttrium chloride is summarized below in the context of reactions where their efficacy has been demonstrated.
This compound in Lewis Acid Catalysis
This compound is a powerful Lewis acid catalyst, effective in a range of transformations that proceed via the activation of carbonyl groups or other Lewis basic functionalities.
Table 1: Performance of this compound in Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-(Phenylsulfonyl)pyrrole (B93442) | Acetic Anhydride (B1165640) | 10 | Acetonitrile (B52724) | 24 | 80 | 95 | [1] |
Table 2: Performance of this compound in Michael Addition
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Indole | Benzylidene malonate | 10 | Acetonitrile | 24 | Room Temp. | 85 | [2] |
Yttrium Chloride in Ring-Opening Copolymerization (ROCOP)
Yttrium chloride, particularly its THF adduct, has proven to be a highly efficient catalyst for the controlled synthesis of polyesters through the alternating copolymerization of epoxides and cyclic anhydrides.[3]
Table 3: Performance of Yttrium Chloride in the ROCOP of 1,2-Butylene Oxide (BO) and Carbic Anhydride (CPMA)
| Catalyst System | [BO]:[CPMA]:[Cat]:[Cocatalyst] | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Đ (Mₙ/Mₙ) | Reference |
| YCl₃(THF)₃.₅ / [PPN]Cl | 500:500:1:1 | 110 | 1.5 | >99 | 402 | 1.13 | [3] |
| YCl₃·6H₂O / [PPN]Cl | 500:500:1:1 | 110 | 1.5 | >99 | 385 | 1.15 | [3] |
[PPN]Cl = Bis(triphenylphosphoranylidene)ammonium chloride
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.
Protocol 1: this compound Catalyzed Friedel-Crafts Acylation of 1-(Phenylsulfonyl)pyrrole[1]
Materials:
-
1-(Phenylsulfonyl)pyrrole
-
Acetic Anhydride
-
This compound (Y(OTf)₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 1-(phenylsulfonyl)pyrrole (1.0 mmol) in anhydrous acetonitrile (5 mL) is added this compound (0.1 mmol, 10 mol%).
-
Acetic anhydride (1.2 mmol) is then added to the mixture.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-acetyl-1-(phenylsulfonyl)pyrrole.
Protocol 2: Yttrium Chloride Catalyzed Ring-Opening Copolymerization of 1,2-Butylene Oxide and Carbic Anhydride[3]
Materials:
-
1,2-Butylene Oxide (BO) (purified and dried)
-
Carbic Anhydride (CPMA) (recrystallized and dried)
-
YCl₃(THF)₃.₅
-
Bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a glovebox, a vial is charged with YCl₃(THF)₃.₅ (0.01 mmol), [PPN]Cl (0.01 mmol), CPMA (5.0 mmol), and BO (5.0 mmol).
-
Anhydrous toluene (5 mL) is added, and the vial is sealed.
-
The reaction mixture is stirred at 110 °C for 1.5 hours.
-
After cooling to room temperature, a small aliquot is taken for conversion analysis by ¹H NMR.
-
The polymer is precipitated by adding the reaction mixture to a large volume of cold methanol.
-
The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing catalytic processes. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the respective catalytic transformations.
Catalytic Cycle of Friedel-Crafts Acylation
The Friedel-Crafts acylation catalyzed by this compound proceeds through the activation of the acylating agent by the Lewis acidic yttrium center, generating a highly electrophilic acylium ion or a polarized complex, which then undergoes electrophilic aromatic substitution.
Mechanism of Ring-Opening Copolymerization (ROCOP)
The yttrium chloride-catalyzed ROCOP of epoxides and anhydrides is believed to proceed via a coordination-insertion mechanism. The yttrium center activates the epoxide, making it susceptible to nucleophilic attack by the carboxylate generated from the ring-opening of the anhydride.
Conclusion
Both this compound and yttrium chloride are valuable catalysts in organic synthesis, each with distinct areas of application where they exhibit superior performance. Yttrium chloride is a catalyst of choice for the controlled ring-opening copolymerization of epoxides and anhydrides, offering high activity and excellent control over polymer properties. This compound, on the other hand, serves as a versatile and efficient Lewis acid catalyst for a variety of organic transformations, including Friedel-Crafts acylation and Michael additions. The selection between these two yttrium salts should be guided by the specific synthetic objective, with this guide providing the foundational data and protocols to aid in that decision-making process. Further research into direct comparative studies of these catalysts in a wider range of reactions would be beneficial for a more comprehensive understanding of their relative catalytic prowess.
References
A Comparative Guide to the Spectroscopic Analysis of Yttrium Trifluoroacetate and Alternative Precursors for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate molecular precursor is a critical parameter in the synthesis of high-purity yttrium-based materials, such as yttrium oxide (Y₂O₃) thin films and nanoparticles, which are integral to various applications including high-k gate dielectrics, phosphors, and solid oxide fuel cells. Yttrium trifluoroacetate (B77799), Y(CF₃COO)₃, is a commonly utilized precursor due to its fluorine content, which can act as a scavenger for carbonate impurities. However, its decomposition pathway and potential for fluorine incorporation into the final product necessitate a thorough understanding and comparison with alternative precursors. This guide provides an objective, data-driven comparison of the spectroscopic analysis of yttrium trifluoroacetate decomposition products against common alternatives, namely yttrium acetylacetonate (B107027) (Y(acac)₃) and yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Y(tmhd)₃).
Comparative Analysis of Yttrium Precursors
The thermal decomposition behavior of yttrium precursors is a key indicator of their suitability for various deposition techniques. Spectroscopic and thermal analysis methods such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are essential tools for characterizing these decomposition processes.
Thermal Decomposition Characteristics
The decomposition of this compound is a multi-stage process that is significantly different from that of its β-diketonate counterparts. Initially, the hydrated form of this compound undergoes dehydration at relatively low temperatures. The anhydrous salt then decomposes at approximately 310°C to form yttrium fluoride (B91410) (YF₃) as a stable intermediate.[1] This is an exothermic process involving the complete removal of the organic part.[1] The conversion of YF₃ to yttrium oxide (Y₂O₃) requires significantly higher temperatures, proceeding through a slow, diffusion-controlled process involving the formation of yttrium oxyfluoride (YOF) as an intermediate, with complete conversion to Y₂O₃ occurring at temperatures as high as 1200°C.[1]
In contrast, β-diketonate precursors like Y(acac)₃ and Y(tmhd)₃ generally decompose at higher temperatures but in a more direct pathway to the oxide, though they are more prone to carbon contamination. Y(acac)₃ exhibits a major decomposition event centered around 394°C.[2][3] Y(tmhd)₃ shows endothermic peaks associated with sublimation and melting before decomposing at around 394°C.[2] A comparative study showed that Y(acac)₃, Y(tmhd)₃, and Y(acacF₆)₃ completely decompose by 550°C, 400°C, and 350°C, respectively, under an oxygen atmosphere.[2]
The choice of precursor can significantly impact the efficiency of yttria incorporation and the level of impurities in the final material. For instance, in the deposition of YSZ coatings, Y(tmhd)₃ was found to be a more efficient dopant at lower temperatures (500-600°C), while Y(acac)₃ was more efficient at higher temperatures (700-800°C).[2][3]
Table 1: Comparison of Thermal Decomposition Data for Yttrium Precursors
| Precursor Name | Chemical Formula | Key Decomposition Stages & Temperatures | Intermediate Products | Final Product (in Air/O₂) | Reference |
| This compound | Y(CF₃COO)₃·xH₂O | Dehydration (< 200°C), Decomposition to YF₃ (~310°C), Conversion to YOF (600-900°C), Conversion to Y₂O₃ (>900°C, complete at 1200°C) | YF₃, YOF | Y₂O₃ | [1] |
| Yttrium Acetylacetonate | Y(C₅H₇O₂)₃·xH₂O | Dehydration (<100°C), Main decomposition (exothermic peak ~394°C), Complete decomposition by 550°C | Oxo-clusters | Y₂O₃ | [1][2][3] |
| Yttrium Tris(tmhd) | Y(C₁₁H₁₉O₂)₃ | Sublimation/Melting (~93°C, 180°C), Decomposition starts ~394°C, Complete decomposition by 400°C | - | Y₂O₃ | [2][3] |
Spectroscopic Signatures of Decomposition
The gaseous byproducts and solid-state intermediates formed during decomposition provide valuable insights into the reaction mechanisms. Coupled techniques like TGA-MS and TGA-FTIR are particularly powerful for this purpose.
For this compound, the evolved gases during the initial decomposition include (CF₃CO)₂O, CF₃COF, COF₂, CO₂, and CO.[4] The solid-state transformation from Y(CF₃COO)₃ to YF₃, then to YOF, and finally to Y₂O₃ can be tracked by XRD and FTIR. The FTIR spectrum of the final Y₂O₃ product is characterized by a strong absorption band around 565 cm⁻¹, corresponding to the Y-O stretching vibration.[5]
The decomposition of Y(acac)₃ and Y(tmhd)₃ primarily releases organic fragments from the acetylacetonate or tmhd ligands, such as acetone (B3395972) and CO₂. The solid residues can be analyzed by FTIR to monitor the disappearance of C=O and C-C stretching vibrations of the ligands and the emergence of the Y-O band of the oxide.
Table 2: Key Spectroscopic Features of Yttrium Precursor Decomposition
| Precursor | Analytical Technique | Key Observations |
| This compound | TGA-MS/FTIR (Evolved Gas) | Detection of (CF₃CO)₂O, CF₃COF, COF₂, CO₂, CO.[4] |
| XRD (Solid Residue) | Sequential observation of crystalline phases: Y(CF₃COO)₃·xH₂O → YF₃ → YOF → Y₂O₃.[6][7] | |
| FTIR (Solid Residue) | Disappearance of C=O stretches (~1660 cm⁻¹). Appearance of Y-F, Y-O-F, and finally Y-O bands (~565 cm⁻¹).[5] | |
| Yttrium Acetylacetonate | TGA-MS (Evolved Gas) | Release of ligand fragments (e.g., acetone, CO₂). |
| FTIR (Solid Residue) | Disappearance of C=O and C=C vibrations of the acac ligand. Growth of the Y-O absorption band. | |
| Yttrium Tris(tmhd) | TGA-MS (Evolved Gas) | Release of tmhd ligand fragments. |
| FTIR (Solid Residue) | Disappearance of characteristic ligand vibrations. Emergence of the Y-O absorption band. |
Visualizing the Analysis and Decomposition Pathways
To clarify the relationships between the experimental procedures and the chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for precursor analysis.
Caption: Decomposition pathway of Y(CF₃COO)₃.
Caption: Generalized decomposition comparison.
Detailed Experimental Protocols
Reproducibility in materials science relies on detailed and consistent experimental methodologies. The following sections outline typical protocols for the key analytical techniques discussed.
Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)
-
Objective: To determine the thermal stability, decomposition temperatures, and phase transition enthalpies of the yttrium precursors.
-
Instrumentation: A simultaneous TGA-DSC instrument.
-
Sample Preparation: 5-10 mg of the precursor powder is accurately weighed into an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis is typically run under a controlled atmosphere, such as high-purity nitrogen or synthetic air, with a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 1300°C) at a constant heating rate, typically 10°C/min. An initial isothermal step at a low temperature (e.g., 100°C) may be included to ensure the removal of adsorbed moisture.
-
Data Analysis: The TGA curve is analyzed for mass loss steps, and the derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates. The DSC curve is analyzed for endothermic and exothermic peaks, which correspond to events like melting, crystallization, and decomposition.
Coupled TGA-MS and TGA-FTIR
-
Objective: To identify the chemical composition of gaseous species evolved during the thermal decomposition of the precursors.
-
Instrumentation: A TGA instrument coupled via a heated transfer line to a mass spectrometer or an FTIR spectrometer equipped with a heated gas cell.
-
TGA Protocol: The TGA parameters (sample mass, atmosphere, heating rate) are typically the same as for the standard TGA-DSC analysis.
-
Interface Conditions: The transfer line and gas cell are heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).
-
MS Protocol: The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) continuously throughout the TGA run. This allows for the correlation of specific mass fragments with mass loss events.
-
FTIR Protocol: FTIR spectra of the evolved gas are collected continuously. The spectral data can be plotted as a function of temperature or time to create a 3D profile, allowing for the identification of functional groups (e.g., C=O, C-F, O-H) in the evolved gases.
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid decomposition products at various temperatures.
-
Instrumentation: A powder X-ray diffractometer, potentially equipped with a high-temperature stage for in-situ analysis.
-
Ex-situ Protocol: Samples of the precursor are heated to specific temperatures (e.g., 400°C, 800°C, 1200°C) in a furnace under a controlled atmosphere and then cooled to room temperature for analysis. The resulting powder is mounted on a sample holder and scanned over a 2θ range (e.g., 10-80°) using Cu Kα radiation.
-
In-situ Protocol: The precursor is placed in the high-temperature stage of the diffractometer. XRD patterns are collected continuously or at specific temperature intervals as the sample is heated, allowing for the direct observation of phase transformations.
-
Data Analysis: The resulting diffraction patterns are compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.
Conclusion
The spectroscopic analysis of this compound reveals a complex, multi-step decomposition pathway involving stable fluoride and oxyfluoride intermediates, which contrasts with the more direct, albeit often higher-temperature, decomposition of β-diketonate alternatives like Y(acac)₃ and Y(tmhd)₃. While Y(CF₃COO)₃ offers the advantage of potentially reducing carbonate impurities, the high temperatures required for complete conversion to Y₂O₃ and the possibility of fluorine retention are significant considerations. The choice of precursor ultimately depends on the specific application, desired material phase, processing temperature constraints, and tolerance for potential impurities like carbon or fluorine. A thorough characterization using a combination of thermal analysis and spectroscopic techniques, as outlined in this guide, is imperative for the rational design and synthesis of advanced yttrium-based materials.
References
A Comparative Guide to Yttrium Trifluoroacetate and Yttrium Acetate in MOF Synthesis
For researchers, scientists, and professionals in drug development, the choice of metal precursor is a critical parameter in the synthesis of Metal-Organic Frameworks (MOFs), influencing the final properties and performance of the material. This guide provides an objective comparison of yttrium trifluoroacetate (B77799) and yttrium acetate (B1210297) as precursors for the synthesis of the yttrium-based MOF, Y-CU-45, based on experimental data from a 2025 study by Bicalho et al. in Dalton Transactions.
The selection of an appropriate yttrium source is a fundamental consideration in the rational design and synthesis of yttrium-based MOFs. Both yttrium trifluoroacetate, Y(O₂CCF₃)₃, and yttrium acetate, Y(O₂CCH₃)₃, have been successfully employed as precursors in the synthesis of Y-CU-45, a rare-earth cluster-based MOF.[1] While both precursors yield the target MOF with high crystallinity, their distinct chemical properties can influence the synthesis process and the final characteristics of the material.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for Y-CU-45 synthesized using this compound and yttrium acetate, extracted from the study by Bicalho et al.[1]
| Parameter | Y-CU-45 (from this compound) | Y-CU-45 (from Yttrium Acetate) |
| BET Surface Area | 1320 m²/g | 1320 m²/g |
| Ligand Incorporation | 1.54 trifluoroacetate ligands per 2 BTC³⁻ linkers | 0.12 acetate ligands per 2 BTC³⁻ linkers |
| Thermal Stability | Decomposes starting at ~250 °C (capping ligands), with linker decomposition at 530 °C. | Decomposes starting at ~250 °C (capping ligands), with linker decomposition at 530 °C. |
| Morphology | Octahedral crystals | Octahedral crystals |
| Solubility in Synthesis Media | Readily dissolved | Readily dissolved |
Experimental Protocols
The successful synthesis of Y-CU-45 using both this compound and yttrium acetate was achieved through a solvothermal method. The detailed experimental protocol is outlined below.[1]
Materials:
-
Yttrium(III) precursor (this compound or yttrium acetate)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
2,6-Difluorobenzoic acid (2,6-dFBA)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, 0.31 mmol of the selected yttrium(III) precursor is mixed with 1.5 mmol of 2,6-difluorobenzoic acid (2,6-dFBA).
-
The mixture is solubilized in 1.5 mL of DMF and 0.30 mL (3.9 mmol) of trifluoroacetic acid (TFA).
-
To this solution, 0.065 mmol of H₃BTC is added and dissolved.
-
The vessel is sealed and heated at 130 °C for 5 days.
-
After cooling to room temperature, the resulting microcrystalline powder is collected.
-
The product is washed multiple times with DMF and acetone to remove any unreacted starting materials and solvents.
-
The final product, Y-CU-45, is dried before characterization.
Visualization of the Experimental Workflow and Comparative Logic
To visually represent the synthesis and comparison process, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and characterization of Y-CU-45.
Caption: Logical flow of the comparative study.
Discussion and Conclusion
The experimental evidence demonstrates that both this compound and yttrium acetate are viable precursors for the synthesis of the Y-CU-45 MOF.[1] Both precursors readily dissolve in the reaction mixture, a practical advantage for ensuring homogeneous reaction conditions.[1] The resulting MOFs exhibit identical BET surface areas of 1320 m²/g and similar thermal stabilities, indicating that the choice between these two precursors may not significantly impact these specific material properties.[1]
A notable difference lies in the degree of incorporation of the precursor's anion into the final MOF structure. When this compound is used, a significantly higher amount of trifluoroacetate is incorporated into the yttrium clusters compared to the incorporation of acetate when yttrium acetate is the precursor.[1] This difference in the composition of the final material, while not affecting the overall framework topology or porosity in this case, could be a critical factor in applications where the chemical functionality of the MOF's metal clusters is important, such as in catalysis or sensing.
References
A Comparative Guide to Fluorine Content Determination in Yttrium Trifluoroacetate-Derived Materials
For researchers and professionals in drug development and materials science working with yttrium trifluoroacetate-derived materials, accurate determination of fluorine content is critical for quality control, stoichiometry confirmation, and understanding material properties. This guide provides a comparative overview of common analytical techniques for fluorine quantification, supported by experimental data and detailed protocols.
Two primary methods are widely employed for the determination of fluorine content in various matrices: Ion-Selective Electrode (ISE) Potentiometry and Combustion Ion Chromatography (CIC) . For solid or complex samples, a sample preparation step such as Pyrohydrolysis is often necessary to liberate the fluoride (B91410) from the material matrix before analysis.
Comparison of Analytical Methods
The choice of method for fluorine determination depends on factors such as the sample matrix, expected fluorine concentration, required accuracy and precision, and available instrumentation.
| Feature | Ion-Selective Electrode (ISE) Potentiometry | Combustion Ion Chromatography (CIC) |
| Principle | Potentiometric measurement of fluoride ion activity in a solution.[1][2][3] | Combustion of the sample to convert fluorine to hydrogen fluoride (HF), followed by absorption and quantification of fluoride ions by ion chromatography.[4][5][6] |
| Sample Type | Primarily aqueous solutions. Solid samples require prior dissolution or fluoride extraction. | Solids, liquids, and combustible materials.[5][7] |
| Detection Limit | Typically in the range of 0.02 to 0.5 mg/L.[8] | Sub-μg/g (ppm) levels.[5] |
| Accuracy & Precision | Good, but can be affected by interfering ions and matrix effects.[1][8] | High accuracy and precision due to effective separation and sensitive detection.[5] |
| Throughput | Relatively high for direct measurements of solutions. | Moderate, as it involves a combustion step for each sample. |
| Interferences | Polyvalent cations (e.g., Al³⁺, Fe³⁺) that complex with fluoride. pH variations can also interfere.[2][8] | Incomplete combustion can lead to inaccurate results. High concentrations of other halogens may interfere depending on the chromatographic conditions. |
| Advantages | Relatively low cost, simple to operate for direct measurements.[9] | High sensitivity, suitable for a wide range of sample types, and can simultaneously determine other halogens.[5][7] |
| Disadvantages | Susceptible to matrix effects and interferences. Requires careful calibration and sample preparation to mitigate these issues.[1][2] | Higher initial instrument cost. Requires specialized equipment for combustion. |
Experimental Protocols
Sample Preparation: Pyrohydrolysis
For yttrium trifluoroacetate (B77799) and its derived materials, which are solids, pyrohydrolysis is an effective method to separate fluoride from the yttrium matrix.
Principle: The sample is heated to a high temperature (typically 900-1200°C) in the presence of steam. This process hydrolyzes the metal fluoride, converting the fluorine into volatile hydrogen fluoride (HF), which is then carried by a gas stream into an absorption solution (e.g., a dilute alkaline solution) for subsequent analysis by ISE or IC.[10]
Apparatus:
-
Tube furnace
-
Quartz or platinum reaction tube and sample boat
-
Steam generator
-
Gas flow meter (for carrier gas like argon or oxygen)
-
Condenser and absorption vessel
Procedure:
-
Accurately weigh a portion of the this compound-derived material into a sample boat.
-
Place the sample boat into the reaction tube within the furnace.
-
Heat the furnace to the optimized temperature (e.g., 1100-1150°C).[11]
-
Introduce a continuous flow of steam and a carrier gas (e.g., moist air or argon) over the sample.[11]
-
The volatile HF produced is transported to the absorption vessel containing a trapping solution (e.g., dilute NaOH or NH4OH).[10]
-
After a set period (e.g., 10-20 minutes), the absorption solution is collected and diluted to a known volume for analysis.[10][11]
Caption: Workflow for Fluoride Separation by Pyrohydrolysis.
Fluoride Determination by Ion-Selective Electrode (ISE) Potentiometry
Principle: A fluoride ISE contains a lanthanum fluoride (LaF₃) crystal membrane that develops a potential proportional to the activity of fluoride ions in the sample solution.[1][2] This potential is measured against a reference electrode, and the fluoride concentration is determined from a calibration curve.
Apparatus:
-
Ion meter or pH/mV meter
-
Fluoride ion-selective electrode
-
Reference electrode (or a combination electrode)
-
Magnetic stirrer and stir bars
Reagents:
-
Fluoride standard solutions (e.g., from NaF)
-
Total Ionic Strength Adjustment Buffer (TISAB): This buffer is added to both standards and samples to maintain a constant ionic strength, adjust the pH to the optimal range (5.0-5.5), and complex interfering cations like Al³⁺ and Fe³⁺.[8]
Procedure:
-
Calibration:
-
Prepare a series of fluoride standard solutions of known concentrations.
-
For each standard, pipette a fixed volume (e.g., 20 mL) and an equal volume of TISAB into a beaker.[8]
-
Immerse the electrodes in the solution and stir gently.
-
Record the potential (mV) once the reading stabilizes.
-
Plot the potential versus the logarithm of the fluoride concentration to create a calibration curve. The slope should be between 54-60 mV per decade change in concentration.[8]
-
-
Sample Measurement:
-
Take a known volume of the sample solution (from pyrohydrolysis or direct dissolution) and mix it with an equal volume of TISAB.
-
Measure the potential of the sample solution in the same manner as the standards.
-
Determine the fluoride concentration from the calibration curve.
-
Caption: Workflow for Fluoride Analysis by Ion-Selective Electrode.
Fluoride Determination by Combustion Ion Chromatography (CIC)
Principle: The sample is combusted at a high temperature in a stream of argon and oxygen, converting all fluorine-containing compounds into hydrogen fluoride (HF).[5][6] The resulting gases are passed through an absorption solution, which is then injected into an ion chromatograph. The fluoride ions are separated from other anions on an ion-exchange column and detected by a conductivity detector.[5]
Apparatus:
-
Combustion system with a furnace
-
Ion chromatograph (IC) with a suppressor and conductivity detector
-
Autosampler
Procedure:
-
Combustion:
-
A small, accurately weighed amount of the solid sample (1-150 mg) is placed in a sample boat.[5]
-
The sample is introduced into the furnace, where it undergoes pyrohydrolytic combustion at temperatures up to 1100°C in an argon/oxygen atmosphere.[5]
-
The gaseous combustion products are transferred to an absorption module.
-
-
Absorption and Injection:
-
The HF gas is absorbed in an aqueous solution.
-
A fixed volume of this absorption solution is automatically injected into the IC system.[5]
-
-
Chromatographic Analysis:
-
The sample is carried by an eluent (e.g., KOH solution) through an anion-exchange column, which separates the fluoride from other ions.[4]
-
After separation, the eluent passes through a suppressor to reduce background conductivity and enhance the signal of the analyte ions.
-
The fluoride ions are detected by a conductivity detector.
-
-
Quantification:
-
The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from fluoride standards.[4]
-
References
- 1. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]
- 2. nemi.gov [nemi.gov]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combustion Ion Chromatography (CIC) - EAG Laboratories [eag.com]
- 6. lcms.cz [lcms.cz]
- 7. measurlabs.com [measurlabs.com]
- 8. epa.gov [epa.gov]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Yttrium Trifluoroacetate for Researchers and Drug Development Professionals
An objective evaluation of common synthetic pathways to high-purity yttrium trifluoroacetate (B77799), complete with experimental data and detailed protocols to guide researchers in materials science and drug development.
Yttrium trifluoroacetate, Y(CF₃COO)₃, is a crucial precursor in the synthesis of advanced materials, including high-temperature superconductors and specialty ceramics, and serves as a versatile catalyst in organic synthesis. The efficiency of its synthesis route directly impacts the purity, yield, and ultimately, the performance of these high-value products. This guide provides a comparative analysis of common synthetic routes to this compound, offering a quantitative and qualitative assessment to aid researchers in selecting the most suitable method for their specific application.
Comparison of this compound Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between precursor cost, reaction conditions, and the desired purity of the final product. The following table summarizes the key quantitative data for the most common synthesis pathways.
| Parameter | Route 1: Yttrium Oxide | Route 2: Yttrium Carbonate | Route 3: Yttrium Chloride |
| Starting Material | Yttrium (III) Oxide (Y₂O₃) | Yttrium (III) Carbonate (Y₂(CO₃)₃) | Yttrium (III) Chloride (YCl₃) |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) or a trifluoroacetate salt |
| Typical Yield | High | High | Moderate to High |
| Purity | High (can be >99%)[1] | Generally high, dependent on precursor purity | Can be high, but potential for chloride contamination |
| Reaction Temperature | 60-80°C[2] | Room temperature to mild heating | Varies, can be performed at room temperature |
| Solvent | Anhydrous solvents (e.g., methanol (B129727), ethanol)[2] | Water or anhydrous solvents | Anhydrous solvents |
| Byproducts | Water | Water and Carbon Dioxide | Hydrogen Chloride |
| Key Advantage | Readily available and stable precursor | Milder reaction conditions | Potentially faster reaction |
| Key Disadvantage | Higher reaction temperature may be required | Potential for foaming due to CO₂ evolution | Corrosive byproduct (HCl), hygroscopic precursor |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory practices and can be adapted to specific experimental setups.
Route 1: Synthesis from Yttrium (III) Oxide
This is a widely employed method that utilizes the reaction of yttrium oxide with trifluoroacetic acid.
Reaction: Y₂O₃ + 6 CF₃COOH → 2 Y(CF₃COO)₃ + 3 H₂O
Experimental Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add yttrium (III) oxide.
-
Add an anhydrous solvent, such as methanol or ethanol, to create a slurry.
-
Slowly add a stoichiometric excess of trifluoroacetic acid (TFA) to the slurry. A molar ratio of 1:3.3 (Y₂O₃:TFA) is recommended to ensure complete reaction.
-
Heat the reaction mixture to 60-80°C and stir until the yttrium oxide has completely dissolved.[2] The reaction time will vary depending on the particle size and reactivity of the yttrium oxide.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the hydrated form of this compound. To obtain the anhydrous form, the product must be dried under vacuum at an elevated temperature, for example, at 200°C in a furnace.[3]
Purity Validation: The purity of the synthesized this compound can be confirmed by techniques such as NMR spectroscopy to check for the absence of unreacted ligands or solvents, and elemental analysis to match the theoretical yttrium, carbon, and fluorine content.[2]
Route 2: Synthesis from Yttrium (III) Carbonate
This route offers the advantage of proceeding at or near room temperature, with the evolution of carbon dioxide driving the reaction.
Reaction: Y₂(CO₃)₃ + 6 CF₃COOH → 2 Y(CF₃COO)₃ + 3 H₂O + 3 CO₂
Experimental Procedure:
-
In a well-ventilated fume hood, suspend yttrium (III) carbonate in water or an anhydrous solvent in a reaction flask.
-
Slowly add trifluoroacetic acid to the suspension with vigorous stirring. The addition should be controlled to manage the effervescence from the evolution of carbon dioxide.
-
Continue stirring at room temperature until the gas evolution ceases and all the solid has dissolved. Mild heating can be applied to ensure the reaction goes to completion.
-
Filter the resulting solution to remove any unreacted starting material or insoluble impurities.
-
Remove the solvent under reduced pressure to obtain the hydrated this compound.
-
For the anhydrous product, follow the dehydration procedure described in Route 1.
Route 3: Synthesis from Yttrium (III) Chloride
Yttrium (III) chloride can also serve as a starting material, though its hygroscopic nature requires careful handling in an inert atmosphere.
Reaction: YCl₃ + 3 CF₃COOH → Y(CF₃COO)₃ + 3 HCl
Experimental Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as yttrium (III) chloride is sensitive to moisture.
-
Dissolve anhydrous yttrium (III) chloride in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of trifluoroacetic acid in the same solvent to the yttrium chloride solution.
-
The reaction will produce hydrogen chloride gas, which should be safely vented or trapped.
-
Stir the reaction mixture at room temperature until the reaction is complete. The progress can be monitored by the cessation of HCl evolution.
-
The product may precipitate out of the solution. If so, it can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure.
-
As with the other routes, the initial product is likely the hydrate (B1144303) and will require thermal dehydration to yield the anhydrous form.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and purification steps for this compound.
Caption: General workflows for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The synthesis of this compound involves a series of logical steps, from precursor selection to the final pure product. The diagram below outlines these relationships.
Caption: Key decision points in this compound synthesis.
References
Safety Operating Guide
Proper Disposal of Yttrium Trifluoroacetate: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Yttrium Trifluoroacetate (B77799) (Y(CF₃COO)₃). It is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance in the laboratory.
Core Safety and Handling Precautions
Yttrium trifluoroacetate is a chemical compound that requires careful handling to mitigate potential health risks. It can cause skin and eye irritation.[1] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety goggles or a face shield | Must meet ANSI Z87.1 standards.[2][3] |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for handling small quantities.[4] |
| Body | Laboratory coat | --- |
| Respiratory | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols.[1][5] |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.[1]
Disposal Procedures: A Step-by-Step Approach
The primary strategy for the disposal of this compound waste involves a two-pronged approach: the precipitation of the yttrium cation and the subsequent treatment of the trifluoroacetate anion. Given the environmental persistence of the trifluoroacetate (TFA) ion, it is crucial to address both components of the waste stream.
Step 1: Precipitation of Yttrium
The initial step is to convert the soluble yttrium salt into an insoluble form, typically yttrium carbonate. This process significantly reduces the mobility of the yttrium in the environment.
Experimental Protocol for Yttrium Precipitation:
-
Waste Collection: Segregate all aqueous waste containing this compound into a designated, clearly labeled, and chemically resistant container.
-
Neutralization: While stirring, slowly add a dilute solution of sodium hydroxide (B78521) (NaOH) to the waste solution to adjust the pH to a neutral range (approximately pH 7).
-
Precipitation: Gradually add a saturated solution of sodium carbonate (Na₂CO₃) to the neutralized waste. The formation of a white precipitate, yttrium carbonate (Y₂(CO₃)₃), should be observed.
-
Complete Precipitation: Continue adding the sodium carbonate solution until no further precipitate is formed.
-
Settling: Allow the precipitate to settle completely. This may take several hours or can be left overnight.
-
Separation: Carefully decant the supernatant (the clear liquid) from the solid yttrium carbonate.
Step 2: Treatment of Trifluoroacetate (TFA)
The supernatant liquid from the precipitation step will contain sodium trifluoroacetate. Due to the stability and environmental persistence of the trifluoroacetate anion, direct disposal to the sanitary sewer is not recommended. While advanced oxidation processes exist, a more accessible laboratory method involves photocatalytic degradation.
Experimental Protocol for Trifluoroacetate Degradation:
Note: This procedure requires a UV light source and should be performed in a designated reaction vessel within a fume hood.
-
Catalyst Preparation: Prepare a solution of a tungstic heteropolyacid photocatalyst (e.g., H₃PW₁₂O₄₀·6H₂O) in the trifluoroacetate-containing supernatant. The molar ratio of TFA to the catalyst should be approximately 20:1 for effective decomposition.[6]
-
Photoreaction Setup: Place the solution in a reaction vessel equipped with a UV-visible light source. Ensure the setup is in a well-ventilated area or a fume hood.
-
Irradiation: Irradiate the solution with UV-visible light at room temperature. The reaction should be carried out in the presence of oxygen.[1][6]
-
Monitoring: The degradation of TFA can be monitored over time by analyzing for the formation of fluoride (B91410) ions (F⁻) and carbon dioxide (CO₂), which are the primary decomposition products.[1][6][7] The reaction can take up to 72 hours for significant turnover.[6]
-
Final Disposal: Once the trifluoroacetate has been sufficiently degraded, the remaining solution can be neutralized and disposed of in accordance with local regulations.
Regulatory Considerations and Quantitative Data
At present, there are no specific federal effluent limitation guidelines from the U.S. Environmental Protection Agency (EPA) for yttrium. Yttrium is not listed as one of the RCRA 8 metals, which have specific hazardous waste limits. However, general hazardous waste regulations still apply, and disposal must be in accordance with local and state laws.[8] In California, for instance, non-RCRA wastes are subject to state-specific regulations.
Trifluoroacetic acid (TFA) and its salts are facing increasing regulatory scrutiny due to their persistence in the environment. In Germany, there is a health-based guideline value of 60 µg/L for TFA in drinking water, with a precautionary target of 10 µg/L.[9] The European Union is also moving towards stricter regulations on per- and polyfluoroalkyl substances (PFAS), which include TFA.[10] While these are not direct disposal limits for laboratory waste, they underscore the importance of treating TFA before discharge.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to both personnel and the ecosystem. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hbaca.org [hbaca.org]
- 3. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 4. amherst.edu [amherst.edu]
- 5. fishersci.com [fishersci.com]
- 6. Decomposition of environmentally persistent trifluoroacetic acid to fluoride ions by a homogeneous photocatalyst in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Germany’s Linkage of TFA to Reproductive Toxicity Officially Submitted to EU - PfasfreeHeatingCooling [pfasfreecoolingheating.eu]
- 10. cambi.com [cambi.com]
Personal protective equipment for handling Yttrium trifluoroacetate
FOR IMMEDIATE REFERENCE: KEY SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and logistical plans for the handling and disposal of Yttrium Trifluoroacetate (B77799) (CAS No. 304851-95-4). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. Yttrium trifluoroacetate is a solid, appearing as a powder or crystals, and is classified as a hazardous substance requiring careful management.[1][2]
Core Safety and Handling Parameters
Proper handling of this compound is critical to prevent skin, eye, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines and operational procedures is mandatory.
| Parameter | Guideline | Citations |
| Primary Hazards | Skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335) | [1][2] |
| Signal Word | Warning | [1][2] |
| Target Organs | Respiratory system | [1][2] |
| Personal Protective Equipment (PPE) | Impervious chemical-resistant gloves, chemical safety goggles or face shield, NIOSH-approved N95 dust mask, and a lab coat or synthetic apron. | [1][3] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | [3] |
| Disposal Method | Dispose of contents/container to an approved hazardous waste disposal plant. | [3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety when working with this compound.
1. Preparation and Engineering Controls:
-
Work should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Weighing and Transfer:
-
When weighing, use a balance with a draft shield or conduct the operation within a fume hood.
-
Use anti-static weighing boats to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
Close the container tightly immediately after use.
3. Solution Preparation:
-
When dissolving the solid, add the this compound powder slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all surfaces and equipment used.
-
Remove and properly dispose of contaminated PPE.
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale and Citations |
| Hand Protection | For incidental contact (e.g., weighing, quick transfers), nitrile gloves are acceptable but should be changed immediately upon contamination. For extended handling or in case of a spill, heavy-duty gloves such as butyl rubber or neoprene are required. | Nitrile gloves offer limited resistance to trifluoroacetic acid, a component of this compound.[4][5] Butyl rubber and neoprene provide superior protection against corrosive acids.[1][6] |
| Eye Protection | ANSI-approved, properly fitting chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing. | To protect against eye irritation from dust or splashes.[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask is required when handling the powder outside of a fume hood or if dust is generated. | To prevent respiratory tract irritation.[1] |
| Skin and Body Protection | A laboratory coat, buttoned to its full length, must be worn. Full-length pants and closed-toe shoes are also required. For larger quantities, a chemical-resistant apron is recommended. | To protect the skin from contact with the chemical.[3] |
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound waste is crucial for environmental protection and regulatory compliance. Never dispose of this chemical down the drain.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container. The container should be labeled "Hazardous Waste: this compound".
-
Aqueous Waste: Collect all aqueous waste containing dissolved this compound in a separate, sealed, and clearly labeled container.
2. Waste Treatment (for Aqueous Waste):
-
Precipitation: To immobilize the yttrium, the aqueous waste can be treated to precipitate the yttrium as an insoluble salt. Under constant stirring, slowly add a solution of sodium carbonate to the aqueous waste.
-
pH Adjustment: Monitor the pH and adjust to neutral (pH 7) with a dilute acid or base as necessary.
-
Settling and Separation: Allow the precipitate (Yttrium Carbonate) to settle. Carefully decant the supernatant liquid. Test the supernatant for any remaining yttrium before neutralizing and disposing of it in accordance with local regulations.
3. Final Disposal:
-
The precipitated yttrium waste and the solid waste should be collected by a licensed professional hazardous waste disposal service.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. For large spills, restrict access to the area.
-
Personal Protection: Before cleaning up, don the appropriate PPE, including respiratory protection, chemical-resistant gloves (butyl rubber or neoprene), and eye protection.
-
Containment: For small spills, gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
If ingested: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Diagrams
Caption: Workflow for Handling this compound.
Caption: Disposal Workflow for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
